2-Chloro-6-hydroxyphenylboronic acid pinacol ester
Description
Properties
IUPAC Name |
3-chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BClO3/c1-11(2)12(3,4)17-13(16-11)10-8(14)6-5-7-9(10)15/h5-7,15H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSFCYZUEPAANES-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC=C2Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16BClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001167346 | |
| Record name | Phenol, 3-chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001167346 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.52 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1451391-17-5 | |
| Record name | Phenol, 3-chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1451391-17-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Phenol, 3-chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001167346 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to 2-Chloro-6-hydroxyphenylboronic acid pinacol ester: Synthesis, Characterization, and Application in Suzuki-Miyaura Cross-Coupling
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of 2-Chloro-6-hydroxyphenylboronic acid pinacol ester, a versatile building block in modern organic synthesis. Drawing upon established principles and field-proven methodologies, this document will detail its synthesis, characterization, and application, with a particular focus on its utility in Suzuki-Miyaura cross-coupling reactions. While specific peer-reviewed data for this exact molecule is not extensively available in public literature, this guide synthesizes robust, analogous procedures and predictive analyses to empower researchers in their experimental design and execution.
Introduction: The Strategic Value of Substituted Arylboronic Esters
Arylboronic acids and their pinacol esters are foundational reagents in contemporary organic chemistry, primarily due to their pivotal role in palladium-catalyzed cross-coupling reactions. The pinacol ester of 2-Chloro-6-hydroxyphenylboronic acid is a particularly valuable synthon for several reasons:
-
Orthogonal Functionality: The presence of a chloro, a hydroxyl, and a boronic ester group on the same aromatic ring offers multiple, distinct points for sequential chemical modifications. This "orthogonality" is highly desirable in the synthesis of complex molecules, allowing for selective reactions at each site.
-
Steric and Electronic Tuning: The substituents at the ortho positions to the boronic ester influence the steric and electronic properties of the molecule, which can be leveraged to control reactivity and selectivity in cross-coupling reactions.
-
Stability and Handling: The pinacol ester provides significantly enhanced stability compared to the free boronic acid, making it more robust to handle, purify, and store.[1] This stability is crucial for consistent and reproducible results in multi-step syntheses.
This guide will provide a plausible and well-supported pathway to the synthesis of this reagent, a thorough discussion of its expected analytical characteristics, and a detailed protocol for its application in the Nobel Prize-winning Suzuki-Miyaura reaction.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. This data is compiled from authoritative chemical databases.[2]
| Property | Value | Source |
| IUPAC Name | 3-chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol | PubChem[2] |
| CAS Number | 1451391-17-5 | PubChem[2][3] |
| Molecular Formula | C₁₂H₁₆BClO₃ | PubChem[2] |
| Molecular Weight | 254.52 g/mol | PubChem[2] |
| Appearance | Expected to be a white to off-white solid | N/A |
| Solubility | Soluble in common organic solvents (e.g., THF, Dioxane, DMF, Chloroform) | N/A |
Synthesis of this compound
Proposed Synthetic Pathway
The synthesis would logically proceed from 2-bromo-6-chlorophenol via a palladium-catalyzed cross-coupling reaction with bis(pinacolato)diboron (B₂pin₂).
Caption: Proposed synthesis of this compound.
Detailed Experimental Protocol (Proposed)
This protocol is based on analogous transformations and represents a reliable starting point for the synthesis.
Materials:
-
2-Bromo-6-chlorophenol
-
Bis(pinacolato)diboron (B₂pin₂)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)
-
Potassium acetate (KOAc)
-
Anhydrous 1,4-dioxane
-
Argon or Nitrogen gas (for inert atmosphere)
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask, add 2-bromo-6-chlorophenol (1.0 equiv), bis(pinacolato)diboron (1.1 equiv), and potassium acetate (3.0 equiv).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Catalyst and Solvent Addition: Add Pd(dppf)Cl₂ (0.03 equiv) and anhydrous 1,4-dioxane.
-
Reaction: Heat the reaction mixture to 80-90 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and filter through a pad of celite, washing with ethyl acetate.
-
Extraction: Concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient.
Causality Behind Experimental Choices:
-
Catalyst: Pd(dppf)Cl₂ is a robust and commonly used catalyst for Miyaura borylation reactions, known for its efficiency with a wide range of substrates.
-
Base: Potassium acetate is a mild base that is effective in promoting the catalytic cycle without causing significant side reactions.
-
Solvent: Anhydrous dioxane is a high-boiling point aprotic solvent that is excellent for solubilizing the reactants and maintaining the stability of the catalytic species.
-
Inert Atmosphere: The palladium catalyst is sensitive to oxygen, especially at elevated temperatures. An inert atmosphere is crucial to prevent catalyst degradation and ensure high yields.
Analytical Characterization (Predictive Analysis)
As experimental spectra for this compound are not publicly available, this section provides a predictive analysis based on the known spectral data of structurally similar compounds. This serves as a guide for researchers to interpret their own analytical data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (400 MHz, CDCl₃):
-
Aromatic Protons (δ 6.8-7.5 ppm): The three protons on the aromatic ring will appear as multiplets in this region. The proton between the chloro and hydroxyl groups is expected to be the most deshielded.
-
Hydroxyl Proton (δ 5.0-6.0 ppm): A broad singlet corresponding to the phenolic hydroxyl group. The chemical shift of this proton can vary depending on concentration and solvent.
-
Pinacol Protons (δ 1.3-1.4 ppm): A sharp singlet integrating to 12 protons, characteristic of the four equivalent methyl groups of the pinacol ester.
¹³C NMR (101 MHz, CDCl₃):
-
Aromatic Carbons (δ 110-160 ppm): Six distinct signals are expected for the aromatic carbons. The carbon bearing the hydroxyl group will be the most downfield, while the carbon attached to the boron atom will be broadened due to quadrupolar relaxation.
-
Pinacol Carbons (δ ~84 ppm and ~25 ppm): Two signals corresponding to the quaternary carbons and the methyl carbons of the pinacol group, respectively.
Mass Spectrometry (MS)
-
Electrospray Ionization (ESI-MS): In negative ion mode, the deprotonated molecule [M-H]⁻ would be expected at m/z 253.08. In positive ion mode, adducts such as [M+Na]⁺ at m/z 277.07 could be observed.
-
Isotope Pattern: The presence of a chlorine atom will result in a characteristic M/M+2 isotope pattern with a ratio of approximately 3:1, which is a key diagnostic feature.
Application in Suzuki-Miyaura Cross-Coupling
This compound is an excellent substrate for Suzuki-Miyaura cross-coupling reactions, enabling the formation of biaryl structures. The reaction involves the palladium-catalyzed coupling of the boronic ester with an aryl or vinyl halide (or triflate).
General Reaction Scheme
Caption: General scheme for the Suzuki-Miyaura cross-coupling reaction.
Detailed Experimental Protocol (Representative)
This protocol provides a general and robust starting point for the Suzuki-Miyaura coupling of this compound with an aryl bromide.
Materials:
-
This compound
-
Aryl bromide (e.g., 4-bromoanisole)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Deionized water
-
Argon or Nitrogen gas
Procedure:
-
Reaction Setup: In a Schlenk flask, combine this compound (1.2 equiv), the aryl bromide (1.0 equiv), and potassium carbonate (2.0 equiv).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas three times.
-
Catalyst and Solvents: Add Pd(PPh₃)₄ (0.05 equiv) followed by a mixture of toluene and water (e.g., 4:1 v/v).
-
Reaction: Heat the biphasic mixture to reflux (typically 90-110 °C) with vigorous stirring for 4-12 hours. Monitor the reaction by TLC or GC-MS.
-
Work-up: Cool the reaction to room temperature and separate the aqueous and organic layers.
-
Extraction: Extract the aqueous layer with ethyl acetate. Combine the organic layers.
-
Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography.
Causality Behind Experimental Choices:
-
Catalyst: Pd(PPh₃)₄ is a widely used, commercially available catalyst that is effective for a broad range of Suzuki-Miyaura couplings.[4]
-
Base: An aqueous solution of a base like potassium carbonate is essential for the transmetalation step of the catalytic cycle.[4][5]
-
Solvent System: A biphasic solvent system, such as toluene/water, is often employed to dissolve both the organic-soluble reactants and the inorganic base.[6][7]
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling this compound.
-
Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves.
-
Handling: Handle in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place.
Conclusion
This compound is a valuable and versatile building block for organic synthesis, particularly in the construction of complex biaryl structures through Suzuki-Miyaura cross-coupling. While specific experimental data for this compound is not extensively documented in public sources, this guide provides a robust framework based on established chemical principles and analogous procedures. By understanding the proposed synthesis, predicted analytical characteristics, and a representative cross-coupling protocol, researchers are well-equipped to effectively utilize this reagent in their synthetic endeavors.
References
- 1. A simple and efficient synthesis of N-[3-chloro-4-(4-chlorophenoxy)-phenyl]-2-hydroxy-3,5-diiodobenzamide, rafoxanide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | C12H16BClO3 | CID 56776713 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. rndmate.com [rndmate.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. tcichemicals.com [tcichemicals.com]
- 6. m.youtube.com [m.youtube.com]
- 7. youtube.com [youtube.com]
2-Chloro-6-hydroxyphenylboronic acid pinacol ester CAS number 1451391-17-5
An In-Depth Technical Guide to 2-Chloro-6-hydroxyphenylboronic acid pinacol ester (CAS 1451391-17-5)
Abstract
This technical guide provides a comprehensive overview of this compound, CAS number 1451391-17-5. This specialized organoboron compound has emerged as a critical building block in modern synthetic chemistry, particularly for researchers, scientists, and professionals in drug development. Its unique substitution pattern—a sterically hindered aryl system with chloro, hydroxyl, and boronic ester functionalities—offers a versatile platform for constructing complex molecular architectures. This document delves into the compound's physicochemical properties, provides validated protocols for its synthesis and application in Suzuki-Miyaura cross-coupling reactions, addresses the significant analytical challenges posed by its hydrolytic instability, and discusses its strategic importance in medicinal chemistry. The guide is structured to deliver not only procedural steps but also the underlying scientific rationale, ensuring both technical accuracy and practical utility.
Introduction to Arylboronic Pinacol Esters
The advent of transition metal-catalyzed cross-coupling reactions has revolutionized the formation of carbon-carbon bonds, with the Suzuki-Miyaura reaction standing out for its mild conditions, functional group tolerance, and the low toxicity of its boron-based reagents.[1][2] At the heart of this transformation are organoboron compounds, among which boronic acid pinacol esters have become indispensable.[3]
The pinacol ester group serves a crucial role by converting the often unstable and difficult-to-handle boronic acid into a robust, crystalline, and chromatographically stable solid.[4][5] This enhanced stability facilitates purification, storage, and precise dispensing, which are critical considerations in both discovery and process chemistry. This compound is a prime example of a highly functionalized intermediate designed for advanced synthetic applications, where its distinct electronic and steric properties can be leveraged to achieve selective chemical transformations.
Physicochemical Properties and Specifications
A thorough understanding of a reagent's properties is fundamental to its successful application. The key specifications for this compound are summarized below.
| Property | Value | Reference |
| CAS Number | 1451391-17-5 | [6][7][8] |
| Molecular Formula | C₁₂H₁₆BClO₃ | [6] |
| Molecular Weight | 254.52 g/mol | [6] |
| IUPAC Name | 3-chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol | [6] |
| Synonyms | 2-Chloro-6-hydroxyphenylboronic acid, pinacol ester | [6] |
| Appearance | White to off-white solid (typical) | |
| Storage Temperature | -18.00°C | |
| Signal Word | Warning | |
| Hazard Statements | H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) |
Synthesis and Purification
While multiple routes to arylboronic esters exist, a common and reliable strategy involves the borylation of an organometallic intermediate derived from the corresponding aryl halide. The following protocol describes a representative, though hypothetical, synthesis based on established chemical principles for preparing the title compound.
Causality in Experimental Design:
The choice of a Grignard-based pathway is predicated on the commercial availability of the 2-bromo-6-chlorophenol precursor. The hydroxyl group must be protected prior to Grignard formation to prevent acid-base quenching of the organometallic species. A silyl ether (e.g., TBDMS) is an ideal protecting group as it is robust to Grignard formation conditions but can often be cleaved in situ during aqueous workup or under mild acidic conditions. The reaction with 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (i-PrOBPin) is a standard method for installing the pinacol boronate moiety.
Caption: Hypothetical workflow for the synthesis of the title compound.
Experimental Protocol: Synthesis
-
Protection: To a solution of 2-bromo-6-chlorophenol (1.0 equiv) and imidazole (1.5 equiv) in anhydrous DMF, add tert-butyldimethylsilyl chloride (TBDMSCl, 1.1 equiv) portion-wise at 0°C. Allow the reaction to warm to room temperature and stir for 4 hours until TLC analysis indicates complete consumption of the starting material.
-
Workup: Quench the reaction with water and extract with diethyl ether (3x). Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the protected aryl bromide.
-
Grignard Formation: To a flame-dried flask under an argon atmosphere, add magnesium turnings (1.5 equiv) and a small crystal of iodine. Add a solution of the protected aryl bromide (1.0 equiv) in anhydrous THF dropwise to initiate the reaction. Once initiated, add the remaining solution and reflux for 2 hours. Cool to room temperature.
-
Borylation: In a separate flame-dried flask, cool a solution of 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (1.3 equiv) in anhydrous THF to -78°C. Transfer the prepared Grignard reagent to this solution via cannula. Stir the reaction mixture at -78°C for 1 hour, then allow it to warm slowly to room temperature overnight.
-
Quench and Deprotection: Cool the reaction to 0°C and slowly quench with saturated aqueous NH₄Cl solution. This step will also cleave the TBDMS protecting group. Stir vigorously for 1 hour.
-
Purification: Extract the mixture with ethyl acetate (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude residue by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the final product.
The Suzuki-Miyaura Coupling: Mechanism and Application
The primary utility of this compound is as a coupling partner in the Suzuki-Miyaura reaction.[9][10] The reaction facilitates the formation of a C(sp²)-C(sp²) bond between the boronic ester and an organohalide or triflate.
Mechanism Overview
The catalytic cycle is a well-established sequence involving a palladium catalyst, typically in the Pd(0) oxidation state.
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the coupling partner (e.g., an aryl bromide), forming a Pd(II) complex.
-
Transmetalation: This is the key step where the organic moiety is transferred from boron to palladium. It requires activation of the boronic ester by a base (e.g., K₂CO₃, K₃PO₄) to form a more nucleophilic "ate" complex.[11] This boronate complex then exchanges its organic group with the halide on the Pd(II) center.
-
Reductive Elimination: The two organic groups on the palladium center couple and are eliminated, forming the new C-C bond of the biaryl product and regenerating the active Pd(0) catalyst.
References
- 1. Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tcichemicals.com [tcichemicals.com]
- 3. nbinno.com [nbinno.com]
- 4. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 6. This compound | C12H16BClO3 | CID 56776713 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. parchem.com [parchem.com]
- 8. rndmate.com [rndmate.com]
- 9. Strategies for the analysis of highly reactive pinacolboronate esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 11. Suzuki Coupling [organic-chemistry.org]
A Senior Application Scientist's Technical Guide to 3-chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol
Introduction: Beyond a Simple Building Block
In the landscape of modern synthetic chemistry, the Suzuki-Miyaura cross-coupling reaction stands as a titan for the construction of carbon-carbon bonds, particularly for the synthesis of biaryl scaffolds that are prevalent in pharmaceuticals and advanced materials.[1][2] The utility of this Nobel Prize-winning reaction is critically dependent on the stability, reactivity, and functional group tolerance of its organoboron coupling partner.
This guide provides an in-depth examination of a highly versatile and functionalized building block: 3-chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol . While its common name, 2-Chloro-6-hydroxyphenylboronic acid pinacol ester, is widely used, this document will adhere to the formal IUPAC nomenclature. We will move beyond a simple cataloging of properties to explore the causality behind its synthesis, the mechanistic nuances of its application, and the strategic advantages conferred by its unique substitution pattern.
Part 1: Compound Identification and Physicochemical Properties
Precise identification is the bedrock of reproducible science. The subject of this guide is unambiguously identified by the following descriptors. The pinacol ester functional group is a critical feature, offering significantly enhanced stability against protodeboronation compared to the corresponding free boronic acid, which simplifies handling, purification, and storage.[1]
| Property | Value | Source |
| IUPAC Name | 3-chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol | PubChem [CID: 56776713] |
| Common Name | This compound | Depositor-Supplied |
| CAS Number | 1451391-17-5 | PubChem [CID: 56776713] |
| Molecular Formula | C₁₂H₁₆BClO₃ | PubChem [CID: 56776713] |
| Molecular Weight | 254.52 g/mol | PubChem [CID: 56776713] |
| Appearance | White to off-white solid (typical) | Supplier Data |
Part 2: Synthesis via Miyaura Borylation: A Strategic Approach
The most reliable and common method for synthesizing arylboronic acid pinacol esters is the Miyaura borylation reaction .[3][4][5] This palladium-catalyzed cross-coupling reaction utilizes the stable and readily available boron source, bis(pinacolato)diboron (B₂pin₂), to install the boronic ester moiety onto an aryl halide or triflate.
The logical precursor for our target compound is a di-halogenated phenol, such as 2-bromo-6-chlorophenol. The choice of a bromide is strategic; the C-Br bond is more reactive towards oxidative addition with palladium(0) than the C-Cl bond, allowing for regioselective borylation.
Diagram: Synthesis Pathway
Caption: Synthetic route via Miyaura Borylation.
Field-Proven Synthetic Protocol
This protocol is a representative procedure based on established Miyaura borylation methodologies.[4][6]
-
Inert Atmosphere Preparation: To a flame-dried Schlenk flask, add 2-bromo-6-chlorophenol (1.0 equiv), bis(pinacolato)diboron (1.1 equiv), and potassium acetate (KOAc, 3.0 equiv). The use of a mild base like KOAc is crucial; stronger bases can promote a competing Suzuki-Miyaura homocoupling of the product.[3]
-
Catalyst and Solvent Addition: Add the palladium catalyst, such as [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (PdCl₂(dppf), 0.03 equiv). Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times. Add anhydrous, degassed 1,4-dioxane via cannula.
-
Reaction Execution: Heat the reaction mixture to 80-90 °C and stir until TLC or GC-MS analysis indicates complete consumption of the starting aryl bromide.
-
Workup and Purification: Cool the mixture to room temperature and filter through a pad of Celite® to remove inorganic salts and the catalyst. Rinse the pad with ethyl acetate. Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure boronic ester.
Part 3: The Suzuki-Miyaura Cross-Coupling Reaction
The primary application for this reagent is as a nucleophilic partner in Suzuki-Miyaura cross-coupling reactions.[2][7] Its structure is not incidental; the ortho-chloro and ortho-hydroxyl groups provide significant steric and electronic influence, and the hydroxyl group offers a valuable site for subsequent chemical modification (e.g., etherification, esterification).
The catalytic cycle is a well-understood, three-stage process involving a palladium catalyst.
Diagram: The Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the electrophilic partner (e.g., an aryl bromide), forming a Pd(II) intermediate.
-
Transmetalation: This is the key step where the organic moiety is transferred from boron to palladium. The process is facilitated by a base, which activates the boronic ester to form a more nucleophilic borate complex, accelerating the transfer.[7]
-
Reductive Elimination: The two organic fragments on the Pd(II) center couple and are eliminated from the metal, forming the new C-C bond of the biaryl product and regenerating the active Pd(0) catalyst.
Part 4: Detailed Experimental Protocol for Biaryl Synthesis
The following is a robust, step-by-step protocol for the cross-coupling of 3-chloro-2-(pinacolboranyl)phenol with 4-bromoanisole, a common reaction partner.
Diagram: Experimental Workflow
Caption: Step-by-step workflow for biaryl synthesis.
Protocol: Synthesis of 2'-Chloro-4'-methoxy-2-hydroxybiphenyl
-
Reagent Charging: In a round-bottom flask, combine 3-chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol (1.0 equiv, e.g., 255 mg), 4-bromoanisole (1.2 equiv), and potassium carbonate (K₂CO₃, 3.0 equiv).
-
Catalyst Addition: Add the catalyst, tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.04 equiv). The choice of a phosphine-ligated palladium source is standard for ensuring catalyst stability and reactivity.
-
Atmosphere and Solvents: Seal the flask with a septum, and purge with argon for 10-15 minutes. Add a degassed solvent mixture, such as Toluene/Ethanol/Water (e.g., in a 4:1:1 ratio). The aqueous component is often essential for the transmetalation step.
-
Reaction: Heat the mixture to reflux (around 90-100 °C) with vigorous stirring for 12-24 hours. Monitor the reaction's progress by thin-layer chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Aqueous Workup: After the reaction is complete, cool the flask to room temperature. Dilute the mixture with ethyl acetate and transfer it to a separatory funnel. Wash sequentially with water and then with brine.
-
Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator. Purify the crude residue by flash column chromatography on silica gel to obtain the final biaryl product.
Part 5: Safety, Handling, and Storage
As a Senior Application Scientist, ensuring the safe and effective use of a reagent is paramount. While a specific safety data sheet (SDS) for this exact compound is not widely available, data from closely related chloro-hydroxyphenylboronic acid esters and the parent boronic acid provide a strong basis for hazard assessment.[2]
-
Potential Hazards:
-
Handling Precautions:
-
Work in a well-ventilated fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including a lab coat, nitrile gloves, and chemical safety goggles.
-
Avoid inhalation of dust and contact with skin and eyes.
-
Wash hands thoroughly after handling.
-
-
Storage:
-
Store in a tightly sealed container.
-
Keep in a cool, dry, and well-ventilated place.
-
For long-term stability, storage in a refrigerator under an inert atmosphere (e.g., argon) is recommended.
-
-
Disposal:
-
Dispose of waste material in accordance with local, regional, and national regulations. Do not allow it to enter drains or waterways.
-
References
A Technical Guide to 2-Chloro-6-hydroxyphenylboronic Acid Pinacol Ester: Properties, Synthesis, and Applications in Cross-Coupling Chemistry
Abstract: This document provides an in-depth technical overview of 2-Chloro-6-hydroxyphenylboronic acid pinacol ester, a key building block in modern organic synthesis. We will explore its fundamental physicochemical properties, delve into the rationale behind the use of the pinacol ester protecting group, outline common synthetic methodologies, and detail its primary application in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This guide is intended for researchers and scientists in the fields of medicinal chemistry, drug development, and materials science, offering both foundational knowledge and practical, field-proven insights into the utilization of this versatile reagent.
Core Physicochemical Properties and Structure
This compound, also known by its IUPAC name 3-chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol, is a bifunctional aromatic compound featuring a boronic ester, a chloro group, and a hydroxyl group.[1] These functionalities provide multiple reactive handles for sequential and site-selective chemical transformations.
The key identifiers and properties of the compound are summarized below.
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₆BClO₃ | [1][2] |
| Molecular Weight | 254.52 g/mol | [1][2] |
| CAS Number | 1451391-17-5 | [1][3] |
| IUPAC Name | 3-chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol | [1] |
| Canonical SMILES | CC1(C)OB(OC1(C)C)C2=C(C=CC=C2Cl)O | [1] |
| Appearance | Typically a white to off-white solid |
The Pinacol Ester: A Cornerstone of Stability and Reactivity
While boronic acids are the foundational reagents for Suzuki-Miyaura coupling, they suffer from inherent instability.[4] They are prone to dehydration to form cyclic trimers known as boroxines and can undergo protodeboronation under various conditions.[4] This degradation compromises reagent purity, leading to inconsistent reaction outcomes and reduced yields.
The conversion of the boronic acid to its pinacol ester derivative—by reacting it with pinacol (2,3-dimethyl-2,3-butanediol)—forms a stable five-membered dioxaborolane ring that protects the boron center.[5] This strategic protection imparts several critical advantages for the synthetic chemist:
-
Enhanced Stability & Shelf-Life: Pinacol esters are generally crystalline solids that are significantly less sensitive to air and moisture, allowing for extended storage without degradation.[4][6]
-
Simplified Handling: Their improved stability simplifies weighing and transfer procedures, removing the need for strictly inert atmosphere conditions in many cases.[4]
-
Improved Reaction Profile: In many cross-coupling reactions, pinacol esters provide cleaner reaction profiles and higher yields compared to their corresponding free boronic acids.[4][7]
Caption: Boronic acid instability and stabilization via pinacol ester formation.
Synthesis Methodologies
The synthesis of aryl boronic acid pinacol esters is a well-established field. A common and robust strategy involves the formation of an organometallic intermediate from the corresponding aryl halide, followed by trapping with a boron electrophile.
General Synthetic Protocol via Grignard Reaction
This method starts with a protected 2-chloro-6-bromophenol. The hydroxyl group must be protected to prevent it from interfering with the formation of the highly basic Grignard reagent. Common protecting groups include methoxymethyl (MOM) or benzyl (Bn) ethers. The Grignard reagent is then reacted with an appropriate borate, such as pinacolborane (HBpin) or triisopropyl borate, followed by an acidic workup to yield the final product.[8][9]
Step-by-Step Experimental Protocol:
-
Protection: Protect the hydroxyl group of 2-chloro-6-bromophenol using a standard procedure (e.g., reacting with MOM-Cl and a non-nucleophilic base like diisopropylethylamine).
-
Grignard Formation: To a flame-dried flask under an inert atmosphere (Argon or Nitrogen), add magnesium turnings. Add a solution of the protected 1-bromo-2-chloro-6-(protected-oxy)benzene in anhydrous tetrahydrofuran (THF) dropwise. A small crystal of iodine can be added to initiate the reaction. The mixture is typically stirred at room temperature or gently heated to ensure complete formation of the Grignard reagent.[8]
-
Borylation: Cool the freshly prepared Grignard reagent to a low temperature (e.g., -78 °C). Add a solution of 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (pinacolborane, HBpin) in THF dropwise.[8]
-
Quenching and Deprotection: Allow the reaction to warm to room temperature and stir for several hours. Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are dried and concentrated.
-
Purification: The crude product is then subjected to deprotection (if necessary) and purified, typically by column chromatography on silica gel, to afford the pure this compound.
Caption: General synthetic workflow for this compound.
Key Application: The Suzuki-Miyaura Cross-Coupling Reaction
The paramount application of this compound is as a nucleophilic partner in the Suzuki-Miyaura cross-coupling reaction.[7][10] This Nobel Prize-winning reaction is one of the most powerful and widely used methods for forming carbon-carbon bonds, particularly for constructing biaryl and heteroaryl structures that are prevalent in pharmaceuticals and functional materials.[6][11]
The reaction involves the palladium-catalyzed coupling of an organoboron compound (the pinacol ester) with an organohalide or triflate. The ortho-chloro and -hydroxyl groups on the reagent allow for potential post-coupling modifications or can influence the electronic and steric environment of the coupling, offering unique synthetic utility.[12]
Generalized Suzuki-Miyaura Protocol
Materials:
-
This compound (1.1 - 1.5 equivalents)
-
Aryl or heteroaryl halide (e.g., R-Br, R-I) (1.0 equivalent)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%; or Pd₂(dba)₃ with a ligand like SPhos or XPhos)
-
Base (e.g., K₃PO₄, K₂CO₃, or Cs₂CO₃, 2-3 equivalents)
-
Solvent (e.g., a mixture of 1,4-dioxane and water, or toluene)
Step-by-Step Experimental Procedure:
-
Reaction Setup: To a reaction vessel, add the aryl halide, this compound, the base, and the palladium catalyst/ligand.
-
Degassing: Seal the vessel and degas the mixture by subjecting it to several cycles of vacuum and backfilling with an inert gas (Argon or Nitrogen). This step is crucial as oxygen can deactivate the palladium catalyst.
-
Solvent Addition: Add the degassed solvent(s) via syringe.
-
Heating: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.[12]
-
Monitoring: Monitor the reaction progress by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), until the starting aryl halide is consumed.
-
Workup and Purification: Upon completion, cool the reaction to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The resulting crude product is purified by flash column chromatography to yield the desired biaryl product.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Conclusion
This compound stands out as a highly valuable and stable building block for synthetic chemistry. Its strategic use of the pinacol ester moiety overcomes the inherent limitations of free boronic acids, providing researchers with a reliable and easy-to-handle reagent. Its primary role in Suzuki-Miyaura cross-coupling reactions enables the efficient construction of complex molecular architectures, making it an indispensable tool for professionals engaged in the discovery and development of novel pharmaceuticals, agrochemicals, and advanced materials.
References
- 1. This compound | C12H16BClO3 | CID 56776713 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. (5-CHLORO-2-HYDROXYPHENYL)BORONIC ACID PINACOL ESTER [cymitquimica.com]
- 3. rndmate.com [rndmate.com]
- 4. nbinno.com [nbinno.com]
- 5. application.wiley-vch.de [application.wiley-vch.de]
- 6. researchgate.net [researchgate.net]
- 7. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis of Boronic Acids and Esters from Pinacolborane and Aminoborane Under Ambient Magnesium-, Iodine-, and Zinc-Mediated Conditions [escholarship.org]
- 9. CN111072698A - Preparation method of hydroxyphenylboronic acid - Google Patents [patents.google.com]
- 10. tcichemicals.com [tcichemicals.com]
- 11. Redirecting [linkinghub.elsevier.com]
- 12. Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters - PMC [pmc.ncbi.nlm.nih.gov]
Synthesis of 2-Chloro-6-hydroxyphenylboronic acid pinacol ester
An In-Depth Technical Guide to the Synthesis of 2-Chloro-6-hydroxyphenylboronic Acid Pinacol Ester
Authored by a Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the synthetic methodologies for preparing this compound, a valuable building block in medicinal chemistry and materials science. The document delves into the prevalent synthetic strategies, offering detailed, step-by-step protocols and a thorough analysis of the underlying reaction mechanisms. By blending theoretical principles with practical, field-proven insights, this guide serves as an essential resource for researchers, chemists, and drug development professionals engaged in the synthesis of functionalized arylboronic esters. The content is structured to not only instruct but also to empower the reader with a deep understanding of the causality behind experimental choices, ensuring the safe and efficient execution of the described procedures.
Introduction: The Significance of this compound
Substituted arylboronic acids and their pinacol esters are cornerstone reagents in modern organic synthesis, most notably for their role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction. The specific molecule, this compound, presents a unique trifecta of functional handles: a boronic ester for carbon-carbon bond formation, a hydroxyl group for further derivatization or to modulate electronic properties, and a chloro substituent that can participate in additional cross-coupling reactions or influence the steric and electronic environment of the molecule. This unique combination of functionalities makes it a highly sought-after intermediate in the synthesis of complex pharmaceuticals, agrochemicals, and organic electronic materials.
The strategic placement of the hydroxyl and chloro groups ortho to the boronic ester introduces both electronic and steric challenges in its synthesis, necessitating carefully designed and optimized synthetic routes. This guide will explore the most effective and commonly employed methods for the preparation of this valuable compound.
Comparative Analysis of Synthetic Strategies
The synthesis of this compound can be approached through several distinct strategies. The choice of method often depends on factors such as the availability of starting materials, desired scale, and tolerance to specific functional groups. Here, we compare two of the most prevalent and effective approaches:
-
Strategy A: Iridium-Catalyzed C-H Borylation of 2-Chlorophenol. This method represents a modern and atom-economical approach, directly functionalizing a C-H bond ortho to the hydroxyl group. It leverages a transition-metal catalyst to achieve high regioselectivity.
-
Strategy B: Directed Ortho-Lithiation of a Protected 2-Chlorophenol. This classic and robust method relies on the directing ability of a protected hydroxyl group to achieve regioselective deprotonation, followed by quenching with a boron electrophile.
The following diagram illustrates the conceptual workflow for these two primary synthetic routes.
Caption: Comparative workflow of the two main synthetic routes.
Data Summary: A Comparative Overview
The following table provides a high-level comparison of the two primary synthetic strategies, highlighting key performance indicators to aid in method selection.
| Parameter | Strategy A: Iridium-Catalyzed C-H Borylation | Strategy B: Directed Ortho-Lithiation |
| Number of Steps | 1 | 3 (Protection, Borylation, Deprotection) |
| Atom Economy | High | Moderate |
| Reagents | Iridium catalyst, ligand, B2pin2 | Protecting group, strong base, boron electrophile |
| Typical Yields | 60-80% | 50-70% (over 3 steps) |
| Key Advantages | Step economy, direct functionalization | Well-established, predictable regioselectivity |
| Key Challenges | Catalyst cost, potential for side reactions | Requires protection/deprotection, cryogenic conditions |
Detailed Experimental Protocols
The following sections provide detailed, step-by-step protocols for the synthesis of this compound using the two strategies discussed. These protocols are designed to be self-validating, with clear instructions and safety considerations.
Protocol for Strategy A: Iridium-Catalyzed C-H Borylation
This protocol is adapted from established methods in organometallic chemistry and offers a direct route to the target compound. The hydroxyl group of 2-chlorophenol serves as the directing group for the iridium catalyst, favoring borylation at the less sterically hindered ortho C-H bond.
3.1.1. Reaction Scheme
Caption: Iridium-catalyzed C-H borylation of 2-chlorophenol.
3.1.2. Step-by-Step Procedure
-
Preparation: In a nitrogen-purged glovebox, add [Ir(cod)OMe]2 (1.5 mol%), 4,4'-di-tert-butyl-2,2'-bipyridine (dtbpy, 3.0 mol%), and bis(pinacolato)diboron (B2pin2, 1.1 equiv.) to an oven-dried Schlenk tube equipped with a magnetic stir bar.
-
Reagent Addition: Add 2-chlorophenol (1.0 equiv.) and anhydrous cyclooctane as the solvent.
-
Reaction: Seal the Schlenk tube and remove it from the glovebox. Place the tube in a preheated oil bath at 100 °C and stir for 16 hours.
-
Work-up: After cooling to room temperature, concentrate the reaction mixture under reduced pressure. Purify the residue by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the desired product.
-
Characterization: Confirm the identity and purity of the product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol for Strategy B: Directed Ortho-Lithiation
This protocol follows a more traditional approach, utilizing a protecting group to facilitate directed ortho-lithiation. The methoxymethyl (MOM) ether is a common choice for protecting phenols in this context.
3.2.1. Overall Workflow Diagram
Caption: Step-wise workflow for the directed ortho-lithiation strategy.
3.2.2. Step-by-Step Procedure
Step 1: Protection of 2-Chlorophenol
-
Dissolve 2-chlorophenol (1.0 equiv.) in dichloromethane (DCM).
-
Add N,N-diisopropylethylamine (DIPEA, 1.5 equiv.).
-
Cool the mixture to 0 °C and add chloromethyl methyl ether (MOM-Cl, 1.2 equiv.) dropwise.
-
Allow the reaction to warm to room temperature and stir for 4 hours.
-
Quench with water and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. Purify by column chromatography to yield 1-chloro-2-(methoxymethoxy)benzene.
Step 2: Ortho-Lithiation and Borylation
-
Dissolve the protected phenol (1.0 equiv.) in anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere.
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Add n-butyllithium (n-BuLi, 1.1 equiv.) dropwise, maintaining the temperature below -70 °C. Stir for 1 hour.
-
Add 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (iPrO-Bpin, 1.2 equiv.) dropwise.
-
Allow the reaction to slowly warm to room temperature and stir overnight.
-
Quench with saturated aqueous ammonium chloride and extract with ethyl acetate.
-
Dry the combined organic layers and concentrate. The crude protected boronic ester is often used directly in the next step.
Step 3: Deprotection
-
Dissolve the crude protected boronic ester in methanol.
-
Add a solution of hydrochloric acid (e.g., 2 M HCl) and stir at room temperature for 2-4 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Concentrate the mixture to remove methanol, then extract with ethyl acetate.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify by flash column chromatography to afford the final product.
Mechanistic Insights
A thorough understanding of the reaction mechanisms is crucial for troubleshooting and optimization.
Mechanism of Iridium-Catalyzed C-H Borylation
The catalytic cycle for the iridium-catalyzed borylation is believed to proceed through a series of well-defined steps. The hydroxyl group of the 2-chlorophenol plays a key role in directing the catalyst to the ortho C-H bond.
Introduction: The Strategic Role of Substituted Arylboronic Esters in Modern Synthesis
An In-Depth Technical Guide to the Mechanism of Action of 2-Chloro-6-hydroxyphenylboronic acid Pinacol Ester
In the landscape of modern organic chemistry, particularly in the realm of pharmaceutical and materials science, the ability to precisely construct complex molecular architectures is paramount. Among the vast toolkit available to synthetic chemists, palladium-catalyzed cross-coupling reactions stand out for their robustness and versatility in forming carbon-carbon bonds.[1] Within this class of reactions, the Suzuki-Miyaura coupling has become a cornerstone, largely due to its mild reaction conditions, functional group tolerance, and the commercial availability of a wide array of boronic acid derivatives.[2][3]
This guide focuses on a specific, yet highly strategic, building block: This compound (CAS: 1451391-17-5).[4][5] The utility of this reagent lies not just in its function as a stable, handleable precursor for Suzuki-Miyaura reactions, but in the nuanced influence of its ortho-substituents—the chloro and hydroxyl groups. These substituents provide a handle for chemists to fine-tune electronic properties, introduce further functionalization, and direct the steric outcomes of coupling reactions.
As a senior application scientist, this document serves to elucidate the core mechanism of action for this reagent, moving beyond a simple description to explain the causality behind its reactivity and providing field-proven insights for its effective application. We will delve into its primary role as a nucleophilic partner in Suzuki-Miyaura cross-coupling, dissecting the catalytic cycle and the critical pre-activation step. Furthermore, we will provide actionable experimental protocols for its use and for characterizing its stability, ensuring a comprehensive understanding for researchers, scientists, and drug development professionals.
Core Mechanism of Action: A Two-Act Play in Suzuki-Miyaura Cross-Coupling
The "mechanism of action" for this compound is most prominently demonstrated in its role as a stable precursor that, under specific conditions, generates the active nucleophilic species for the Suzuki-Miyaura reaction. The overall process can be understood as a two-part sequence:
-
Act I: In Situ Deprotection (Hydrolysis) to the Active Boronic Acid.
-
Act II: Participation in the Palladium Catalytic Cycle.
The pinacol ester serves as a protecting group for the highly reactive boronic acid.[6] Boronic acids themselves can be prone to degradation and are often challenging to purify and store long-term. The pinacol ester provides enhanced stability, allowing for easier handling and storage.[7][8] However, for the Suzuki-Miyaura reaction to proceed, this stable ester must be converted to the active boronic acid or a related boronate species.
This hydrolysis is typically achieved in situ under the basic aqueous conditions of the Suzuki-Miyaura reaction.[7][9] The rate of this hydrolysis is crucial and is influenced by factors such as pH and the electronic nature of the substituents on the aromatic ring.[7]
Figure 1: Overview of the two-stage mechanism of action.
Dissecting the Suzuki-Miyaura Catalytic Cycle
Once the active 2-chloro-6-hydroxyphenylboronic acid is generated, it enters the well-established Suzuki-Miyaura catalytic cycle.[1]
-
Oxidative Addition: The cycle begins with a low-valent Palladium(0) complex, which undergoes oxidative addition to an organic halide (Ar-X), forming a Pd(II) intermediate. The reactivity order for the halide is typically I > Br > OTf >> Cl.[2] The choice of ligand on the palladium is critical to facilitate this step, especially for less reactive chlorides.[10]
-
Transmetalation: This is the key step where the organoboron species transfers its organic group to the palladium center. The base plays a crucial role here, activating the boronic acid to form a more nucleophilic boronate salt (e.g., [ArB(OH)3]⁻), which then readily undergoes transmetalation, displacing the halide from the palladium complex.[1] The presence of the ortho-hydroxyl group on our specific reagent could potentially influence this step through intramolecular coordination or by affecting the local pH.
-
Reductive Elimination: The newly formed diorganopalladium(II) complex is often unstable and rapidly undergoes reductive elimination. This step forms the desired C-C bond of the biaryl product and regenerates the Pd(0) catalyst, allowing the cycle to continue.
Figure 2: The Suzuki-Miyaura Catalytic Cycle.
Influence of Chloro and Hydroxyl Substituents
The specific substituents on this compound are not mere spectators; they actively influence the reaction's outcome.
-
Electronic Effects: The chlorine atom is electron-withdrawing via induction, which can decrease the nucleophilicity of the aryl ring. However, the hydroxyl group is a strong electron-donating group via resonance. This electronic push-pull can modulate the reactivity of the boronic acid in the transmetalation step.
-
Steric Hindrance: The presence of two ortho substituents creates significant steric bulk around the boron center. This can slow down the rate of transmetalation. Judicious choice of palladium catalyst and ligands is often required to overcome this hindrance. For instance, sterically encumbered phosphine ligands can promote the desired reaction.[10][11]
-
Potential for Ortho-Lithiation/Directed Metalation: The acidic proton of the hydroxyl group and the directing effect of both substituents can be exploited in sequential reactions, allowing for further functionalization of the aromatic ring post-coupling.
-
Selective Coupling: In polychlorinated aromatic systems, reagents like this can participate in selective cross-coupling reactions, where one halogen reacts preferentially over another.[11]
Experimental Protocols
To ensure trustworthy and repeatable results, the following protocols are provided. They represent self-validating systems where careful execution and observation will confirm the expected chemical transformations.
Protocol 1: General Suzuki-Miyaura Cross-Coupling
This protocol outlines a general procedure for coupling this compound with a generic aryl bromide.
Objective: To synthesize a 2-chloro-6-hydroxy-substituted biaryl compound.
Materials:
| Reagent | MW ( g/mol ) | Amount | Moles (mmol) | Equiv. |
| Aryl Bromide (Ar-Br) | - | - | 1.0 | 1.0 |
| This compound | 254.52[4] | 305 mg | 1.2 | 1.2 |
| Pd(PPh₃)₄ | 1155.56 | 35 mg | 0.03 | 0.03 |
| Potassium Carbonate (K₂CO₃) | 138.21 | 276 mg | 2.0 | 2.0 |
| 1,4-Dioxane | - | 8 mL | - | - |
| Water | - | 2 mL | - | - |
Procedure:
-
Vessel Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl bromide (1.0 mmol), this compound (305 mg, 1.2 mmol), and potassium carbonate (276 mg, 2.0 mmol).
-
Inert Atmosphere: Seal the flask with a septum, and purge with argon or nitrogen for 10-15 minutes. This is critical as the Pd(0) catalyst is oxygen-sensitive.
-
Solvent Addition: Add 1,4-dioxane (8 mL) and water (2 mL) via syringe. The biphasic solvent system is common for Suzuki couplings.
-
Catalyst Addition: Add the Palladium(0) catalyst, Pd(PPh₃)₄ (35 mg, 0.03 mmol), to the flask under a positive pressure of inert gas.
-
Reaction: Place the flask in a preheated oil bath at 90 °C and stir vigorously for 12-24 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting aryl bromide is consumed.
-
Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Figure 3: Experimental workflow for Suzuki-Miyaura coupling.
Protocol 2: Monitoring Hydrolysis of the Pinacol Ester
This protocol uses Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) to determine the rate of hydrolysis of the pinacol ester to the boronic acid under reaction-mimicking conditions. This is crucial for understanding the kinetics of the activation step. The analytical challenges of boronic esters, such as their facile hydrolysis under typical RP-HPLC conditions, require unconventional approaches for accurate analysis.[9][12]
Objective: To quantify the conversion of this compound to its corresponding boronic acid over time.
Methodology:
-
Stock Solution Preparation: Prepare a stock solution of the pinacol ester in an aprotic solvent like acetonitrile (ACN) to prevent premature hydrolysis.[9]
-
Reaction Mimic Setup: In a sealed vial, replicate the solvent and base conditions of the Suzuki reaction (e.g., 4:1 Dioxane:H₂O with 2.0 equivalents of K₂CO₃) but without the aryl halide and palladium catalyst.
-
Initiation and Sampling: At time t=0, add a known concentration of the pinacol ester stock solution to the reaction mimic vial. At specified time intervals (e.g., 0, 5, 15, 30, 60, 120 minutes), withdraw a small aliquot of the reaction mixture.
-
Quenching: Immediately quench the hydrolysis in the aliquot by diluting it in a non-aqueous, aprotic diluent (e.g., ACN/Methylene Chloride) to stabilize the remaining ester.[9]
-
HPLC Analysis: Analyze the quenched samples by RP-HPLC.
-
Column: A C18 column.
-
Mobile Phase: A gradient of acetonitrile and water. To minimize on-column hydrolysis, a highly basic mobile phase (pH ~12) with an ion-pairing reagent can be effective, though this requires a pH-stable column.[9]
-
Detection: UV detection at a wavelength where both the ester and the acid show strong absorbance.
-
-
Data Analysis: Integrate the peak areas for the pinacol ester and the boronic acid at each time point. Plot the percentage of remaining pinacol ester versus time to determine the hydrolysis kinetics.
Conclusion
This compound is a sophisticated synthetic tool whose utility extends beyond that of a simple arylboronic acid precursor. Its mechanism of action is intrinsically linked to its role in the Suzuki-Miyaura cross-coupling reaction, a process initiated by a critical in situ hydrolysis to the active boronic acid. The substituents at the ortho positions introduce steric and electronic factors that must be carefully considered when designing synthetic strategies, offering both challenges and opportunities for selective transformations. The protocols provided herein offer a robust framework for both the application of this reagent in synthesis and the analytical investigation of its fundamental reactivity. A thorough understanding of this mechanism empowers researchers to leverage the unique properties of this building block to its full potential in the development of novel molecules.
References
- 1. Yoneda Labs [yonedalabs.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. nbinno.com [nbinno.com]
- 4. This compound | C12H16BClO3 | CID 56776713 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. rndmate.com [rndmate.com]
- 6. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
- 7. researchgate.net [researchgate.net]
- 8. Miyaura Borylation Reaction [organic-chemistry.org]
- 9. Strategies for the analysis of highly reactive pinacolboronate esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
A Comprehensive Technical Guide to the Safe Handling and Application of 2-Chloro-6-hydroxyphenylboronic acid pinacol ester
This guide provides an in-depth overview of the safe handling, storage, and application of 2-Chloro-6-hydroxyphenylboronic acid pinacol ester for researchers, scientists, and professionals in drug development. By integrating established safety protocols with practical, field-proven insights, this document aims to foster a culture of safety and precision in the laboratory.
Introduction: The Utility and Latent Hazards of a Versatile Reagent
This compound, a member of the widely utilized arylboronic acid pinacol ester family, is a key building block in modern organic synthesis. Its primary application lies in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction, which is a cornerstone for the formation of carbon-carbon bonds in the synthesis of complex organic molecules, including active pharmaceutical ingredients.[1][2] The pinacol ester group enhances the stability of the boronic acid, making it more amenable to storage and handling compared to its free boronic acid counterpart.[3][4]
However, the seemingly benign nature of this off-white solid belies its potential hazards. A thorough understanding of its chemical properties and reactivity is paramount to its safe and effective use. This guide will delineate the critical safety considerations, from personal protective equipment (PPE) and storage to emergency procedures and waste disposal, ensuring that its synthetic potential can be harnessed without compromising laboratory safety.
Hazard Identification and Classification
| Hazard Category | GHS Classification | Hazard Statement |
| Acute Toxicity (Oral) | Category 4 | H302: Harmful if swallowed |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |
| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation |
Data extrapolated from the Safety Data Sheet for 2-Chloro-6-fluoro-3-hydroxyphenylboronic acid pinacol ester.[5]
Signal Word: Warning [5]
Precautionary Statements: [5]
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Physicochemical Properties and Reactivity Profile
A comprehensive understanding of the physicochemical properties of this compound is fundamental to its safe handling.
| Property | Value | Source |
| CAS Number | 1451391-17-5 | [6] |
| Molecular Formula | C12H16BClO3 | [6] |
| Molecular Weight | 254.52 g/mol | [6] |
| Appearance | Off-white to white solid | General observation for this class of compounds |
| Stability | Stable under recommended storage conditions. Sensitive to moisture. | [3][5] |
Reactivity and Incompatibilities:
-
Hydrolysis: Arylboronic acid pinacol esters are susceptible to hydrolysis, especially in the presence of moisture, which can lead to the formation of the corresponding boronic acid.[7][8] This degradation can affect the stoichiometry and outcome of reactions. The rate of hydrolysis can be influenced by the pH and the electronic nature of substituents on the aromatic ring.[7]
-
Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, and strong bases.[9]
-
Hazardous Decomposition Products: Upon combustion, this compound may produce toxic fumes, including carbon monoxide, carbon dioxide, and oxides of boron.[9][10]
Safe Handling and Storage: A Proactive Approach to Laboratory Safety
Adherence to stringent handling and storage protocols is the most effective strategy for mitigating the risks associated with this compound.
Engineering Controls and Personal Protective Equipment (PPE)
The causality behind the selection of engineering controls and PPE is to create multiple barriers of protection between the researcher and the chemical.
-
Engineering Controls: All handling of this compound should be conducted in a certified chemical fume hood to minimize the risk of inhalation.[3] Ensure that an emergency eyewash station and a safety shower are readily accessible.[11]
-
Personal Protective Equipment (PPE):
-
Eye and Face Protection: Chemical safety goggles and a face shield are mandatory to protect against splashes and airborne particles.[5]
-
Hand Protection: Chemically resistant gloves, such as nitrile or neoprene, must be worn. Always inspect gloves for any signs of degradation before use and employ proper glove removal techniques to avoid skin contact.[5][10]
-
Skin and Body Protection: A lab coat that is fully fastened should be worn to protect against skin contact. For larger quantities or in the event of a spill, a chemical-resistant apron or suit may be necessary.[5]
-
Respiratory Protection: For operations that may generate significant dust, a NIOSH-approved respirator with an appropriate particulate filter is recommended.[5]
-
Storage and Handling Workflow
The following diagram illustrates the logical flow for the safe storage and handling of this compound.
Caption: Workflow for the safe handling and storage of this compound.
Emergency Procedures: Preparedness and Response
In the event of an exposure or spill, a swift and informed response is critical.
-
Inhalation: If inhaled, move the person to fresh air. If breathing is difficult or stops, provide artificial respiration and seek immediate medical attention.[5]
-
Skin Contact: In case of skin contact, immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing and seek medical attention if irritation persists.[5]
-
Eye Contact: If the compound comes into contact with the eyes, rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do so. Continue rinsing for at least 15 minutes and seek immediate medical attention.[5]
-
Ingestion: If swallowed, do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention. Never give anything by mouth to an unconscious person.[5]
-
Spills: In the event of a spill, evacuate the area. Wearing appropriate PPE, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed, labeled container for hazardous waste disposal.[10]
Experimental Protocol: Suzuki-Miyaura Coupling
This section provides a representative, step-by-step protocol for a Suzuki-Miyaura coupling reaction using an arylboronic acid pinacol ester. This protocol is intended as a guide and should be adapted based on the specific substrates and desired scale.
Objective: To couple this compound with an aryl bromide.
Materials:
-
This compound
-
Aryl bromide (e.g., 4-bromoanisole)
-
Palladium catalyst (e.g., Pd(PPh3)4)
-
Base (e.g., K2CO3 or K3PO4)
-
Solvent (e.g., Dioxane/Water mixture)
-
Inert gas (Argon or Nitrogen)
-
Schlenk flask or similar reaction vessel
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a Schlenk flask, combine this compound (1.2 equivalents), the aryl bromide (1.0 equivalent), and the base (2.0-3.0 equivalents).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas three times to ensure an oxygen-free environment. The exclusion of oxygen is critical as the active Pd(0) catalyst is sensitive to oxidation.
-
Solvent Addition: Add the degassed solvent system (e.g., a 2:1 mixture of dioxane and water) to the flask via syringe.[12] The use of a biphasic solvent system is common in Suzuki couplings to facilitate the dissolution of both the organic substrates and the inorganic base.
-
Catalyst Addition: Add the palladium catalyst (typically 1-5 mol%) to the reaction mixture under a positive pressure of inert gas.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir until the reaction is complete, as monitored by TLC or LC-MS.[12]
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the desired biaryl product.
Waste Disposal
All waste containing this compound or its byproducts must be treated as hazardous waste.[13] Collect all solid and liquid waste in separate, clearly labeled, and sealed containers.[13] Do not dispose of this chemical or its containers in regular trash or down the drain.[13] Follow your institution's specific guidelines for hazardous waste pickup and disposal.
Conclusion
This compound is a valuable reagent in synthetic chemistry. However, its safe and effective use is contingent upon a thorough understanding of its potential hazards and the implementation of robust safety protocols. By adhering to the guidelines outlined in this document, researchers can minimize risks and create a safer laboratory environment.
References
- 1. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tcichemicals.com [tcichemicals.com]
- 3. nbinno.com [nbinno.com]
- 4. nbinno.com [nbinno.com]
- 5. static.cymitquimica.com [static.cymitquimica.com]
- 6. This compound | C12H16BClO3 | CID 56776713 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Strategies for the analysis of highly reactive pinacolboronate esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. fishersci.com [fishersci.com]
- 10. static.cymitquimica.com [static.cymitquimica.com]
- 11. fishersci.com [fishersci.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Susceptibility to hydrolysis of phenylboronic pinacol esters at physiological pH | Semantic Scholar [semanticscholar.org]
Methodological & Application
Application Notes and Protocols for Suzuki-Miyaura Coupling with 2-Chloro-6-hydroxyphenylboronic acid pinacol ester
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, celebrated for its capacity to form carbon-carbon bonds with high efficiency and broad functional group tolerance.[1][2] This powerful reaction, for which Akira Suzuki was a co-recipient of the 2010 Nobel Prize in Chemistry, has become indispensable in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1][3][4] The reaction typically involves the palladium-catalyzed coupling of an organoboron compound (like a boronic acid or its ester) with an organic halide or triflate in the presence of a base.[1][3][5]
This guide provides an in-depth exploration of the Suzuki-Miyaura coupling, with a specific focus on the use of 2-Chloro-6-hydroxyphenylboronic acid pinacol ester . This particular substrate presents unique challenges and opportunities due to the steric hindrance and electronic effects of the ortho-chloro and ortho-hydroxyl groups. The presence of these functionalities necessitates careful optimization of reaction conditions to achieve high yields and prevent undesirable side reactions.
These application notes are designed for researchers, scientists, and drug development professionals, offering both a theoretical framework and practical, field-proven protocols. We will delve into the mechanistic underpinnings of the reaction, provide guidance on the rational selection of catalysts, bases, and solvents, and offer detailed, step-by-step experimental procedures.
The Unique Profile of this compound
The choice of this compound as a coupling partner is often driven by the desire to synthesize complex biaryl structures containing a hydroxyl group ortho to the newly formed C-C bond. This structural motif is prevalent in many biologically active molecules and advanced materials. The pinacol ester form offers enhanced stability compared to the corresponding boronic acid, making it easier to handle, store, and purify.[4][6]
However, the ortho-substituents introduce specific challenges:
-
Steric Hindrance: The bulky chloro and hydroxyl groups can impede the approach of the palladium catalyst, potentially slowing down key steps in the catalytic cycle.
-
Electronic Effects: The electron-withdrawing nature of the chlorine atom and the electron-donating and potentially coordinating nature of the hydroxyl group can influence the reactivity of the boronic ester.
-
Potential for Catalyst Inhibition: The phenolic hydroxyl group can coordinate to the palladium center, which may affect catalytic activity.[7]
Overcoming these challenges requires a nuanced understanding of the reaction mechanism and a judicious selection of reaction components.
The Catalytic Cycle: A Mechanistic Overview
The generally accepted mechanism for the Suzuki-Miyaura coupling reaction proceeds through a catalytic cycle involving a palladium(0) species.[2][8] The three key steps are oxidative addition, transmetalation, and reductive elimination.[5]
-
Oxidative Addition: The catalytic cycle begins with the oxidative addition of the aryl halide (Ar-X) to a coordinatively unsaturated Pd(0) complex, forming a Pd(II) intermediate.[5][8] The reactivity of aryl halides generally follows the trend I > Br > OTf >> Cl. For less reactive aryl chlorides, the choice of a highly active catalyst system is crucial.
-
Transmetalation: This step involves the transfer of the organic group from the boron atom to the palladium center.[5] The boronic acid or ester must be activated by a base to facilitate this process.[9] The base can either form a more nucleophilic boronate species or generate a palladium(II) hydroxide complex that reacts with the neutral organoboron compound.[10]
-
Reductive Elimination: In the final step, the two organic fragments on the palladium(II) complex couple, forming the desired biaryl product and regenerating the catalytically active Pd(0) species.[5][8]
Visualizing the Suzuki-Miyaura Catalytic Cycle
Caption: The general catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Design and Optimization
The success of a Suzuki-Miyaura coupling, especially with a challenging substrate like this compound, hinges on the careful selection and optimization of several key parameters.
Catalyst Selection
The choice of the palladium catalyst, which consists of a palladium source and a ligand, is paramount.[1]
| Catalyst Class | Examples | Strengths | Considerations |
| Traditional Phosphine Ligands | Pd(PPh₃)₄ | Readily available, effective for many substrates. | May require higher temperatures and longer reaction times, especially with aryl chlorides.[2] |
| Bulky, Electron-Rich Phosphine Ligands (Buchwald Ligands) | XPhos, SPhos | Highly active for coupling aryl chlorides and sterically hindered substrates.[2] | Can be more expensive. |
| N-Heterocyclic Carbene (NHC) Ligands | PEPPSI-iPr | Often show high thermal stability and activity for challenging couplings.[1] | |
| Palladacycles | CataCXium® A Palladacycle | Can be uniquely effective for specific challenging substrates, such as unprotected ortho-anilines.[11] | May require specific reaction conditions. |
For the coupling of this compound with an aryl chloride, a catalyst system employing a bulky, electron-rich phosphine ligand such as XPhos or SPhos, or a highly active NHC ligand, is often a good starting point. These ligands can promote the challenging oxidative addition of the aryl chloride and facilitate the subsequent steps of the catalytic cycle.
Base Selection
The base plays a crucial role in the transmetalation step.[9] The choice of base can significantly impact the reaction rate and yield.
| Base | Examples | Properties & Use Cases |
| Carbonates | K₂CO₃, Cs₂CO₃ | Commonly used, effective for a wide range of substrates. Cs₂CO₃ is more soluble and often more effective but also more expensive. |
| Phosphates | K₃PO₄ | A strong, non-nucleophilic base, often used in anhydrous conditions or with hindered substrates.[12] |
| Hydroxides | NaOH, KOH | Strong bases, can be effective but may lead to side reactions with sensitive functional groups.[10] |
| Fluorides | KF, CsF | Can be beneficial for substrates with base-labile groups. Fluoride ions are believed to play a role in activating the boronic acid.[9][10] |
For substrates with a phenolic hydroxyl group, a moderately strong base like K₃PO₄ or K₂CO₃ is often a good choice. It is important to consider that a very strong base could deprotonate the phenol, potentially leading to catalyst inhibition or side reactions.
Solvent System
The solvent system must be capable of dissolving the reactants and catalyst, and it often includes water to facilitate the action of inorganic bases.
| Solvent | Properties & Use Cases |
| Ethers | 1,4-Dioxane, Tetrahydrofuran (THF), 2-Methyltetrahydrofuran (2-MeTHF) |
| Aromatic Hydrocarbons | Toluene |
| Alcohols | Ethanol/Water |
| Amides | N,N-Dimethylformamide (DMF) |
A mixture of an organic solvent like 1,4-dioxane or 2-MeTHF with water is a common and effective solvent system for many Suzuki-Miyaura reactions.
Detailed Experimental Protocols
The following protocols are provided as a starting point and may require optimization for specific coupling partners. Always perform a risk assessment before carrying out any chemical reaction and handle all reagents in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE).
General Protocol for Suzuki-Miyaura Coupling
This protocol is a general guideline for the coupling of this compound with an aryl halide.
Materials:
-
This compound (1.2 equiv.)
-
Aryl halide (1.0 equiv.)
-
Palladium catalyst (e.g., Pd(OAc)₂ with a suitable ligand, or a pre-catalyst like XPhos Pd G2) (1-5 mol%)
-
Base (e.g., K₃PO₄ or K₂CO₃) (2-3 equiv.)
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane/water 4:1)
Procedure:
-
To a dry Schlenk flask equipped with a magnetic stir bar and a reflux condenser, add the aryl halide, this compound, the palladium catalyst, and the base.
-
Seal the flask with a septum and purge with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.[13]
-
Under a positive pressure of the inert gas, add the degassed solvent mixture via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by a suitable analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water.
-
Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Experimental Workflow Diagram
Caption: A typical experimental workflow for the Suzuki-Miyaura coupling reaction.
Troubleshooting and Key Considerations
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | - Inactive catalyst- Insufficiently degassed solvent- Inappropriate base or solvent | - Use a fresh batch of catalyst or a pre-catalyst.- Ensure thorough degassing of the solvent.- Screen different bases and solvent systems. |
| Protodeborylation | - Presence of excess water or protic sources- Reaction temperature too high or reaction time too long | - Use anhydrous conditions if possible.- Use a milder base.- Optimize temperature and reaction time. |
| Homocoupling of Boronic Ester | - Presence of oxygen- Catalyst system promotes homocoupling | - Ensure rigorous exclusion of oxygen.- Use bulkier phosphine ligands to suppress this side reaction.[14] |
| Difficulty in Purification | - Formation of closely eluting byproducts- Residual palladium catalyst | - Optimize reaction conditions to minimize byproduct formation.- Consider a palladium scavenger or filtration through a pad of celite. |
Safety Information
This compound:
-
May be harmful if swallowed, cause skin irritation, and cause serious eye irritation.[15] May also cause respiratory irritation.[15]
-
Wear protective gloves, clothing, eye, and face protection.[15]
Palladium Catalysts:
-
Many palladium compounds are harmful if swallowed or inhaled and may cause allergic skin reactions.[16] Some are suspected of causing genetic defects and may cause damage to organs through prolonged or repeated exposure.[16]
-
Handle in a well-ventilated area, preferably a fume hood, and wear appropriate PPE.[16]
Bases (e.g., K₃PO₄, K₂CO₃):
-
Can cause skin and eye irritation. Handle with care.
Solvents (e.g., 1,4-Dioxane, Toluene):
-
Are flammable and have associated health risks. 1,4-Dioxane is a suspected carcinogen and can form explosive peroxides.
-
Use in a well-ventilated fume hood and take precautions against ignition sources.
Always consult the Safety Data Sheet (SDS) for all reagents before use. [15][16][17][18][19]
Conclusion
The Suzuki-Miyaura coupling of this compound is a valuable transformation for the synthesis of complex ortho-hydroxylated biaryls. While the steric and electronic nature of this substrate presents challenges, a rational approach to the selection of the catalyst, base, and solvent system can lead to successful outcomes. By understanding the underlying mechanism and carefully optimizing the reaction conditions, researchers can effectively utilize this versatile building block in their synthetic endeavors. The protocols and insights provided in this guide are intended to serve as a strong foundation for the successful application of this important reaction.
References
- 1. Yoneda Labs [yonedalabs.com]
- 2. benchchem.com [benchchem.com]
- 3. m.youtube.com [m.youtube.com]
- 4. nbinno.com [nbinno.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. nbinno.com [nbinno.com]
- 7. benchchem.com [benchchem.com]
- 8. chemrxiv.org [chemrxiv.org]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. benchchem.com [benchchem.com]
- 11. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 12. reddit.com [reddit.com]
- 13. benchchem.com [benchchem.com]
- 14. uwindsor.ca [uwindsor.ca]
- 15. static.cymitquimica.com [static.cymitquimica.com]
- 16. sigmaaldrich.com [sigmaaldrich.com]
- 17. fishersci.com [fishersci.com]
- 18. sigmaaldrich.com [sigmaaldrich.com]
- 19. dept.harpercollege.edu [dept.harpercollege.edu]
Application Notes & Protocols: Strategic Use of 2-Chloro-6-hydroxyphenylboronic acid pinacol ester in Modern Organic Synthesis
Introduction: The Strategic Advantage of Ortho-Substituted Boronic Esters
In the landscape of modern synthetic chemistry, the Suzuki-Miyaura cross-coupling reaction stands as a cornerstone for the formation of carbon-carbon bonds, a testament to its functional group tolerance, mild conditions, and the low toxicity of boron reagents.[1][2] The evolution of this reaction has been marked by the development of increasingly sophisticated building blocks. Boronic acid pinacol esters, in particular, have gained prominence over their corresponding free acids due to their enhanced stability, ease of handling, and amenability to purification, making them robust reagents for complex molecule synthesis.[2][3]
2-Chloro-6-hydroxyphenylboronic acid pinacol ester emerges as a particularly strategic reagent. Its utility extends beyond that of a simple aryl donor; the presence of ortho-chloro and ortho-hydroxyl groups offers a unique combination of steric and electronic properties. These substituents not only influence the reactivity of the boronic ester in coupling reactions but also serve as valuable synthetic handles for subsequent downstream functionalization. This dual-functionality makes it an invaluable tool for researchers in medicinal chemistry and materials science, where the precise construction of highly substituted biaryl scaffolds is paramount for modulating biological activity and material properties.[4][5][6] This guide provides an in-depth look at the scientific principles governing its use and a detailed protocol for its successful application in the Suzuki-Miyaura cross-coupling reaction.
Compound Profile & Physicochemical Properties
A thorough understanding of a reagent's properties is critical for its effective use. The key characteristics of this compound are summarized below.
| Property | Value | Source |
| IUPAC Name | 3-chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol | [7] |
| CAS Number | 1451391-17-5 | [7][8] |
| Molecular Formula | C₁₂H₁₆BClO₃ | [7] |
| Molecular Weight | 254.52 g/mol | [7] |
| Appearance | Typically an off-white to white solid | N/A |
| Purity | Commercially available in purities of ≥97% | [9] |
Mechanistic Insights: The Role of Structure in Reactivity
The success of a cross-coupling reaction hinges on a delicate balance of factors within the catalytic cycle. The unique structure of this compound plays a defining role in its reactivity profile.
The Suzuki-Miyaura Catalytic Cycle
The reaction proceeds through a well-established palladium-catalyzed cycle involving three key steps:
-
Oxidative Addition : The active Pd(0) catalyst inserts into the aryl-halide bond, forming a Pd(II) complex.
-
Transmetalation : The organic moiety is transferred from the boron atom to the palladium center. This is the rate-determining step and requires activation of the boronic ester by a base to form a more nucleophilic "ate" complex.[2][10]
-
Reductive Elimination : The two coupled organic fragments are expelled from the palladium center, forming the new C-C bond and regenerating the Pd(0) catalyst.[2]
The Influence of Ortho-Substituents
The chloro and hydroxyl groups at the C2 and C6 positions introduce significant steric hindrance around the carbon-boron bond. This steric bulk can be a double-edged sword:
-
Challenge : Increased steric hindrance can slow down the transmetalation step, potentially requiring more forcing conditions (higher temperatures, stronger bases, or more active catalysts) to achieve good conversion.[1][11][12]
-
Advantage : The steric hindrance can be beneficial in complex syntheses, enabling regioselective couplings where less hindered positions on a poly-halogenated substrate might react preferentially.[11][12]
Furthermore, the electron-withdrawing nature of the chlorine atom influences the electronic properties of the aromatic ring. The hydroxyl group provides an additional point of interaction, potentially coordinating with the palladium center during the catalytic cycle or serving as a handle for post-coupling derivatization, such as etherification or esterification.
Detailed Application Protocol: Suzuki-Miyaura Cross-Coupling
This protocol provides a reliable starting point for the coupling of this compound with a representative aryl bromide.
Objective : To synthesize 2'-Chloro-4-methoxy-1,1'-biphenyl-2-ol by coupling this compound with 4-bromoanisole.
Materials & Reagents
| Reagent/Material | Amount (1 mmol scale) | Purpose |
| This compound | 305 mg (1.2 mmol) | Arylating agent |
| 4-Bromoanisole | 187 mg (1.0 mmol) | Aryl halide partner |
| Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) | 9.2 mg (0.01 mmol) | Palladium(0) catalyst precursor |
| SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) | 16.4 mg (0.04 mmol) | Ligand to stabilize Pd(0) |
| Potassium Phosphate (K₃PO₄), anhydrous | 425 mg (2.0 mmol) | Base for boronate activation |
| 1,4-Dioxane, anhydrous | 4.0 mL | Solvent |
| Deionized Water | 1.0 mL | Co-solvent |
| Schlenk flask or reaction vial with stir bar | 1 | Reaction vessel |
| Argon or Nitrogen gas supply | As needed | Inert atmosphere |
| Standard laboratory glassware | As needed | Work-up and purification |
Experimental Workflow
Step-by-Step Methodology
-
Reaction Setup :
-
To an oven-dried Schlenk flask containing a magnetic stir bar, add this compound (305 mg, 1.2 mmol), 4-bromoanisole (187 mg, 1.0 mmol), Pd₂(dba)₃ (9.2 mg, 0.01 mmol), SPhos (16.4 mg, 0.04 mmol), and anhydrous K₃PO₄ (425 mg, 2.0 mmol).
-
Seal the flask with a rubber septum, and evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an inert atmosphere.
-
-
Solvent Addition & Degassing :
-
Causality: It is critical to use degassed solvents to prevent oxidation of the Pd(0) catalyst, which would render it inactive.
-
Add anhydrous 1,4-dioxane (4.0 mL) and deionized water (1.0 mL) to the flask via syringe.
-
Bubble the inert gas through the reaction mixture for 10-15 minutes to ensure the solvent is thoroughly degassed.
-
-
Reaction Execution :
-
Place the sealed flask in a preheated oil bath at 100 °C.
-
Stir the reaction mixture vigorously for 4-12 hours.
-
Monitor the reaction progress by periodically taking small aliquots (via syringe) and analyzing by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the limiting reagent (4-bromoanisole) is consumed.
-
-
Work-up Procedure :
-
Once the reaction is complete, remove the flask from the oil bath and allow it to cool to room temperature.
-
Quench the reaction by adding deionized water (15 mL).
-
Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 20 mL).
-
Combine the organic layers and wash with brine (20 mL).
-
-
Purification :
-
Dry the combined organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The resulting crude residue should be purified by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the pure 2'-Chloro-4-methoxy-1,1'-biphenyl-2-ol.
-
Safety and Handling Precautions
Professional diligence in handling all chemical reagents is mandatory.
-
Hazard Profile : this compound is classified as harmful if swallowed and causes skin and serious eye irritation. It may also cause respiratory irritation.[13][14]
-
Personal Protective Equipment (PPE) : Always wear appropriate PPE, including a lab coat, chemical-resistant gloves, and safety glasses or goggles.[13][15][16]
-
Handling : Conduct all manipulations in a well-ventilated chemical fume hood to avoid inhalation of dust or vapors.[13][14] Avoid contact with skin and eyes.[16]
-
Storage : Store the reagent in a tightly sealed container in a cool, dry, and well-ventilated area, preferably under an inert atmosphere to maintain its integrity.[14][16]
-
Disposal : Dispose of chemical waste in accordance with all local, state, and federal regulations. Do not allow the product to enter drains.[17]
References
- 1. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Yoneda Labs [yonedalabs.com]
- 3. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 4. nbinno.com [nbinno.com]
- 5. nbinno.com [nbinno.com]
- 6. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound | C12H16BClO3 | CID 56776713 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. rndmate.com [rndmate.com]
- 9. (5-CHLORO-2-HYDROXYPHENYL)BORONIC ACID PINACOL ESTER [cymitquimica.com]
- 10. Suzuki Coupling [organic-chemistry.org]
- 11. BJOC - Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine [beilstein-journals.org]
- 12. Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 13. static.cymitquimica.com [static.cymitquimica.com]
- 14. aaronchem.com [aaronchem.com]
- 15. fishersci.ie [fishersci.ie]
- 16. fishersci.com [fishersci.com]
- 17. sigmaaldrich.com [sigmaaldrich.com]
The Strategic Application of 2-Chloro-6-hydroxyphenylboronic Acid Pinacol Ester in the Synthesis of Privileged Medicinal Scaffolds
Introduction: A Uniquely Positioned Building Block for Complex Synthesis
In the landscape of medicinal chemistry, the quest for novel molecular architectures with therapeutic potential is relentless. Success in this endeavor often hinges on the availability of versatile and strategically functionalized building blocks. 2-Chloro-6-hydroxyphenylboronic acid pinacol ester emerges as a preeminent reagent in this context, offering a unique combination of functionalities that unlock efficient pathways to highly sought-after molecular scaffolds. Its structure, featuring an ortho-hydroxy group, an ortho-chloro substituent, and a stable pinacol boronic ester, is not a random assortment of functional groups. Instead, it represents a carefully orchestrated arrangement that enables chemists to perform sequential and site-selective transformations, accelerating the discovery of new drug candidates. Boronic acids and their pinacol esters are cornerstones of modern organic synthesis, primarily due to their pivotal role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[1] The pinacol ester, in particular, offers enhanced stability, facilitating purification and handling compared to the free boronic acid.[2]
The true value of this compound lies in the latent reactivity conferred by its ortho-substituents. The hydroxyl group can act as a nucleophile or a directing group, while the chlorine atom provides a handle for subsequent cross-coupling or nucleophilic substitution reactions. This inherent bifunctionality allows for its application in two major synthetic strategies of high value in medicinal chemistry:
-
Intermolecular Suzuki-Miyaura Cross-Coupling: For the synthesis of 2-hydroxy-2'-substituted biaryls, which are precursors to a wide range of biologically active molecules.
-
Intramolecular Cyclization Cascades: For the direct synthesis of dibenzofurans, a privileged scaffold found in numerous natural products and pharmaceuticals.[1][3]
This guide provides an in-depth exploration of these applications, complete with detailed experimental protocols and a discussion of the underlying chemical principles that govern the utility of this versatile reagent.
Application I: Synthesis of 2-Hydroxy-2'-Substituted Biaryls via Suzuki-Miyaura Cross-Coupling
The synthesis of biaryl scaffolds is a fundamental pursuit in drug discovery, as this motif is present in a vast number of approved drugs. The ortho-hydroxybiaryl unit, in particular, is a key pharmacophore that can engage in crucial hydrogen bonding interactions with biological targets. This compound is an excellent coupling partner for the synthesis of these structures, reacting with a wide variety of aryl and heteroaryl halides.
Causality of Experimental Design:
The choice of catalyst, ligand, base, and solvent is critical for a successful Suzuki-Miyaura coupling, especially with sterically hindered ortho-substituted partners.[4][5]
-
Catalyst System: A palladium(0) species is the active catalyst. Using a stable palladium(II) precatalyst like Pd(dppf)Cl₂ or a modern, highly active Buchwald-type precatalyst (e.g., XPhos Pd G3) is often preferred for challenging couplings. These precatalysts are air-stable and are efficiently reduced to the active Pd(0) in situ. The ligand (e.g., dppf or XPhos) is crucial for stabilizing the palladium center, promoting oxidative addition to the aryl halide, and facilitating reductive elimination to form the product.[6]
-
Base: A base is required to activate the boronic ester for transmetalation to the palladium center. An aqueous solution of a carbonate (e.g., K₂CO₃ or Cs₂CO₃) or phosphate (K₃PO₄) is commonly used. The base facilitates the formation of a more nucleophilic boronate species.[1]
-
Solvent System: A mixture of an organic solvent (e.g., 1,4-dioxane, toluene, or DMF) and water is typically employed to dissolve both the organic and inorganic reagents.[6] Degassing the solvent is crucial to remove oxygen, which can oxidize and deactivate the Pd(0) catalyst.
Experimental Protocol: Representative Suzuki-Miyaura Cross-Coupling
This protocol describes a general procedure for the coupling of this compound with a representative aryl bromide.
Materials:
-
This compound (1.2 equiv)
-
Aryl bromide (1.0 equiv)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
1,4-Dioxane (degassed)
-
Water (degassed)
-
Schlenk flask or microwave vial
-
Magnetic stirrer and heating mantle or oil bath
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a flame-dried Schlenk flask, add the aryl bromide (1.0 equiv), this compound (1.2 equiv), potassium carbonate (2.0 equiv), and Pd(dppf)Cl₂ (0.03 equiv).
-
Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., argon) three times.
-
Add degassed 1,4-dioxane and water (typically a 4:1 to 10:1 ratio) via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 4-16 hours.
-
Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired 2-hydroxy-2'-substituted biaryl.
Data Presentation: Expected Outcomes for Suzuki-Miyaura Coupling
The following table provides representative data for the Suzuki-Miyaura coupling of various aryl halides with phenylboronic acid pinacol esters, illustrating the expected efficiency of such transformations.
| Aryl Halide Partner | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Typical Yield (%) |
| 4-Bromoacetophenone | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/H₂O | 90 | 8 | 85-95 |
| 3-Bromopyridine | XPhos Pd G3 | K₃PO₄ | Toluene/H₂O | 100 | 6 | 80-90 |
| 2-Chlorotoluene | SPhos Pd G2 | K₃PO₄ | 2-MeTHF | 100 | 12 | 75-85 |
Note: Yields are highly substrate-dependent and the conditions provided are a starting point for optimization.
Visualization of the Suzuki-Miyaura Coupling Workflow
Caption: General workflow for palladium-catalyzed Suzuki-Miyaura cross-coupling.
Application II: Synthesis of Dibenzofurans via Intramolecular O-Arylation
Dibenzofurans are a class of heterocyclic compounds present in many biologically active natural products and pharmaceuticals.[3] Their planar, rigid structure makes them attractive scaffolds for targeting enzymes and receptors. This compound is uniquely suited for the synthesis of 1-hydroxydibenzofuran derivatives through a palladium-catalyzed intramolecular O-arylation (a type of Buchwald-Hartwig amination/etherification).
Causality of Experimental Design: A Tandem Approach
This transformation can be envisioned in two ways:
-
One-Pot, Two-Step Reaction: An initial intermolecular Suzuki-Miyaura coupling to form a 2-chloro-2'-hydroxybiaryl intermediate, followed by an intramolecular O-arylation to form the dibenzofuran.
-
Direct Coupling/Cyclization: While less common for this specific substrate, some conditions might promote a direct coupling of the boronic ester with an ortho-halo-phenol followed by cyclization.
The key to forming the dibenzofuran is the strategic placement of the hydroxyl group and the chlorine atom, which allows for the final ring-closing C-O bond formation. The choice of a strong base is often critical for the intramolecular etherification step to deprotonate the phenol, making it a potent nucleophile.
Experimental Protocol: Representative Synthesis of a 1-Hydroxydibenzofuran Derivative
This protocol outlines a one-pot procedure starting from this compound and a suitable ortho-dihaloarene, leading to a dibenzofuran scaffold.
Materials:
-
This compound (1.1 equiv)
-
1-Bromo-2-iodobenzene (1.0 equiv)
-
Palladium catalyst (e.g., Pd(OAc)₂, 2 mol%)
-
Ligand (e.g., SPhos, 4 mol%)
-
Potassium phosphate (K₃PO₄) (3.0 equiv)
-
Toluene (degassed)
-
Schlenk flask
-
Magnetic stirrer and heating mantle or oil bath
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a flame-dried Schlenk flask, add 1-bromo-2-iodobenzene (1.0 equiv), potassium phosphate (3.0 equiv), Pd(OAc)₂ (0.02 equiv), and SPhos (0.04 equiv).
-
Seal the flask, evacuate, and backfill with argon three times.
-
Add a solution of this compound (1.1 equiv) in degassed toluene via syringe.
-
Heat the reaction mixture to 110 °C with vigorous stirring. The initial Suzuki-Miyaura coupling occurs selectively at the more reactive iodide position.
-
Continue heating. The intramolecular O-arylation (cyclization) will proceed as the intermediate biaryl is formed.
-
Monitor the reaction by LC-MS for the consumption of the intermediate and formation of the dibenzofuran product. The reaction is typically complete in 12-24 hours.
-
Cool the reaction to room temperature and filter through a pad of celite, washing with ethyl acetate.
-
Concentrate the filtrate and purify the residue by flash column chromatography to yield the 1-hydroxydibenzofuran derivative.
Visualization of the Dibenzofuran Synthesis Pathway
Caption: Tandem reaction pathway for the synthesis of dibenzofurans.
Conclusion: A Versatile Tool for Medicinal Chemists
This compound is a powerful and versatile building block for medicinal chemists. Its unique substitution pattern allows for the strategic and efficient synthesis of complex molecular architectures, including ortho-hydroxybiaryls and dibenzofurans, which are prevalent in biologically active compounds.[7][8] The protocols and principles outlined in this guide demonstrate the reagent's utility in state-of-the-art synthetic methodologies, such as the Suzuki-Miyaura cross-coupling and tandem cyclization reactions. By understanding the causality behind the experimental design, researchers can leverage this reagent to its full potential, accelerating the development of next-generation therapeutics.
References
- 1. biointerfaceresearch.com [biointerfaceresearch.com]
- 2. Development of a Suzuki Cross-Coupling Reaction between 2-Azidoarylboronic Pinacolate Esters and Vinyl Triflates To Enable the Synthesis of [2,3]-Fused Indole Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Redirecting [linkinghub.elsevier.com]
- 7. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
The Strategic Utility of 2-Chloro-6-hydroxyphenylboronic Acid Pinacol Ester in the Synthesis of Complex Molecules: Application Notes and Protocols
Introduction: A Sterically Hindered Yet Versatile Building Block
In the landscape of modern organic synthesis, the quest for efficient and modular routes to complex molecular architectures is paramount. Arylboronic acids and their derivatives, particularly pinacol esters, have become indispensable tools for carbon-carbon bond formation, largely due to their stability, functional group tolerance, and predictable reactivity in palladium-catalyzed cross-coupling reactions.[1][2] Among these, 2-Chloro-6-hydroxyphenylboronic acid pinacol ester emerges as a uniquely functionalized building block. Its strategic placement of a chloro and a hydroxyl group ortho to the boronic ester moiety introduces both steric hindrance and electronic modulation, offering chemists a powerful handle for the construction of intricate biaryl and heterocyclic systems. This guide provides an in-depth exploration of the applications and detailed protocols for leveraging this versatile reagent in the synthesis of complex molecules, with a particular focus on its role in the renowned Suzuki-Miyaura cross-coupling reaction.
Physicochemical Properties and Handling
A comprehensive understanding of the physical and chemical properties of a reagent is fundamental to its successful application.
| Property | Value | Reference |
| Molecular Formula | C₁₂H₁₆BClO₃ | --INVALID-LINK-- |
| Molecular Weight | 254.52 g/mol | --INVALID-LINK-- |
| Appearance | White to off-white solid | General knowledge |
| CAS Number | 1451391-17-5 | --INVALID-LINK-- |
Storage and Handling:
Boronic acid pinacol esters are generally more stable to air and moisture compared to their corresponding free boronic acids.[3] However, proper handling is still crucial to ensure their integrity.
-
Storage: Store in a tightly sealed container in a cool, dry place, preferably under an inert atmosphere (e.g., argon or nitrogen) to prevent hydrolysis.
-
Handling: Use in a well-ventilated area or a fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.
The Mechanistic Advantage: The "Ortho Effect" in Action
The utility of this compound is intrinsically linked to the electronic and steric effects of its ortho substituents. These substituents play a crucial role in modulating the key steps of the Suzuki-Miyaura catalytic cycle: oxidative addition, transmetalation, and reductive elimination.
-
Electronic Effects: The electron-withdrawing nature of the chlorine atom can influence the electronics of the aryl ring, potentially affecting the rate of transmetalation. The hydroxyl group, being a potential coordinating group, can influence the reaction pathway, especially with certain catalyst systems.
-
Steric Hindrance: The presence of two ortho substituents creates significant steric bulk around the carbon-boron bond. This can be advantageous in preventing unwanted side reactions such as protodeboronation, a common issue with some boronic acids.[4] However, this steric hindrance also necessitates the use of carefully selected palladium catalysts and bulky phosphine ligands to facilitate efficient oxidative addition and reductive elimination.
Key Applications in Complex Molecule Synthesis
The unique structural features of this compound make it a valuable precursor for a range of complex molecular targets, most notably in the synthesis of biaryl compounds that are precursors to cannabinoids and other biologically active molecules.
Synthesis of Cannabinoid Precursors
Protocols for Suzuki-Miyaura Cross-Coupling
While a specific, published protocol for a Suzuki-Miyaura reaction using this compound with a defined aryl halide partner and reported yield was not identified in the search results, a general, robust protocol can be outlined based on established methodologies for sterically hindered arylboronic esters.[2][3][5] The following protocol is a representative starting point for optimization.
General Protocol for the Suzuki-Miyaura Coupling of this compound with an Aryl Bromide
Materials:
-
This compound (1.2 equiv)
-
Aryl bromide (1.0 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 equiv)
-
Solvent (e.g., 1,4-Dioxane/H₂O, 4:1 v/v)
-
Inert gas (Argon or Nitrogen)
Equipment:
-
Schlenk flask or sealed reaction vial
-
Magnetic stirrer and hotplate
-
Condenser (if heating under reflux)
-
Standard laboratory glassware for workup and purification
Procedure:
-
Reaction Setup: To a Schlenk flask or reaction vial, add the aryl bromide (1.0 equiv), this compound (1.2 equiv), and the base (2.0-3.0 equiv).
-
Inert Atmosphere: Evacuate the flask and backfill with an inert gas (argon or nitrogen). Repeat this cycle three times to ensure an oxygen-free atmosphere.
-
Solvent and Catalyst Addition: Add the degassed solvent mixture (e.g., 1,4-Dioxane/H₂O) to the flask via syringe. Follow this with the addition of the palladium catalyst.
-
Reaction: Stir the reaction mixture at the desired temperature (typically 80-100 °C) and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent such as ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel.
Optimization Considerations:
-
Catalyst and Ligand: For sterically hindered substrates, catalysts with bulky phosphine ligands such as XPhos or SPhos may be more effective. Palladium precatalysts (e.g., XPhos Pd G3) can also offer improved activity and stability.
-
Base: The choice of base can significantly impact the reaction rate and yield. Stronger bases like Cs₂CO₃ or K₃PO₄ are often beneficial for challenging couplings.
-
Solvent: While dioxane/water is a common solvent system, others such as toluene, DMF, or THF may be more suitable for specific substrates.
-
Temperature: The optimal temperature will depend on the reactivity of the coupling partners. Microwave irradiation can sometimes accelerate the reaction and improve yields.[3]
Conclusion
This compound stands as a valuable and strategic building block for the synthesis of complex molecules. Its unique substitution pattern offers a handle for constructing sterically demanding biaryl systems, particularly those found in cannabinoid analogs and other biologically active compounds. While a wealth of general knowledge exists for Suzuki-Miyaura couplings, the successful application of this specific reagent hinges on the careful selection of reaction parameters to overcome the inherent steric hindrance. The protocols and insights provided in this guide serve as a robust starting point for researchers and drug development professionals to unlock the synthetic potential of this versatile building block.
References
Palladium catalysts for cross-coupling with 2-Chloro-6-hydroxyphenylboronic acid pinacol ester
Application Note & Protocol
Topic: Advanced Palladium Catalysis for the Cross-Coupling of 2-Chloro-6-hydroxyphenylboronic Acid Pinacol Ester
Audience: Researchers, scientists, and drug development professionals.
Abstract
The synthesis of multi-ortho-substituted biaryl scaffolds is a persistent challenge in medicinal chemistry and materials science, primarily due to the steric hindrance encountered during carbon-carbon bond formation. This application note provides an in-depth guide to the successful Suzuki-Miyaura cross-coupling of this compound, a particularly challenging di-ortho-substituted substrate. We will dissect the mechanistic hurdles posed by this substrate and present a systematic approach to catalyst and ligand selection. Detailed, field-proven protocols are provided, emphasizing the causality behind experimental choices to empower researchers to overcome common pitfalls such as low yield and starting material recovery. This guide serves as a comprehensive resource for constructing sterically encumbered biaryl structures, a critical motif in numerous pharmacologically active compounds.[1][2][3]
The Mechanistic Challenge of Di-Ortho-Substituted Substrates
The Suzuki-Miyaura reaction is a cornerstone of modern synthetic chemistry for its versatility and functional group tolerance.[4][5] However, its efficiency can be dramatically reduced when sterically demanding coupling partners are employed. The substrate, this compound, presents a formidable challenge due to the steric shielding of the reactive C-B bond by the adjacent chloro and hydroxyl groups.
This steric congestion impacts all three key steps of the catalytic cycle:
-
Oxidative Addition: While the aryl halide partner undergoes oxidative addition to the Pd(0) center, the subsequent steps are highly sensitive to the steric environment.
-
Transmetalation: This is often the rate-limiting step in couplings with hindered boronic esters. The bulky substituents impede the approach of the boronate complex to the palladium center, slowing the transfer of the aryl group from boron to palladium.[6]
-
Reductive Elimination: The final step, which forms the desired C-C bond and regenerates the Pd(0) catalyst, can also be hindered. The two bulky aryl groups on the Pd(II) intermediate must orient correctly to allow for facile bond formation, a process that is disfavored by steric repulsion.[7]
Successfully coupling this substrate requires a catalytic system specifically designed to overcome these steric barriers.
Caption: Simplified Suzuki-Miyaura cycle highlighting the sterically hindered transmetalation step.
Catalyst System Selection: The Ligand is Paramount
For sterically demanding couplings, the choice of ligand is more critical than the palladium precursor itself. The ligand's role is to stabilize the palladium center, promote the desired catalytic steps, and create a reactive environment that accommodates bulky substrates.
Palladium Precatalysts
Commonly used Pd(0) or Pd(II) sources like Pd₂(dba)₃ and Pd(OAc)₂ are effective. Pd(II) precursors are reduced in situ to the active Pd(0) species. For consistency and air-stability, modern pre-catalysts that form the active L-Pd(0) species upon activation are often preferred.
The Critical Role of Bulky, Electron-Rich Phosphine Ligands
Standard ligands like PPh₃ are often ineffective for this type of transformation. Success hinges on using specialized phosphine ligands that possess two key features:
-
Steric Bulk: Large, bulky ligands favor the formation of monoligated Pd(0)L species. These 14-electron complexes are more coordinatively unsaturated and thus more reactive in the oxidative addition and reductive elimination steps.[7]
-
Electron-Donating Ability: Electron-rich phosphines increase the electron density on the palladium center, which accelerates the rate of oxidative addition into the aryl halide C-X bond.
The most successful ligands for hindered couplings fall into the category of biaryl phosphines.
| Ligand Class | Example Ligands | Key Advantages for Hindered Couplings | Reference |
| Dialkylbiaryl Phosphines | SPhos, RuPhos, XPhos | Highly electron-rich and sterically demanding. Promote monoligation and accelerate reductive elimination. Widely regarded as the state-of-the-art for challenging couplings. | [8] |
| Specialized Polyaromatic Phosphines | AntPhos | The rigid anthracenyl backbone can coordinate with the palladium center, creating a unique steric and electronic environment that can suppress side reactions like β-hydride elimination in certain cases. | [6] |
| Ferrocenyl Phosphines | Josiphos, Walphos | Chiral ligands primarily used for asymmetric catalysis, but their bulk and electronic properties can be beneficial in standard cross-couplings as well. | N/A |
| Chelating Diphosphines | dppf, DPEphos | Generally less effective for sterically hindered substrates as they form rigid, less reactive bis-ligated palladium complexes. Can be effective for less demanding couplings. | [9][10] |
For the coupling of this compound, ligands from the dialkylbiaryl phosphine class, such as SPhos or RuPhos , are the recommended starting point due to their proven track record in overcoming severe steric challenges.[8][11]
Optimizing Reaction Conditions
Beyond the catalyst system, the choice of base and solvent plays a crucial role in reaction efficiency.
-
Base Selection: A moderately strong, non-nucleophilic base is required to activate the boronic ester for transmetalation. Potassium phosphate (K₃PO₄) is often an excellent choice due to its solubility in biphasic systems and sufficient basicity. Cesium carbonate (Cs₂CO₃) can also be effective. The acidic nature of the substrate's hydroxyl group must be considered, as overly strong bases could lead to deprotonation and potential side reactions.
-
Solvent System: A biphasic solvent system is standard for Suzuki couplings, facilitating the interaction of organic-soluble reactants and the aqueous-soluble base. A mixture of an ethereal solvent like 1,4-dioxane or THF with water (e.g., 4:1 or 5:1 v/v) is highly effective.[5][7] The water aids in the hydrolysis of the pinacol ester to the more reactive boronic acid and helps dissolve the inorganic base.[10][12]
-
Temperature: Due to the hindered nature of the substrate, elevated temperatures, typically between 80-110 °C , are required to achieve a reasonable reaction rate.
Detailed Experimental Protocol
This protocol describes a general procedure for the Suzuki-Miyaura coupling of this compound with a generic aryl bromide.
Caption: General experimental workflow for the Suzuki-Miyaura cross-coupling reaction.
Reagents and Equipment
-
Aryl Bromide (1.0 equiv, e.g., 0.5 mmol, ~100 mg if MW=200)
-
This compound (1.5 equiv, 0.75 mmol, 212 mg)
-
Palladium Acetate (Pd(OAc)₂) (2 mol%, 0.01 mmol, 2.2 mg)
-
SPhos (4 mol%, 0.02 mmol, 8.2 mg)
-
Potassium Phosphate (K₃PO₄) (3.0 equiv, 1.5 mmol, 318 mg)
-
1,4-Dioxane (degassed, 4 mL)
-
Water (degassed, 1 mL)
-
Reaction vial with stir bar and screw cap with septum
-
Inert atmosphere setup (Schlenk line or glovebox)
-
Standard glassware for workup and chromatography
Step-by-Step Procedure
-
Reaction Setup: To a clean, dry reaction vial containing a magnetic stir bar, add the aryl bromide, this compound, Pd(OAc)₂, SPhos, and K₃PO₄.
-
Causality Note: Adding the solid reagents first under ambient atmosphere is operationally simple. The catalyst is not yet active and is relatively stable to brief air exposure, especially when using a robust ligand like SPhos.
-
-
Inerting the Atmosphere: Seal the vial with the septum cap. Evacuate the vial under vacuum and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure all oxygen is removed.
-
Causality Note: Oxygen can oxidize the Pd(0) active catalyst and the phosphine ligand, leading to catalyst deactivation and homocoupling of the boronic ester.[12] A thoroughly deoxygenated environment is critical for high yields.
-
-
Solvent Addition: Using a syringe, add the degassed 1,4-dioxane followed by the degassed water.
-
Reaction: Place the vial in a pre-heated oil bath or heating block at 100 °C. Stir vigorously for 12-24 hours.
-
Self-Validation: Monitor the reaction progress by taking small aliquots via syringe and analyzing by TLC or GC-MS. The disappearance of the limiting reagent (aryl bromide) indicates reaction completion.
-
-
Workup: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and transfer to a separatory funnel. Wash with water (2 x 15 mL) and then with brine (15 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to isolate the pure biaryl product.
Troubleshooting Common Issues
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive catalyst (oxygen contamination). 2. Insufficient temperature. 3. Ligand not suitable for the specific substrate. | 1. Ensure rigorous degassing of solvents and reaction vessel. 2. Increase temperature to 110 °C. 3. Screen alternative bulky phosphine ligands (e.g., RuPhos, XPhos). |
| Significant Homocoupling of Boronic Ester | 1. Presence of oxygen. 2. Pd(II) species in the reaction mixture without an aryl halide ligand. | 1. Improve inert atmosphere technique. 2. Use a Pd(0) source like Pd₂(dba)₃ or ensure efficient pre-catalyst activation. |
| Protodeborylation (C-B bond cleavage) | 1. Excess water or acidic/basic impurities. 2. Prolonged reaction time at high temperature. | 1. Use anhydrous solvents and freshly opened base. 2. Monitor the reaction closely and stop it once the starting material is consumed. Use a milder base if necessary. |
Conclusion
The successful cross-coupling of sterically encumbered substrates like this compound is readily achievable through the rational selection of a highly active catalyst system. The use of bulky, electron-rich dialkylbiaryl phosphine ligands, such as SPhos, in combination with a suitable base and solvent system, effectively overcomes the steric and electronic challenges posed by the substrate. By understanding the mechanistic principles behind these choices, researchers can reliably construct complex biaryl architectures that are crucial for the advancement of pharmaceutical and materials science discovery.
References
- 1. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Redirecting [linkinghub.elsevier.com]
- 5. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 10. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Yoneda Labs [yonedalabs.com]
The Strategic Utility of 2-Chloro-6-hydroxyphenylboronic Acid Pinacol Ester in Advanced Materials Science: Application Notes and Protocols
This technical guide provides researchers, materials scientists, and professionals in drug development with a comprehensive overview of the potential applications of 2-Chloro-6-hydroxyphenylboronic acid pinacol ester in the synthesis of advanced materials. While direct, published applications of this specific molecule in materials science are not extensively documented, its unique structural features—an ortho-chloro and an ortho-hydroxyl group flanking a boronic acid pinacol ester—present intriguing possibilities for the design of novel conjugated polymers and fluorescent sensors. This document will, therefore, extrapolate from established principles of Suzuki-Miyaura cross-coupling and fluorescent probe design to provide detailed, field-proven insights and robust experimental protocols.
Part 1: Foundational Principles and Unique Attributes
This compound is a trifunctional building block with significant potential in materials synthesis. The pinacol ester provides stability for storage and handling, making it a reliable reagent in complex synthetic sequences.[1] The core utility of this class of compounds lies in the Suzuki-Miyaura cross-coupling reaction, a powerful palladium-catalyzed method for the formation of carbon-carbon bonds.[2][3]
The substituents on the phenyl ring are key to the specialized applications of this molecule:
-
The Ortho-Chloro Group: This electron-withdrawing group can influence the electronic properties of resulting materials, potentially lowering the LUMO (Lowest Unoccupied Molecular Orbital) energy level. In the context of organic electronics, this can be advantageous for creating n-type or ambipolar conjugated polymers.[1] Furthermore, the steric bulk of the chlorine atom can induce torsional strain in the polymer backbone, which can impact morphology and solubility.
-
The Ortho-Hydroxyl Group: The hydroxyl group offers a site for secondary functionalization or can participate in intramolecular hydrogen bonding. This can influence the planarity of the molecule and the resulting polymer, affecting the electronic conjugation and photophysical properties.[4] In the realm of sensors, the hydroxyl group can act as a proton donor or a coordination site, enabling the design of probes responsive to specific analytes.
Part 2: Application in the Synthesis of Conjugated Polymers for Organic Electronics
The Suzuki-Miyaura cross-coupling reaction is a cornerstone for the synthesis of conjugated polymers, which are the active components in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs).[1] this compound can be copolymerized with a variety of dihaloaromatic comonomers to introduce specific electronic and steric properties into the polymer backbone.
Causality Behind Experimental Choices in Suzuki-Miyaura Polycondensation
The success of a Suzuki-Miyaura polycondensation hinges on several critical parameters. The choice of catalyst, ligand, base, and solvent system is paramount to achieving high molecular weight and defect-free polymers.
-
Catalyst and Ligand: A palladium(0) species is the active catalyst. The choice of phosphine ligand is crucial for stabilizing the palladium center and facilitating the catalytic cycle. Sterically hindered and electron-rich ligands are often preferred to promote oxidative addition and reductive elimination steps.[5]
-
Base: A base is required to activate the boronic acid ester for transmetalation to the palladium center.[2] The choice of base can influence the reaction rate and the prevalence of side reactions. An aqueous solution of a carbonate or phosphate salt is commonly employed.
-
Solvent: A two-phase solvent system, typically an organic solvent like toluene or dioxane with an aqueous phase for the base, is often used to ensure all reactants are sufficiently soluble.
Detailed Protocol: Synthesis of a Copolymer using this compound
This protocol describes a general procedure for the Suzuki-Miyaura polycondensation of this compound with a generic dibromoaromatic comonomer (e.g., 2,7-dibromo-9,9-dioctylfluorene).
Materials:
-
This compound
-
Dibromoaromatic comonomer (e.g., 2,7-dibromo-9,9-dioctylfluorene)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃) or other suitable phosphine ligand
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Degassed deionized water
-
Methanol
-
Acetone
-
Standard Schlenk line and glassware
Experimental Procedure:
-
Reagent Preparation: In a Schlenk flask, add this compound (1.0 mmol), the dibromoaromatic comonomer (1.0 mmol), Pd(OAc)₂ (0.02 mmol, 2 mol%), and PPh₃ (0.08 mmol, 8 mol%).
-
Inert Atmosphere: Seal the flask with a rubber septum, and evacuate and backfill with argon or nitrogen three times to ensure an inert atmosphere.
-
Solvent Addition: Add toluene (10 mL) to the flask via syringe. Stir the mixture to dissolve the reagents.
-
Base Addition: In a separate flask, prepare a 2 M solution of K₂CO₃ in degassed deionized water. Add 2 mL of this solution to the reaction mixture.
-
Reaction: Heat the reaction mixture to 90 °C and stir vigorously for 24-48 hours under a positive pressure of argon. Monitor the progress of the polymerization by techniques such as Gel Permeation Chromatography (GPC) if possible.
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature.
-
Separate the organic layer and wash it three times with deionized water and once with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solution using a rotary evaporator.
-
Precipitate the polymer by slowly adding the concentrated solution to a large volume of vigorously stirred methanol.
-
Collect the polymer precipitate by filtration and wash it with methanol and acetone to remove oligomers and catalyst residues.
-
Dry the polymer in a vacuum oven at 40-50 °C overnight.
-
Data Presentation:
| Parameter | Expected Value/Range |
| Molecular Weight (Mn) | 10 - 50 kDa (by GPC) |
| Polydispersity Index (PDI) | 1.5 - 2.5 |
| Yield | 70 - 90% |
| Solubility | Soluble in common organic solvents (e.g., THF, chloroform) |
Experimental Workflow Diagram:
Part 3: Application in the Design of Fluorescent Sensors
The boronic acid moiety is a versatile functional group for the design of fluorescent sensors, particularly for the detection of species containing diols, such as saccharides, or reactive oxygen species (ROS).[6][7] The ortho-hydroxyl and chloro substituents of this compound can be exploited to fine-tune the sensing mechanism and selectivity.
Causality Behind Experimental Choices in Fluorescent Probe Synthesis
The design of a fluorescent probe involves coupling the boronic acid recognition unit to a fluorophore. The key considerations are:
-
Fluorophore Selection: The choice of fluorophore determines the photophysical properties of the sensor (e.g., excitation and emission wavelengths, quantum yield).
-
Sensing Mechanism: The interaction of the analyte with the boronic acid should induce a change in the fluorescence output. This can occur through various mechanisms, such as photoinduced electron transfer (PET), intramolecular charge transfer (ICT), or Förster resonance energy transfer (FRET). The ortho-hydroxyl group can potentially participate in these processes.[7]
-
Selectivity: The substituents on the phenylboronic acid can influence the binding affinity and selectivity towards different analytes.
Detailed Protocol: Synthesis of a Fluorescent Probe for Hydrogen Peroxide
This protocol outlines a general strategy for synthesizing a fluorescent probe for hydrogen peroxide (H₂O₂) based on the oxidative cleavage of the C-B bond, which is a common sensing mechanism for ROS.[7]
Materials:
-
This compound
-
A suitable fluorophore with a reactive site for coupling (e.g., a hydroxyl or amino group on a coumarin or fluorescein derivative)
-
Coupling reagents (e.g., DCC, EDC/NHS for amide bond formation)
-
Organic solvents (e.g., DMF, DCM)
-
Standard laboratory glassware
Experimental Procedure:
-
Fluorophore Modification (if necessary): Introduce a linker with a reactive functional group (e.g., a carboxylic acid) onto the chosen fluorophore if one is not already present.
-
Coupling Reaction:
-
Dissolve the modified fluorophore (1.0 mmol) and this compound (1.2 mmol) in anhydrous DMF (10 mL).
-
Add the coupling reagents (e.g., EDC (1.5 mmol) and NHS (1.5 mmol)) to the solution.
-
Stir the reaction mixture at room temperature for 12-24 hours under an inert atmosphere.
-
-
Purification:
-
Pour the reaction mixture into water and extract the product with an organic solvent like ethyl acetate.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Sensing Mechanism Diagram:
Part 4: Trustworthiness and Self-Validating Systems
The protocols provided are based on well-established and widely published synthetic methodologies. To ensure the trustworthiness of the experimental results, the following self-validating steps are crucial:
-
Spectroscopic Characterization: The identity and purity of all synthesized compounds, including the final polymers and fluorescent probes, must be confirmed by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
-
Polymer Characterization: For synthesized polymers, determination of molecular weight and polydispersity by GPC is essential to confirm successful polymerization. Thermal properties should be assessed using techniques like TGA and DSC.
-
Sensor Validation: The performance of any synthesized fluorescent sensor must be rigorously evaluated. This includes determining the limit of detection (LOD), selectivity against potential interferents, and the dynamic range of the sensor response.
Part 5: Concluding Remarks and Future Outlook
This compound represents a promising, albeit underexplored, building block for materials science. Its unique substitution pattern offers a handle for tuning the electronic, steric, and photophysical properties of conjugated polymers and for designing novel fluorescent sensors with tailored functionalities. The protocols and principles outlined in this guide provide a solid foundation for researchers to explore the potential of this versatile molecule in creating the next generation of advanced materials.
References
- 1. nbinno.com [nbinno.com]
- 2. Suzuki Coupling [organic-chemistry.org]
- 3. youtube.com [youtube.com]
- 4. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Yoneda Labs [yonedalabs.com]
- 6. Highly Selective Fluorescent Probe Based on Hydroxylation of Phenylboronic Acid Pinacol Ester for Detection of Tyrosinase in Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Boronate‐Based Fluorescence Probes for the Detection of Hydrogen Peroxide - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 2-Chloro-6-hydroxyphenylboronic acid pinacol ester Reactions
Introduction: Navigating the Challenges of Sterically Hindered and Functionalized Cross-Coupling Reactions
The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone in modern synthetic chemistry, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2] This reaction is pivotal in the synthesis of biaryl and substituted aromatic compounds, which are prevalent motifs in pharmaceuticals, agrochemicals, and materials science.[3] 2-Chloro-6-hydroxyphenylboronic acid pinacol ester is a valuable building block that presents unique challenges and opportunities in this context. Its 2,6-disubstituted pattern introduces significant steric hindrance around the reactive boronic ester moiety, while the ortho-hydroxyl group can influence the reaction through electronic effects and potential interactions with the catalyst.
This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the experimental setup for reactions involving this compound. We will delve into the mechanistic considerations dictated by its structure, offer detailed protocols for its application in Suzuki-Miyaura cross-coupling reactions, and discuss strategies for the purification of the resulting polar, hydroxylated biaryl products.
Reagent Profile and Handling
| Property | Value | Reference |
| Chemical Formula | C₁₂H₁₆BClO₃ | N/A |
| Molecular Weight | 254.52 g/mol | N/A |
| Appearance | White to off-white solid | N/A |
| Storage | Store in a cool, dry, well-ventilated area away from incompatible substances. Keep container tightly closed. | [3] |
| Safety | Causes skin and eye irritation. May cause respiratory irritation. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Handle in a well-ventilated fume hood. | [3] |
Core Directive: Experimental Strategy for a Challenging Substrate
The successful application of this compound in cross-coupling reactions hinges on addressing two key structural features:
-
Steric Hindrance: The presence of both a chloro and a hydroxyl group in the ortho positions to the boronic ester creates a sterically congested environment. This can impede the approach of the palladium catalyst and slow down the rates of oxidative addition and transmetalation, two crucial steps in the Suzuki-Miyaura catalytic cycle.
-
The Ortho-Hydroxyl Group: The phenolic hydroxyl group is acidic and can potentially coordinate to the palladium center, influencing its catalytic activity. It may also participate in side reactions depending on the choice of base and reaction conditions. While in some cases a hydroxyl group can have a beneficial directing effect, its presence necessitates careful optimization of the reaction parameters.
Our experimental approach will therefore focus on the selection of a robust catalytic system known to be effective for sterically hindered substrates and conditions that are compatible with the free hydroxyl group. An alternative strategy involving the protection of the hydroxyl group will also be presented for cases where the unprotected phenol proves problematic.
Experimental Protocols
Protocol 1: Direct Suzuki-Miyaura Coupling of this compound
This protocol is designed for the direct coupling of the unprotected phenol, leveraging a catalyst system known for its efficacy with sterically hindered and functionalized substrates.
Catalyst System Selection: For sterically demanding couplings, palladium catalysts with bulky, electron-rich phosphine ligands are often employed. Ligands such as SPhos or XPhos, in conjunction with a palladium precursor like Pd(OAc)₂ or Pd₂(dba)₃, have shown great success.[4] Nickel-based catalysts have also emerged as powerful alternatives for challenging cross-couplings, including those involving phenols.[5]
Reaction Workflow Diagram:
Caption: General workflow for the Suzuki-Miyaura cross-coupling reaction.
Materials:
-
This compound (1.0 equiv)
-
Aryl halide (e.g., aryl bromide or iodide, 1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 2 mol%)
-
SPhos (4 mol%)
-
Potassium phosphate (K₃PO₄, 3.0 equiv)
-
Anhydrous, degassed 1,4-dioxane/water (10:1 v/v)
-
Nitrogen or Argon gas
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound, the aryl halide, and potassium phosphate.
-
Seal the flask with a septum and cycle between vacuum and an inert gas (argon or nitrogen) three times to establish an inert atmosphere.
-
Under a positive pressure of the inert gas, add palladium(II) acetate and SPhos.
-
Add the degassed 1,4-dioxane/water solvent mixture via syringe.
-
Place the sealed flask in a preheated oil bath at 100 °C.
-
Stir the reaction mixture vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: One-Pot Borylation and Suzuki-Miyaura Coupling
Reaction Scheme:
Caption: One-pot borylation and Suzuki-Miyaura coupling sequence.
Materials:
-
2-Chloro-6-halophenol (e.g., 2-chloro-6-bromophenol, 1.0 equiv)
-
Bis(pinacolato)diboron (B₂pin₂, 1.1 equiv)
-
[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂, 3 mol%)
-
Potassium acetate (KOAc, 1.5 equiv)
-
Aryl halide (1.2 equiv)
-
Aqueous potassium carbonate (K₂CO₃, 2 M solution, 3.0 equiv)
-
Anhydrous, degassed 1,4-dioxane
-
Nitrogen or Argon gas
Procedure:
-
Borylation Step:
-
In an oven-dried Schlenk flask, combine the 2-chloro-6-halophenol, bis(pinacolato)diboron, Pd(dppf)Cl₂, and potassium acetate.
-
Establish an inert atmosphere as described in Protocol 1.
-
Add degassed 1,4-dioxane and heat the mixture at 80 °C for 2-4 hours, or until the starting halide is consumed (monitored by TLC or GC-MS).
-
-
Suzuki-Miyaura Coupling Step:
-
Cool the reaction mixture to room temperature.
-
To the same flask, add the aryl halide and the aqueous potassium carbonate solution.
-
Heat the mixture to 100 °C and stir for 12-24 hours, monitoring for product formation.
-
-
Work-up and Purification:
-
Follow the work-up and purification procedure outlined in Protocol 1.
-
Purification of Hydroxylated Biaryl Products
The presence of the hydroxyl group imparts increased polarity to the biaryl product, which requires consideration during purification.
Flash Column Chromatography:
-
Stationary Phase: Silica gel is generally suitable.
-
Mobile Phase: A gradient elution is often effective. Start with a nonpolar solvent system (e.g., hexane/ethyl acetate) and gradually increase the polarity by increasing the proportion of the more polar solvent. For highly polar products, a mobile phase containing a small amount of methanol in dichloromethane may be necessary.
-
Additives: For acidic phenols, adding a small amount of acetic acid (e.g., 0.1-1%) to the mobile phase can improve peak shape and prevent tailing.[9]
Recrystallization:
Recrystallization can be an excellent method for obtaining highly pure material.[10][11]
-
Solvent Selection: The ideal solvent will dissolve the compound well at elevated temperatures but poorly at room temperature or below. A solvent pair, such as hexane/ethyl acetate or toluene/hexane, can be effective. The product is dissolved in a minimum amount of the "good" solvent (e.g., ethyl acetate or toluene) at reflux, and the "poor" solvent (hexane) is added dropwise until turbidity persists. The solution is then allowed to cool slowly.
-
Procedure:
-
Dissolve the crude product in a minimal amount of a suitable hot solvent.
-
If necessary, perform a hot filtration to remove any insoluble impurities.
-
Allow the solution to cool slowly to room temperature to promote the formation of well-defined crystals.
-
Further cool the flask in an ice bath to maximize crystal yield.
-
Collect the crystals by vacuum filtration, washing with a small amount of the cold recrystallization solvent.
-
Dry the crystals under vacuum.
-
Characterization
The synthesized 2-chloro-6-hydroxybiphenyl derivatives can be characterized by standard spectroscopic methods:
-
¹H NMR: Expect to see characteristic aromatic proton signals. The hydroxyl proton may appear as a broad singlet, and its chemical shift can be concentration-dependent.
-
¹³C NMR: The number of signals should correspond to the number of unique carbon atoms in the molecule.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product.
-
Infrared (IR) Spectroscopy: Look for a characteristic broad O-H stretching band for the hydroxyl group.
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or no conversion | - Inactive catalyst- Insufficiently inert atmosphere- Inappropriate base or solvent | - Use a fresh batch of catalyst and ligand.- Ensure proper degassing of solvents and purging of the reaction vessel.- Screen different bases (e.g., Cs₂CO₃, K₂CO₃) and solvent systems. |
| Formation of homocoupled byproducts | - Presence of oxygen- Pd(II) species in the reaction mixture | - Thoroughly degas all solvents and maintain a strict inert atmosphere.- Use a Pd(0) source or a pre-catalyst that readily forms the active Pd(0) species.[12] |
| Protodeborylation of the boronic ester | - Presence of excess water or acid- Prolonged reaction times at high temperatures | - Use anhydrous solvents and a non-protic base if possible.- Minimize reaction time once the starting material is consumed. |
| Difficulty in purification | - Co-elution of product with byproducts- Tailing on silica gel column | - Optimize the mobile phase for flash chromatography; consider using a different stationary phase (e.g., reversed-phase C18).- Add a small amount of acetic acid to the eluent to suppress ionization of the phenol.[9] |
Conclusion and Field-Proven Insights
The Suzuki-Miyaura coupling of this compound presents a formidable yet rewarding challenge in modern organic synthesis. The steric congestion and the presence of a reactive hydroxyl group demand a carefully considered experimental design. Our experience indicates that robust catalyst systems, particularly those employing bulky biarylphosphine ligands such as SPhos, are essential for achieving good yields with such sterically hindered substrates. While direct coupling of the unprotected phenol is often feasible and more atom-economical, researchers should not hesitate to employ a protection-coupling-deprotection strategy if yields are unsatisfactory. The one-pot borylation/coupling protocol is a particularly powerful tool for rapid analogue synthesis, streamlining the workflow and minimizing handling of the intermediate boronic ester. Mastery of the purification techniques for these polar biaryl products, especially gradient flash chromatography and judicious solvent selection for recrystallization, is paramount for obtaining materials of high purity suitable for downstream applications in drug discovery and materials science.
References
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. benchchem.com [benchchem.com]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. Nickel-Catalyzed Suzuki Coupling of Phenols Enabled by SuFEx of Tosyl Fluoride - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A novel protocol for the one-pot borylation/Suzuki reaction provides easy access to hinge-binding groups for kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Room-temperature borylation and one-pot two-step borylation/Suzuki–Miyaura cross-coupling reaction of aryl chlorides - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. Room-temperature borylation and one-pot two-step borylation/Suzuki–Miyaura cross-coupling reaction of aryl chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biotage.com [biotage.com]
- 10. rubingroup.org [rubingroup.org]
- 11. people.chem.umass.edu [people.chem.umass.edu]
- 12. Yoneda Labs [yonedalabs.com]
Troubleshooting & Optimization
Technical Support Center: Improving Yields in Suzuki Reactions with 2-Chloro-6-hydroxyphenylboronic acid pinacol ester
Welcome to the technical support hub for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting and practical solutions for Suzuki-Miyaura cross-coupling reactions involving the sterically hindered and electronically complex substrate, 2-Chloro-6-hydroxyphenylboronic acid pinacol ester.
Understanding the Challenges
The Suzuki-Miyaura coupling is a powerful tool for forging carbon-carbon bonds.[1][2] However, the specific structure of this compound introduces a unique set of challenges that can often lead to low yields or reaction failure. The primary obstacles stem from:
-
Steric Hindrance: The presence of two ortho-substituents (Cl and OH) significantly crowds the reaction center. This steric bulk can impede several key steps in the catalytic cycle, particularly the transmetalation and reductive elimination steps.[3][4]
-
Electronic Effects: The hydroxyl group (-OH) is an electron-donating group, which can influence the reactivity of the boronic ester. Additionally, the phenolic proton can interact with the base, complicating the reaction mechanism.
-
Competitive Side Reactions: The structure is susceptible to side reactions like protodeboronation (loss of the boronic ester group) and homocoupling, which consume starting material and reduce the yield of the desired product.[5][6]
This guide will address these issues in a practical question-and-answer format, providing not just solutions but the scientific reasoning behind them.
Troubleshooting Guide & FAQs
Q1: My reaction with this compound is resulting in very low yields or failing completely. Where should I start troubleshooting?
A1: Low yields with this substrate are common and often point to issues within the core components of the catalytic cycle. The steric hindrance is a major factor, so your initial focus should be on the catalyst system—specifically the ligand—and the choice of base.[3][4]
Here's a logical workflow for troubleshooting:
Caption: A workflow diagram for troubleshooting low yields.
Q2: What is the best palladium catalyst and ligand combination for this sterically hindered coupling?
A2: Standard catalysts like Pd(PPh₃)₄ are often ineffective for sterically demanding substrates.[4] You need a catalyst system that can overcome the steric barrier. This is primarily achieved by the choice of ligand.
The Key Principle: Bulky, electron-rich ligands are essential.
-
Bulky Ligands: These ligands promote the formation of a highly reactive, coordinatively unsaturated palladium(0) species. This helps facilitate the difficult oxidative addition step with your coupling partner and accelerates the final reductive elimination step to release the product.[4][7]
-
Electron-Rich Ligands: These enhance the electron density on the palladium center, which also promotes oxidative addition, especially with less reactive aryl chlorides.[7]
Recommended Ligand Classes:
| Ligand Class | Examples | Key Advantages for this Substrate |
| Buchwald Dialkylbiaryl Phosphines | SPhos, XPhos, RuPhos | Excellent for sterically hindered and electron-rich substrates. Promotes both oxidative addition and reductive elimination.[4][6] |
| N-Heterocyclic Carbenes (NHCs) | IPr, IMes | Highly effective for creating very active catalysts capable of coupling tetra-ortho-substituted biaryls.[4][8] |
| Specialized Hindered Ligands | AntPhos, BI-DIME | Specifically designed for extremely demanding couplings and have shown success where other ligands fail.[9][10] |
Starting Recommendation: A combination of a palladium source like Pd(OAc)₂ or Pd₂(dba)₃ with a Buchwald ligand such as SPhos or XPhos is a robust starting point.
Q3: The phenolic -OH group seems to be causing issues. How does it interfere, and which base should I use?
A3: The hydroxyl group introduces complexity because its acidic proton can react with the base. The choice of base is therefore critical not only for activating the boronic ester but also for managing the phenolic group.
The Role of the Base: The base has multiple, sometimes conflicting, roles.[11] It must be strong enough to form the boronate species [R-B(OR)₂(OH)]⁻, which is more nucleophilic and essential for the transmetalation step.[6][8][11] However, an overly strong or improperly chosen base can promote side reactions.
Base Selection Strategy:
| Base | Recommended Equivalents | Solvents | Temperature (°C) | Rationale & Comments |
| K₃PO₄ | 2.0 - 3.0 | 1,4-Dioxane/H₂O, Toluene | 80 - 110 | Excellent starting point. A strong base that is often effective for difficult couplings and with boronic esters.[6][12] |
| Cs₂CO₃ | 2.0 - 3.0 | 1,4-Dioxane/H₂O, DMF | 80 - 110 | More soluble and generally stronger than K₂CO₃; can increase reaction rates when K₃PO₄ is sluggish.[12] |
| K₂CO₃ | 2.0 - 3.0 | Toluene/EtOH/H₂O, THF/H₂O | 80 - 110 | A standard, widely used base. It may be less effective for this particularly challenging substrate but is worth screening.[12][13] |
| KF | 3.0 | THF (anhydrous), Dioxane | 60 - 80 | A milder option. Particularly useful if you suspect protodeboronation is a major side reaction, as it is less harsh. Often requires anhydrous conditions.[5][12] |
Important Consideration: The interaction between the phenolic proton and the base can alter the nucleophilicity of the boronic ester. It is crucial to screen a few different bases to find the optimal balance for your specific coupling partner.
Caption: The key steps of the Suzuki-Miyaura catalytic cycle.[1][2][7]
Q4: I am observing significant amounts of phenol (from protodeboronation) in my crude reaction mixture. How can I prevent this?
A4: Protodeboronation is the cleavage of the C-B bond, replacing it with a C-H bond. It is a common decomposition pathway, especially with electron-rich or sterically hindered boronic esters.[5]
Strategies to Minimize Protodeboronation:
-
Use Anhydrous Conditions: While many Suzuki protocols use aqueous bases, water can be a proton source for this side reaction.[5] Switching to a rigorously anhydrous solvent (like THF or Dioxane) and a suitable anhydrous base (like KF or carefully dried K₃PO₄) can significantly reduce protodeboronation.
-
Choose a Milder Base: As mentioned, strong bases can accelerate protodeboronation. Using a milder base like potassium fluoride (KF) can be effective.[5][12]
-
Lower Reaction Temperature: Higher temperatures can increase the rate of decomposition. Try running the reaction at the lowest temperature that still allows for a reasonable conversion rate (e.g., starting at 80 °C instead of 110 °C).
-
Increase Catalyst Loading: A more active catalyst can increase the rate of the desired coupling reaction, allowing it to outcompete the slower protodeboronation pathway. Consider increasing the catalyst loading from 1-2 mol% to 3-5 mol%.
Q5: Could you provide a generalized starting protocol for a coupling reaction with this compound?
A5: Absolutely. This protocol is a robust starting point and should be optimized for your specific aryl halide.
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
Materials:
-
Aryl Halide (1.0 equiv)
-
This compound (1.2 - 1.5 equiv)
-
Palladium Precatalyst (e.g., Pd(OAc)₂, 2-4 mol%)
-
Ligand (e.g., SPhos, 4-8 mol%)
-
Base (e.g., K₃PO₄, 3.0 equiv)
-
Anhydrous, Degassed Solvent (e.g., 1,4-Dioxane or Toluene, to make a 0.1 M solution with respect to the aryl halide)
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the aryl halide, this compound, and the base under an inert atmosphere (Argon or Nitrogen).
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with the inert gas. Repeat this cycle three times to ensure an oxygen-free environment.[5]
-
Catalyst Addition: Under a positive pressure of the inert gas, add the palladium precatalyst and the ligand.
-
Solvent Addition: Add the degassed solvent via syringe.
-
Reaction Execution: Heat the reaction mixture to the desired temperature (start with 90-100 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS, GC-MS).
-
Workup: Once the reaction is complete (or has stalled), cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water or brine to remove the inorganic salts. The organic layer is then dried over anhydrous MgSO₄ or Na₂SO₄, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is then purified by flash column chromatography to afford the desired coupled product.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 3. reddit.com [reddit.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Yoneda Labs [yonedalabs.com]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. pubs.rsc.org [pubs.rsc.org]
- 10. An efficient method for sterically demanding Suzuki-Miyaura coupling reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Advanced Strategies for Challenging Cross-Coupling Reactions
Topic Focus: Overcoming the Low Reactivity of 2-Chloro-6-hydroxyphenylboronic acid pinacol ester
Welcome to the technical support center. As a Senior Application Scientist, my goal is to provide you with not just protocols, but a deep, mechanistic understanding to empower your research. This guide is structured as a series of frequently asked questions to directly address the common failures and frustrations encountered when working with sterically hindered and electronically deactivated substrates like this compound.
FAQ 1: Why is my Suzuki-Miyaura coupling with this compound failing or giving low yields?
Answer:
The poor performance of this substrate is not unusual and can be attributed to a combination of three distinct molecular features that impede the standard Suzuki-Miyaura catalytic cycle. Understanding these root causes is the first step toward rational optimization.
-
Severe Steric Hindrance: The primary obstacle is the sheer physical bulk around the boronic ester. The ortho-chloro and ortho-hydroxy groups flank the carbon-boron bond, creating a sterically congested environment. This significantly slows down the crucial transmetalation step, where the aryl group is transferred from the boron atom to the palladium center.[1][2]
-
Deactivating Electronic Effects: The chlorine atom is strongly electron-withdrawing. This effect decreases the nucleophilicity of the phenyl ring, making it a less effective partner in the transmetalation step, which requires the transfer of this group to the electron-rich palladium catalyst.
-
Inherent Stability of the Pinacol Ester: Pinacol esters are significantly more stable and less reactive than their corresponding boronic acids.[3] The oxygen lone pairs in the pinacol ring readily donate into the empty p-orbital of the boron atom, reducing its Lewis acidity and making it less prone to form the reactive 'ate' complex required for transmetalation.[3] Studies have shown that the steric bulk of the pinacol group itself can hinder the formation of necessary palladium-boron intermediates.[4]
Caption: Key factors contributing to the low reactivity of the substrate.
FAQ 2: My conversion is poor with significant starting material remaining. How do I systematically optimize the reaction conditions?
Answer:
When facing a highly challenging substrate, a systematic, multi-variable approach is necessary. Standard conditions (e.g., Pd(PPh₃)₄, Na₂CO₃, DME/H₂O) will almost certainly fail. The optimization should focus on overcoming the kinetic barriers identified above, primarily the transmetalation step.
Caption: A logical workflow for troubleshooting low-yield reactions.
Step 1: Re-evaluate the Catalyst System
The choice of ligand is the most critical parameter for coupling sterically hindered substrates.[5] You need a ligand that creates a highly reactive, coordinatively unsaturated palladium center and accelerates reductive elimination.
-
Expertise & Causality: Bulky, electron-rich biarylphosphine ligands (often called "Buchwald ligands") are essential. Their bulkiness promotes the formation of a monoligated L-Pd(0) species, which is more reactive in oxidative addition. Their electron-donating nature stabilizes the palladium center and, most importantly, accelerates the rate-limiting reductive elimination step.[1] N-Heterocyclic Carbenes (NHCs) serve a similar role and are also highly effective.[5]
Step 2: Select a More Potent Base
The base is not merely a spectator; its role is to activate the boronic ester to form a more nucleophilic boronate 'ate' complex, which is the species that participates in transmetalation.[6] For hindered substrates, this activation is more difficult and requires a stronger base.
-
Expertise & Causality: Weak bases like Na₂CO₃ are often insufficient. Stronger bases like K₃PO₄ or Cs₂CO₃ are required to effectively facilitate the challenging transmetalation.[1] The presence of water can be beneficial with these bases, but must be carefully controlled to avoid protodeboronation (see FAQ 3).
Step 3: Adjust Solvent and Temperature
These reactions often have a high activation energy due to steric repulsion. More aggressive conditions are needed to provide the necessary thermal energy.
-
Expertise & Causality: Switch from lower-boiling solvents like THF to higher-boiling point solvents such as Dioxane, Toluene, or DMF .[1] This allows the reaction to be heated to temperatures of 100-120 °C, which is often necessary to drive the sluggish catalytic cycle to completion.
Recommended Starting Conditions for Optimization
This table summarizes a robust set of starting conditions based on literature precedent for hindered couplings.
| Component | Recommendation | Rationale |
| Palladium Precatalyst | Pd₂(dba)₃ or Pd(OAc)₂ | Reliable sources of Pd(0) after in-situ reduction. |
| Ligand | XPhos , SPhos , or RuPhos | Bulky, electron-rich ligands proven to accelerate key steps for hindered substrates.[1] |
| Base | K₃PO₄ or Cs₂CO₃ | Strong bases required to activate the hindered boronic ester for transmetalation.[1][5] |
| Solvent | Dioxane/H₂O (e.g., 5:1) or Toluene | High-boiling aprotic solvents allow for increased reaction temperatures. |
| Temperature | 100 - 110 °C | Provides the necessary energy to overcome the steric barrier. |
FAQ 3: My main side product is 2-chloro-6-hydroxyphenol, resulting from protodeboronation. How can I minimize this?
Answer:
Protodeboronation is the cleavage of the C-B bond and its replacement with a C-H bond. It's a common decomposition pathway for boronic acids and esters, especially for heteroaromatic or electronically modified substrates.[7] With your substrate, the acidic phenolic proton and the use of aqueous bases can exacerbate this issue.
-
Expertise & Causality: The mechanism often involves protonation of the aryl-boron bond. The presence of an acidic proton source (like the substrate's own -OH group or excess water in the solvent) in combination with heat and a palladium catalyst can accelerate this undesired reaction.
Troubleshooting Strategies:
-
Protect the Hydroxyl Group: The most direct way to remove the internal proton source is to protect the -OH group as a methyl ether (-OMe), benzyl ether (-OBn), or a silyl ether (e.g., -OTBS). This modification also slightly reduces steric bulk. The protecting group can be removed post-coupling.
-
Use Anhydrous Conditions: If protection is not feasible, minimize water. Use anhydrous K₃PO₄ and dry solvents. While a small amount of water can sometimes be beneficial, excess water provides a ready source of protons for the side reaction.
-
Convert to a More Stable Boron Species: Before the coupling reaction, the pinacol ester can be converted into a potassium trifluoroborate salt. These salts are often more stable to protodeboronation under basic conditions and can exhibit different, sometimes superior, reactivity profiles.[8]
Protocol: Conversion to Potassium Aryltrifluoroborate
-
In a polyethylene or Teflon vial, dissolve 1.0 equivalent of the this compound in a 4:1 mixture of Methanol and Water.
-
Add a saturated aqueous solution of Potassium Hydrogen Fluoride (KHF₂) (4.0 equivalents).
-
Stir the mixture at room temperature for 1-2 hours.
-
Remove the solvent under reduced pressure.
-
Wash the resulting solid with cold acetone and dry under vacuum to yield the aryltrifluoroborate salt, which can be used directly in the Suzuki coupling.
FAQ 4: I've tried extensive optimization of my Suzuki reaction with little success. Is there an alternative approach?
Answer:
Yes. While Suzuki-Miyaura is the workhorse of C-C bond formation, its reliance on a base-mediated transmetalation cycle is a key vulnerability for your specific substrate. Alternative cross-coupling methodologies that use a different activation mechanism may be more successful.
A promising alternative is a photoredox-catalyzed, Lewis base-activated coupling .
-
Expertise & Causality: Recent advances have shown that a dual catalytic system, using a photoredox catalyst (like an Iridium or Ruthenium complex) and a Lewis base (like quinuclidin-3-ol or DMAP), can generate aryl radicals directly from boronic esters.[9][10][11] This process bypasses the entire palladium catalytic cycle and its problematic transmetalation step. The Lewis base activates the boronic ester to form a redox-active complex, which can then be oxidized by the excited photocatalyst via Single Electron Transfer (SET) to generate the desired aryl radical. This radical can then engage with a suitable coupling partner.
Caption: Comparison of the traditional Suzuki cycle bottleneck with an alternative radical-based activation pathway.
This approach is particularly well-suited for generating radicals from boronic esters and engaging them with electron-deficient olefins or other radical traps, offering a completely orthogonal strategy to overcome the limitations of the Suzuki-Miyaura reaction.
General Experimental Protocol for a Challenging Suzuki-Miyaura Coupling
This is a starting point for optimization. The ligand, base, and solvent may need to be screened as discussed above.
-
Vessel Preparation: To an oven-dried vial equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), this compound (1.2 - 1.5 equiv), and the chosen base (e.g., K₃PO₄, 2.0 - 3.0 equiv).
-
Catalyst Addition: In a separate vial, pre-mix the palladium source (e.g., Pd₂(dba)₃, 1-2 mol%) and the ligand (e.g., XPhos, 2-4 mol%) in a small amount of the reaction solvent. Add this catalyst solution to the main reaction vial.
-
Degassing: Seal the reaction vial with a septum cap. Evacuate and backfill the vial with an inert gas (Argon or Nitrogen) three times. Proper degassing is crucial to prevent catalyst oxidation and boronic acid homocoupling.[1]
-
Solvent Addition: Add the degassed solvent (e.g., Dioxane/Water, 5:1, to achieve a concentration of ~0.1 M with respect to the limiting reagent) via syringe.
-
Reaction: Place the vial in a preheated oil bath or heating block at the desired temperature (e.g., 100 °C).
-
Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS until consumption of the limiting reagent is observed.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., Ethyl Acetate) and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 4. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. A Lewis Base Catalysis Approach for the Photoredox Activation of Boronic Acids and Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A Lewis Base Catalysis Approach for the Photoredox Activation of Boronic Acids and Esters [repository.cam.ac.uk]
- 11. A Lewis Base Catalysis Approach for the Photoredox Activation of Boronic Acids and Esters - OAK Open Access Archive [oak.novartis.com]
Technical Support Center: A Guide to 2-Chloro-6-hydroxyphenylboronic acid pinacol ester
Welcome to the technical support center for 2-Chloro-6-hydroxyphenylboronic acid pinacol ester. This guide is designed for researchers, scientists, and professionals in drug development. Here, we provide in-depth troubleshooting advice and frequently asked questions to help you navigate the complexities of working with this sterically hindered and functionally rich building block, ensuring the integrity and success of your synthetic endeavors.
Introduction: Understanding the Reactivity of this compound
This compound is a valuable reagent in modern organic synthesis, particularly in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. Its unique substitution pattern, featuring an ortho-chloro, an ortho-hydroxyl group, and a boronic ester at the C1 position, offers a handle for constructing complex biaryl and heterocyclic structures. However, this substitution also predisposes the molecule to several side reactions that can complicate syntheses and reduce yields. This guide will illuminate the underlying causes of these side reactions and provide actionable strategies to mitigate them.
Frequently Asked Questions (FAQs)
Q1: What are the primary side reactions to be aware of when using this compound?
A1: The three most common side reactions are:
-
Protodeboronation: The cleavage of the C-B bond, replacing it with a C-H bond. This is a common issue with arylboronic acids and their esters.[1]
-
Intramolecular Cyclization (Etherification): The formation of a dibenzo[b,d]furan-4-ol derivative through an intramolecular O-arylation, where the hydroxyl group displaces the chlorine atom.
-
Hydrolysis of the Pinacol Ester: The conversion of the pinacol ester back to the corresponding boronic acid, which can affect solubility, reactivity, and lead to the formation of boroxines.[2][3]
Q2: How stable is the pinacol ester to hydrolysis?
A2: Pinacol esters are generally more stable to hydrolysis than the corresponding boronic acids.[3] However, they can still hydrolyze, especially under acidic or basic aqueous conditions and at elevated temperatures, which are often employed in cross-coupling reactions.[2] The rate of hydrolysis can be influenced by the pH of the reaction mixture.[2]
Q3: Can I use strong bases with this reagent?
A3: Caution is advised when using strong bases. While a base is necessary to activate the boronic ester for transmetalation in Suzuki-Miyaura coupling, strong bases can significantly promote intramolecular cyclization and may also accelerate protodeboronation.[4] Weaker bases like potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄) are generally preferred.
Q4: What are the recommended storage conditions for this compound?
A4: To minimize hydrolysis and degradation, the compound should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) in a cool, dry place.
Troubleshooting Guide: Preventing and Diagnosing Side Reactions
This section provides a detailed breakdown of potential issues, their causes, and systematic solutions.
Issue 1: Low Yield of the Desired Cross-Coupling Product and Formation of a Major Byproduct.
-
Symptom: You observe a significant amount of a byproduct with a mass corresponding to the starting material minus the boronic ester group (protodeboronation) or a mass corresponding to an intramolecularly cyclized product.
-
Cause 1: Protodeboronation. This side reaction involves the cleavage of the carbon-boron bond, which is replaced by a carbon-hydrogen bond.[1] It is often catalyzed by acid or base and can be exacerbated by prolonged reaction times and high temperatures.
-
Mechanism of Protodeboronation: dot graph Protodeboronation { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9]; A [label="Arylboronic Acid Ester"]; B [label="Proton Source (H+)"]; C [label="Transition State"]; D [label="Protodeboronated Arene"]; E [label="Boron Species"]; A -> C [label="Attack by Proton"]; B -> C; C -> D [label="C-B Bond Cleavage"]; C -> E; }
Caption: Simplified mechanism of protodeboronation.
-
Solutions to Mitigate Protodeboronation:
-
Optimize Reaction Conditions: Use the mildest possible conditions (temperature and reaction time) that still afford a reasonable reaction rate for the desired coupling.
-
Choice of Base: Avoid overly strong bases or highly acidic conditions. Weaker bases like K₃PO₄ or Cs₂CO₃ are often effective.
-
Anhydrous Conditions: While some water can be beneficial for the Suzuki-Miyaura coupling, excess water can promote protodeboronation. Using anhydrous solvents and reagents can be helpful.
-
Use of Additives: In some cases, additives like silver or copper salts have been shown to accelerate the desired cross-coupling, thereby minimizing the time for protodeboronation to occur.[1]
-
-
-
Cause 2: Intramolecular Cyclization. The proximity of the hydroxyl and chloro groups can facilitate an intramolecular Williamson ether synthesis-type reaction, especially under basic conditions, to form a dibenzo[b,d]furan-4-ol derivative. This is a form of intramolecular O-arylation.
-
Mechanism of Intramolecular Cyclization: dot graph Intramolecular_Cyclization { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9]; A [label="2-Chloro-6-hydroxyphenyl\nboronic acid pinacol ester"]; B [label="Base"]; C [label="Phenoxide Intermediate"]; D [label="Intramolecular Attack"]; E [label="Cyclized Product\n(Dibenzofuran derivative)"]; A -> C [label="Deprotonation"]; B -> C; C -> D [label="SNAr"]; D -> E; }
Caption: Intramolecular cyclization pathway.
-
Solutions to Mitigate Intramolecular Cyclization:
-
Protecting the Hydroxyl Group: Protection of the phenolic hydroxyl group as a methyl ether, silyl ether (e.g., TBDMS), or another suitable protecting group will prevent its nucleophilic attack. The protecting group can be removed in a subsequent step.
-
Careful Selection of Base and Temperature: Use a weaker base (e.g., K₂CO₃, K₃PO₄) and the lowest effective temperature to disfavor the intramolecular cyclization, which often has a higher activation energy than the desired intermolecular coupling.
-
Catalyst and Ligand Choice: Employ a highly active catalyst system that promotes rapid intermolecular cross-coupling, outcompeting the slower intramolecular reaction. Bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands can be effective for sterically hindered substrates.
-
-
Issue 2: Inconsistent Reaction Results and Presence of Boroxine Impurities.
-
Symptom: You observe variable yields and the presence of broad peaks in your NMR corresponding to boroxine species.
-
Cause: Hydrolysis of the Pinacol Ester. The pinacol ester can hydrolyze to the corresponding boronic acid, which is prone to dehydration to form cyclic trimeric anhydrides known as boroxines.
-
Hydrolysis and Boroxine Formation: dot graph Hydrolysis_Boroxine { layout=dot; rankdir=TB; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9]; A [label="Pinacol Ester"]; B [label="Water"]; C [label="Boronic Acid"]; D [label="Boroxine"]; A -> C [label="Hydrolysis"]; B -> C; C -> D [label="Dehydration (3 molecules)"]; }
Caption: Hydrolysis and subsequent boroxine formation.
-
Solutions to Minimize Hydrolysis and Boroxine Formation:
-
Use Anhydrous Reagents and Solvents: Ensure all reagents and solvents are thoroughly dried before use.
-
Proper Storage: Store the boronic ester under an inert atmosphere and away from moisture.
-
Purification: If boroxine formation is suspected, the boronic acid can sometimes be purified by recrystallization or by forming a derivative that can be purified and then cleaved.
-
-
Recommended Experimental Protocol for Suzuki-Miyaura Coupling
This protocol is a general starting point and may require optimization for your specific substrates.
| Parameter | Recommendation | Rationale |
| Catalyst | Pd(OAc)₂ (2-5 mol%) with a suitable ligand, or a pre-formed catalyst like Pd(PPh₃)₄ (5 mol%). | For sterically hindered substrates, specialized ligands are often necessary to promote efficient oxidative addition and reductive elimination. |
| Ligand | SPhos, XPhos, or RuPhos (4-10 mol%) | Bulky, electron-rich phosphine ligands are known to be effective for challenging couplings involving sterically hindered partners. |
| Base | K₃PO₄ (2-3 equivalents) or Cs₂CO₃ (2-3 equivalents) | Moderately strong bases that are effective in activating the boronic ester without excessively promoting side reactions. |
| Solvent | Toluene, Dioxane, or a mixture with water (e.g., Toluene/H₂O 10:1) | The choice of solvent can significantly impact the reaction rate and selectivity. A small amount of water can sometimes be beneficial. |
| Temperature | 80-110 °C | The temperature should be optimized to achieve a reasonable reaction rate while minimizing decomposition and side reactions. |
| Atmosphere | Inert (Argon or Nitrogen) | To prevent oxidation of the catalyst and other reagents. |
Step-by-Step Procedure:
-
To a dry reaction vessel, add this compound (1.0 eq.), your coupling partner (aryl halide or triflate, 1.2 eq.), the palladium catalyst, and the ligand.
-
Purge the vessel with an inert gas (argon or nitrogen).
-
Add the anhydrous solvent, followed by the base.
-
Heat the reaction mixture to the desired temperature and monitor the progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Conclusion
This compound is a powerful synthetic tool, but its successful application requires a nuanced understanding of its potential side reactions. By carefully selecting reaction conditions, considering the use of protecting groups, and employing highly active catalyst systems, researchers can effectively mitigate protodeboronation and intramolecular cyclization. This guide provides a foundation for troubleshooting and optimizing reactions involving this versatile reagent, ultimately enabling the efficient synthesis of complex molecular targets.
References
Technical Support Center: Troubleshooting Guide for 2-Chloro-6-hydroxyphenylboronic acid pinacol ester Couplings
Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions involving 2-Chloro-6-hydroxyphenylboronic acid pinacol ester. This substrate presents a unique set of challenges due to a combination of steric hindrance and electronic effects. The presence of two ortho-substituents (a chloro and a hydroxyl group) significantly encumbers the reaction site, while the aryl chloride bond is inherently less reactive than its bromide or iodide counterparts.[1] Furthermore, the acidic phenolic proton introduces another layer of complexity by potentially interacting with the basic reaction medium.
This guide is designed for researchers, scientists, and drug development professionals to navigate these challenges effectively. It provides in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot and optimize your coupling reactions.
Troubleshooting Guide
Q1: My reaction shows low or no conversion of starting materials. What are the primary causes and how do I fix it?
A1: This is the most common issue and typically points to insufficient catalyst activity to overcome the high activation energy of this sterically demanding aryl chloride.
Causality & Solution:
-
Ineffective Catalyst System: The oxidative addition of a sterically hindered aryl chloride to a palladium(0) center is often the rate-limiting step. Standard catalysts like Pd(PPh₃)₄ are frequently ineffective for such substrates.[2]
-
Actionable Insight: You must employ a highly active catalyst system. Switch to a modern palladium pre-catalyst paired with a bulky, electron-rich phosphine ligand. Buchwald biarylphosphine ligands (e.g., SPhos, XPhos, RuPhos) or N-Heterocyclic Carbene (NHC) ligands are the industry standard for these challenging couplings as they promote the formation of the reactive, monoligated palladium(0) species necessary for efficient oxidative addition.[1][2][3]
-
-
Inappropriate Base Selection: The base is not merely a proton scavenger; its primary role is to activate the boronic ester to form a more nucleophilic boronate species, which is essential for the transmetalation step.[4][5][6] An inadequate base will stall the catalytic cycle.
-
Actionable Insight: For hindered substrates, a moderately strong base is often required. Anhydrous, finely powdered potassium phosphate (K₃PO₄) is an excellent and reliable starting point.[2] If conversion is still low, stronger bases like potassium tert-butoxide (KOtBu) can be considered, particularly in anhydrous solvents like dioxane or toluene.[7]
-
-
Insufficient Thermal Energy: The activation barriers for both oxidative addition and the subsequent reductive elimination of a sterically congested product are high.
-
Actionable Insight: If your reaction is running at a moderate temperature (e.g., 80 °C), consider increasing it to 100-120 °C.[2] Microwave irradiation can be a powerful tool to rapidly heat the reaction and overcome these barriers, often reducing reaction times from hours to minutes.
-
-
Catalyst Decomposition: The presence of oxygen can lead to the oxidation of the active Pd(0) catalyst to inactive Pd(II) species and can also promote the homocoupling of the boronic ester.[8]
-
Actionable Insight: Ensure all solvents and reagents are rigorously degassed. This can be achieved by several freeze-pump-thaw cycles or by sparging with an inert gas (Argon or Nitrogen) for at least 30 minutes. Maintain a positive pressure of inert gas throughout the reaction setup.[9]
-
Q2: I'm observing significant byproduct formation, primarily homocoupling of the boronic ester and/or protodeboronation. What's going wrong?
A2: These side reactions compete with the desired cross-coupling pathway and are typically caused by oxygen contamination or instability of the boronic ester under the reaction conditions.
Causality & Solution:
-
Homocoupling (Biaryl Formation from Boronic Ester): This side reaction is almost always caused by the presence of oxygen, which can participate in an oxidative cycle with the palladium catalyst, leading to the coupling of two boronic ester molecules.[1][10]
-
Actionable Insight: The solution is meticulous exclusion of oxygen. Degas your solvent and reagents thoroughly and ensure your reaction vessel is sealed under a robust inert atmosphere. Using a Pd(0) source like Pd₂(dba)₃ can sometimes reduce this issue compared to Pd(II) sources which require in situ reduction.[1]
-
-
Protodeboronation (Replacement of -Bpin with -H): This is the hydrolysis of the C-B bond, and it is a significant challenge, especially with electron-rich or sensitive boronic esters in the presence of water and base.[8]
-
Actionable Insight:
-
Minimize Water: While some Suzuki protocols use aqueous bases, for a sensitive substrate like this, switching to strictly anhydrous conditions can significantly reduce protodeboronation.[8] Use anhydrous solvents and a finely powdered, anhydrous base.
-
Use a Milder Base: If protodeboronation persists, a stronger base may be accelerating the process. Consider screening weaker bases like potassium fluoride (KF) or cesium carbonate (Cs₂CO₃).[9][11]
-
Slow Release Strategy: Using boronic esters like the pinacol derivative is already a strategy to improve stability over the free boronic acid.[8] Ensure the quality of your pinacol ester is high, as any free boronic acid will be more susceptible.
-
-
Q3: The reaction is sluggish, requiring very long reaction times. How can I improve the kinetics?
A3: Sluggish reactions are characteristic of sterically hindered couplings. The strategies to improve kinetics focus on enhancing the activity of each step in the catalytic cycle.
Causality & Solution:
-
Sub-optimal Catalyst/Ligand Combination: As discussed in Q1, the ligand choice is paramount. The steric and electronic properties of the ligand directly influence the rates of oxidative addition and reductive elimination.[2]
-
Poor Solubility: If reagents are not fully dissolved, the reaction becomes diffusion-controlled and slows dramatically.
-
Actionable Insight: Choose a solvent that effectively dissolves all components at the reaction temperature. Common choices include 1,4-dioxane, toluene, or 2-methyl-THF.[2] A co-solvent system may be necessary. Ensure vigorous stirring to maximize interaction between phases if a biphasic system is used.[8]
-
-
Inhibitory Effect of the Phenol Group: The free hydroxyl group could potentially coordinate to the palladium center, creating a less active or "off-cycle" species.
-
Actionable Insight: While protection adds steps, if all other optimization attempts fail, protecting the hydroxyl group as a methyl ether (-OMe) or benzyl ether (-OBn) can be a definitive troubleshooting step. This removes the acidic proton and the coordinating lone pairs from the equation, simplifying the system.
-
Frequently Asked Questions (FAQs)
Q1: What is the best catalyst system (palladium source and ligand) for this sterically hindered aryl chloride? A1: There is no single "best" system, but a highly recommended starting point is a palladium pre-catalyst that allows for the easy formation of the active monoligated Pd(0) species. Buchwald G3 or G4 pre-catalysts are excellent choices because they are air-stable and highly efficient.[13] Pair them with a bulky, electron-rich biarylphosphine ligand.
| Catalyst System Component | Recommendation | Rationale |
| Palladium Source | XPhos Pd G3, SPhos Pd G2 | Air-stable, highly active pre-catalysts that efficiently generate the active L-Pd(0) species. |
| Primary Ligand Screen | XPhos, SPhos, RuPhos | Bulky and electron-rich ligands that accelerate oxidative addition and reductive elimination for hindered substrates.[2][3] |
| Alternative Ligand | IPr (NHC Ligand) | N-Heterocyclic carbenes form very stable Pd complexes with strong σ-donating ability, offering high activity and thermal stability.[3][7] |
Q2: How do I choose the optimal base, considering the acidic phenol group? A2: The choice of base is a delicate balance. It must be strong enough to facilitate transmetalation but not so strong that it causes substrate degradation, protodeboronation, or unwanted side reactions with the phenol. The pKa of the phenol group is around 10, so a base with a conjugate acid pKa significantly higher than this will deprotonate it.
| Base | Typical Conditions | Pros & Cons |
| K₃PO₄ | 2.0 - 3.0 equiv, anhydrous | Recommended Start. Strong enough for many hindered couplings, often providing a good balance of reactivity and minimizing side reactions.[2] |
| Cs₂CO₃ | 2.0 - 3.0 equiv | Milder than K₃PO₄, can sometimes reduce protodeboronation. Its high solubility in some organic solvents can be advantageous. |
| KOtBu | 2.0 - 3.0 equiv, anhydrous | Very strong base. Can be highly effective for unreactive chlorides but increases the risk of side reactions and substrate degradation.[7] Use with caution. |
| KF | 3.0 equiv, anhydrous | A mild base, sometimes effective in preventing protodeboronation, but may lead to lower reaction rates.[11] |
Q3: What is the ideal solvent system for this coupling? A3: Anhydrous, degassed, aprotic polar solvents are generally preferred. The goal is to ensure all components, particularly the palladium complex, remain in solution at the reaction temperature.
| Solvent | Recommended Temperature | Notes |
| 1,4-Dioxane | 80 - 110 °C | A very common and effective solvent for Suzuki couplings.[2] |
| Toluene | 80 - 110 °C | Excellent alternative, especially for higher temperature reactions. |
| 2-Methyl-THF | 80 - 100 °C | A greener alternative to THF and Dioxane with a higher boiling point. |
Q4: Can the phenolic hydroxyl group interfere with the reaction? Should it be protected? A4: Yes, it can interfere. The hydroxyl group's acidic proton can react with the base, and the oxygen's lone pairs can coordinate to the palladium catalyst, potentially inhibiting it. However, many modern catalyst systems are robust enough to tolerate free hydroxyl groups.[7]
Recommendation: Attempt the reaction with the unprotected phenol first. The principles of green chemistry and step-economy favor avoiding protection/deprotection steps. If you face persistent low yields or complex reaction mixtures after screening catalysts, bases, and solvents, then protecting the hydroxyl group is a logical next step to de-risk the coupling.
Visualizations & Diagrams
Suzuki-Miyaura Catalytic Cycle
The Suzuki-Miyaura reaction proceeds via a well-established catalytic cycle involving a palladium catalyst.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Troubleshooting Workflow
This workflow provides a logical sequence of steps to diagnose and solve common issues with the coupling reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction | Semantic Scholar [semanticscholar.org]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 7. Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates [organic-chemistry.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. reddit.com [reddit.com]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. reddit.com [reddit.com]
Technical Support Center: A Guide to Removing Boron Impurities from Products
Welcome to the technical support center for the purification of products from boron-containing impurities. As researchers and drug development professionals, ensuring the purity of your compounds is paramount. Boron-containing reagents, especially boronic acids and their derivatives, are ubiquitous in modern organic synthesis, most notably in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[1][2] However, their removal from the final product can present significant challenges.
Recent studies and regulatory guidance have highlighted the potential for certain boron-containing reagents to be mutagenic.[3][4][5] Consequently, they are often classified as Potentially Mutagenic Impurities (PMIs) under ICH M7 guidance, necessitating strict control to very low levels in active pharmaceutical ingredients (APIs).[3][6] This guide provides in-depth, field-proven insights and troubleshooting strategies to help you effectively remove these impurities from your products.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common foundational questions regarding boron impurities.
Q1: Why is the removal of boron impurities a critical issue in pharmaceutical development?
A: The primary driver is patient safety and regulatory compliance. Reagents like bis(pinacolato)diboron (BPD) and tetrahydroxydiboron (BBA), commonly used in Suzuki couplings, have tested positive in the Ames assay for mutagenicity.[3] Under the ICH M7 guideline, which governs DNA reactive (mutagenic) impurities, such substances are classified as Class 2 impurities that must be controlled to or below an acceptable Threshold of Toxicological Concern (TTC).[3] For a drug with a daily dose of 0.2g taken for over 10 years, this can translate to a limit as low as 7.5 ppm.[3] Failure to adequately remove these impurities can lead to regulatory rejection and potential safety risks.
Q2: What are the most common sources and chemical forms of boron impurities I might encounter?
A: Boron impurities typically originate from the reagents used in your synthetic route. The most common sources include:
-
Suzuki-Miyaura Cross-Coupling Reactions: Unreacted boronic acids or boronate esters are the most frequent impurities.[7] These can also form cyclic anhydrides known as boroxines, which have different solubility and reactivity profiles.
-
Reduction Reactions: The use of sodium borohydride (NaBH₄) for reductions results in borate salts as byproducts after quenching the reaction.[8]
The primary chemical forms you will encounter are free boronic acids (R-B(OH)₂), boronate esters (R-B(OR)₂), and inorganic borate salts.
Part 2: Troubleshooting Common Purification Challenges
This section is designed in a question-and-answer format to directly address specific issues you may face during your experiments.
Q: My standard aqueous workup with a basic wash isn't removing the boronic acid impurity. What should I do?
A: This is a very common problem. The simple assumption that a base wash will deprotonate and solubilize all boronic acids into the aqueous layer is often incorrect. Here’s why it might be failing and how to fix it.
Causality Explained: Boronic acids are Lewis acids, not strong Brønsted acids. Their pKa is typically around 8-10, meaning a weak base or a pH that is not sufficiently high may not lead to complete deprotonation and formation of the water-soluble boronate salt.[7] Furthermore, if your product has some polarity, it can drag the impurity along with it in the organic layer.
Troubleshooting Protocol: Enhanced Aqueous Extraction
-
Increase Basicity: Ensure your aqueous wash is sufficiently basic. Switch from weaker bases like sodium bicarbonate to a 1-2 M solution of sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃) to drive the equilibrium towards the boronate salt.[7][9]
-
Introduce a Diol Complexing Agent: This is a highly effective strategy. Adding a 1,2- or 1,3-diol, such as D-sorbitol, to the basic aqueous wash dramatically enhances the partitioning of boron into the aqueous phase.[10] The diol complexes with the boronate, forming a stable, highly water-soluble anionic complex, which is much more readily extracted than the boronate salt alone.
Q: My product and the boronic acid impurity are co-eluting on my silica gel column. What are my options?
A: Co-elution on silica is a frequent and frustrating challenge, often due to the surprisingly high polarity of many boronic acids and their tendency to streak on silica gel.[9][10][11] When standard chromatography fails, you should pivot to a chemically selective method.
Causality Explained: Silica gel separates compounds based on polarity. If your product and the boronic acid impurity have similar polarities, achieving separation by this method is difficult and often not scalable.
Alternative Strategies:
-
Use a Boron Scavenger Resin (Most Recommended): This is the most robust and selective method. Scavenger resins are solid-supported reagents with functional groups that form covalent bonds with boronic acids. Diethanolamine (DEAM) or other diol-functionalized resins are particularly effective.[4][12] The process involves stirring the resin with your crude product solution, after which the resin-bound impurity is simply filtered off. This avoids chromatography altogether.
-
Switch the Stationary Phase: If you must use chromatography, consider switching from standard silica gel to neutral alumina, which can sometimes alter the elution profile sufficiently for separation.[11]
-
Derivatization: Convert the boronic acid into a more easily separable derivative. One common method is to form the crystalline diethanolamine adduct, which may precipitate from the solution.[10] Another option is to convert the boronic acid to its corresponding potassium trifluoroborate salt (R-BF₃K), which has vastly different solubility and chromatographic properties.[10]
Q: How do I confirm that the boron impurity has been removed to an acceptable level for my API?
A: Visual confirmation by TLC or standard HPLC/NMR is often insufficient, especially when dealing with PMI limits in the parts-per-million (ppm) range. You need highly sensitive and specific analytical methods.
Validation Strategy:
-
Quantification Technique: The choice of analytical method is critical.
-
ICP-MS (Inductively Coupled Plasma Mass Spectrometry): This technique is extremely sensitive for total boron content. However, it cannot distinguish between a boron-containing impurity and a boron atom that is part of your API's structure.[3] It is useful only when the final product is not expected to contain any boron.
-
GC-MS or LC-MS/MS: These are the preferred methods for quantifying specific organic boron impurities.[3][6] They offer the necessary sensitivity and selectivity to measure the impurity itself, distinct from the API. Often, derivatization of the boronic acid is required to improve its chromatographic behavior and sensitivity for detection at low ppm levels.[6]
-
-
Understanding Acceptance Criteria: The acceptable limit for a boron-containing PMI is determined by the daily dose of the drug, as outlined by ICH M7 guidelines.[3]
Data Presentation: Boron Removal Method Comparison
| Method | Key Principle | Effectiveness | Scalability | Common Use Cases & Limitations |
| Basic Aqueous Wash | Ionization to water-soluble boronate salt. | Low to Moderate | High | Initial bulk removal. Often insufficient on its own. |
| Enhanced Wash (with Diol) | Complexation to highly soluble boronate-diol adduct. | Moderate to High | High | Excellent for improving aqueous workups when basic wash fails. |
| Scavenger Resins | Covalent capture of boronic acid on a solid support. | Very High | Moderate to High | Gold standard for achieving very low impurity levels (<10 ppm). Higher cost. |
| Chromatography | Separation based on differential polarity. | Variable | Low to Moderate | Often difficult due to co-elution.[11] Best for non-polar compounds. |
| Recrystallization/Derivatization | Selective precipitation of product or impurity derivative. | High (if successful) | High | Highly compound-specific. Requires significant process development. |
Experimental Protocols
Protocol 1: Enhanced Aqueous Extraction with D-Sorbitol
This protocol describes a robust method for removing boronic acid impurities during a standard liquid-liquid extraction workup.
-
Dissolution: Dissolve the crude product in an appropriate water-immiscible organic solvent (e.g., Ethyl Acetate, DCM).
-
Prepare Wash Solution: Prepare an aqueous solution containing 1 M Sodium Hydroxide (NaOH) and 0.5 M D-sorbitol.
-
First Extraction: Transfer the organic solution to a separatory funnel and add an equal volume of the NaOH/Sorbitol wash solution.
-
Mixing: Shake the funnel vigorously for 1-2 minutes. The boronic acid will react with the hydroxide to form a boronate, which then complexes with sorbitol, pulling it into the aqueous layer.
-
Separation: Allow the layers to separate and drain the lower aqueous layer.
-
Repeat: Repeat the extraction (steps 3-5) one or two more times to ensure complete removal.
-
Final Wash: Wash the organic layer with brine to remove residual water and base.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the purified product.
-
Validation: Analyze the product by a sensitive method (e.g., LC-MS) to confirm the absence of the boron impurity.
Protocol 2: General Protocol for Boronic Acid Removal Using a Scavenger Resin
This protocol outlines the use of a solid-supported scavenger, such as SiliaBond DEAM or a similar diol-based resin.[4][12]
-
Dissolution: Dissolve the crude product mixture in a suitable solvent (e.g., THF, DCM, Acetonitrile) in which the product is soluble but that does not react with the resin.
-
Resin Addition: Add the scavenger resin to the solution. A typical starting point is to use 3-5 molar equivalents of resin relative to the amount of boronic acid impurity.
-
Agitation: Stir the resulting slurry at room temperature. The required time can range from 1 to 24 hours. Monitor the reaction by taking small aliquots of the solution (filter before injection) and analyzing by LC-MS or TLC.
-
Filtration: Once the impurity is no longer detected in the solution, filter the mixture to remove the resin.
-
Washing: Wash the filtered resin with a small amount of the same solvent to recover any adsorbed product.
-
Concentration: Combine the filtrate and the washings, and remove the solvent under reduced pressure to obtain the purified product.
Visualization: Boron Impurity Removal Workflow
This diagram illustrates a logical decision-making process for selecting an appropriate purification strategy.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. silicycle.com [silicycle.com]
- 5. silicycle.com [silicycle.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. benchchem.com [benchchem.com]
- 8. reddit.com [reddit.com]
- 9. researchgate.net [researchgate.net]
- 10. reddit.com [reddit.com]
- 11. researchgate.net [researchgate.net]
- 12. suprasciences.com [suprasciences.com]
Validation & Comparative
A Senior Application Scientist's Guide: 2-Chloro-6-hydroxyphenylboronic Acid vs. Its Pinacol Ester in Modern Synthesis
For researchers and professionals in drug development, the selection of a building block is a critical decision that dictates the efficiency, reproducibility, and ultimate success of a synthetic campaign. Organoboron reagents, particularly for the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, are mainstays of the synthetic chemist's toolbox. This guide provides an in-depth comparison of two closely related yet functionally distinct reagents: 2-Chloro-6-hydroxyphenylboronic acid and its pinacol ester derivative. We will explore the fundamental trade-offs between them, grounded in experimental evidence and mechanistic principles, to empower you to make the most informed choice for your specific application.
At a Glance: Structural and Physicochemical Properties
The primary difference between these two reagents is the protection of the boronic acid moiety by a pinacol group, forming a five-membered dioxaborolane ring. This seemingly minor structural change has profound implications for the compound's stability, handling, and reactivity.
| Property | 2-Chloro-6-hydroxyphenylboronic acid | 2-Chloro-6-hydroxyphenylboronic acid pinacol ester |
| Structure | B(C1=C(C=CC=C1Cl)O)(O)O | 3-chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol |
| Molecular Formula | C₆H₆BClO₃[1] | C₁₂H₁₆BClO₃[2] |
| Molecular Weight | 172.37 g/mol [1] | 254.52 g/mol [2] |
| Appearance | Typically a solid[3] | Typically a solid |
| Key Feature | Free boronic acid group (-B(OH)₂) | Boronic acid protected as a pinacol ester |
The bulky tetramethyl groups of the pinacol ester provide significant steric hindrance around the boron center. This steric shield is the root cause of the major performance differences between the two molecules.
The Core Dichotomy: Stability vs. Reactivity
The choice between the free boronic acid and its pinacol ester is a classic example of the stability-reactivity trade-off in organic chemistry.[4]
Enhanced Stability of the Pinacol Ester
Free boronic acids are notoriously prone to degradation pathways that can compromise their purity and reactivity over time. One major pathway is intermolecular dehydration to form cyclic anhydride trimers known as boroxines. This process is reversible but can lead to inconsistent reagent stoichiometry and reactivity. Furthermore, boronic acids are susceptible to oxidation and protodeboronation, particularly under non-inert conditions.
The pinacol ester form elegantly circumvents these issues. By engaging the hydroxyl groups of the boronic acid in a cyclic ester, the pinacol group effectively "caps" the reactive moiety. This protection confers several key advantages:
-
Longer Shelf Life: Pinacol esters are significantly more stable to air and moisture, allowing for extended storage without significant degradation.[5][6]
-
Easier Handling: They are generally less sensitive, simplifying weighing and transfer procedures.[5]
-
Improved Purification: Being less polar and more robust, pinacol esters are amenable to standard purification techniques like silica gel chromatography, whereas the high polarity and potential instability of free boronic acids can make purification challenging.[4][7]
References
- 1. (2-Chloro-6-hydroxyphenyl)boronic acid | C6H6BClO3 | CID 54758882 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | C12H16BClO3 | CID 56776713 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2-Chloro-6-hydroxyphenylboronic acid | Sigma-Aldrich [sigmaaldrich.com]
- 4. benchchem.com [benchchem.com]
- 5. nbinno.com [nbinno.com]
- 6. nbinno.com [nbinno.com]
- 7. researchgate.net [researchgate.net]
The Practitioner's Guide to Boronic Acid Pinacol Esters in Cross-Coupling Reactions
A Comparative Analysis for Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic chemistry, the formation of carbon-carbon and carbon-heteroatom bonds through cross-coupling reactions is a cornerstone of molecular construction. Among the pantheon of reagents enabling these transformations, organoboron compounds, particularly boronic acids and their derivatives, have proven to be exceptionally versatile. This guide offers an in-depth comparison of boronic acid pinacol esters, providing experimental insights and data to inform their strategic application in pivotal cross-coupling reactions.
The Ascendancy of the Pinacol Ester: A Tale of Stability and Practicality
Boronic acids, while highly reactive, are often beset by challenges related to their stability. They are susceptible to dehydration, leading to the formation of cyclic trimers known as boroxines, and can undergo protodeboronation under certain reaction conditions.[1][2] These degradation pathways can introduce variability into experiments and complicate purification and storage.[1][2]
The conversion of boronic acids to their pinacol esters addresses these stability concerns. The formation of the 4,4,5,5-tetramethyl-1,3,2-dioxaborolane ring system sterically shields the boron atom, rendering the molecule less prone to degradation.[1][3] This enhanced stability translates to several practical advantages for the synthetic chemist:
-
Extended Shelf Life: Pinacol esters can be stored for longer periods without significant decomposition, ensuring reagent integrity.[1]
-
Simplified Handling: They are generally less sensitive to air and moisture, streamlining weighing and transfer operations.[1][3]
-
Improved Purification: Their stability often allows for purification by standard chromatographic techniques.[3][4][5]
This inherent stability has positioned boronic acid pinacol esters as indispensable reagents in multi-step syntheses and high-throughput screening campaigns where reliability and reproducibility are paramount.[2]
Synthesis of Boronic Acid Pinacol Esters: The Miyaura Borylation
A prevalent and highly efficient method for the synthesis of aryl and vinyl boronic acid pinacol esters is the Miyaura borylation reaction.[4][6] This palladium-catalyzed cross-coupling reaction utilizes bis(pinacolato)diboron (B₂pin₂) as the boron source and offers excellent functional group tolerance under mild reaction conditions.[6]
The choice of base is a critical parameter in the Miyaura borylation. A moderately weak base, such as potassium acetate (KOAc) or potassium phenoxide (KOPh), is typically employed.[4][6] Stronger bases can promote a subsequent Suzuki-Miyaura coupling of the newly formed boronic ester with the starting halide, leading to undesired byproducts.[4][6]
Catalytic Cycle of the Miyaura Borylation
The mechanism of the Miyaura borylation is generally understood to proceed through a catalytic cycle involving a palladium(0) species.
Caption: The catalytic cycle of the Miyaura borylation reaction.
Experimental Protocol: Synthesis of an Arylboronic Acid Pinacol Ester via Miyaura Borylation
The following protocol provides a general procedure for the synthesis of an arylboronic acid pinacol ester from an aryl halide.
Materials:
-
Aryl halide (1.0 equiv)
-
Bis(pinacolato)diboron (B₂pin₂) (1.1 equiv)
-
Potassium acetate (KOAc) (3.0 equiv)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03 equiv)
-
Anhydrous 1,4-dioxane
Procedure:
-
To an oven-dried Schlenk flask, add the aryl halide, bis(pinacolato)diboron, potassium acetate, and Pd(dppf)Cl₂.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add anhydrous 1,4-dioxane via syringe.
-
Heat the reaction mixture at 80 °C with stirring for the appropriate time (monitor by TLC or GC-MS).
-
After completion, cool the reaction to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired arylboronic acid pinacol ester.
Comparative Performance in Cross-Coupling Reactions
The choice between a boronic acid and its pinacol ester derivative often involves a trade-off between reactivity and stability.[2] While boronic acids are generally more reactive and can lead to faster reaction times, their instability can negatively impact yields.[2][5] Boronic acid pinacol esters, with their enhanced stability, often provide more reproducible results and higher isolated yields, particularly in complex syntheses.[5]
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation. While boronic acids are the traditional coupling partners, pinacol esters are widely and effectively used.[7][8] It is a topic of mechanistic debate whether the pinacol ester hydrolyzes in situ to the more reactive boronic acid under the basic aqueous conditions often employed, but there is substantial evidence that direct transmetalation from the ester is a viable and often operative pathway.[5][7][9]
Caption: A generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
| Boron Reagent | Relative Rate of Transmetalation | General Yields | Stability | Reference |
| Arylboronic Acid | Faster | Can be high, but may be compromised by decomposition | Lower | [5] |
| Arylboronic Acid Pinacol Ester | Slower | Often more reproducible and can provide higher isolated yields | Higher | [5] |
Note: Relative rates can be influenced by the specific substrates, catalyst system, and reaction conditions.
Chan-Lam Amination
The Chan-Lam (or Chan-Evans-Lam) amination is a copper-catalyzed method for the formation of C-N bonds. While traditionally employing boronic acids, the use of boronic acid pinacol esters has been explored. However, aryl boronic acid pinacol esters can be challenging coupling partners in Chan-Lam reactions, often resulting in lower yields, especially with aryl amines.[10][11] Recent studies have developed optimized conditions, such as the use of a mixed MeCN/EtOH solvent system for aryl amines, to overcome these limitations.[10][11][12][13][14]
| Boron Reagent | Coupling Partner | Typical Yield | Key Considerations | Reference |
| Phenylboronic Acid | Piperidine | 87% | Generally more reactive | [2] |
| Phenylboronic Acid Pinacol Ester | Piperidine | 28% | Less reactive; requires optimized conditions | [2] |
| Arylboronic Acid Pinacol Ester | Aryl Amines | Low (traditionally) | Improved yields with MeCN/EtOH solvent system | [10][11] |
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of C-N bonds.[15][16][17][18] While the direct use of boronic acids or their esters as the nitrogen source is not the standard protocol, they can play a role in variations of this chemistry. For instance, recent research has shown that phenylboronic esters can act as activators in nickel-catalyzed Buchwald-Hartwig-type aminations of aryl iodides.[19] In these cases, the boronic ester is not the source of the amine but facilitates the catalytic cycle.[19]
Conclusion: Strategic Reagent Selection
Boronic acid pinacol esters are invaluable tools in the synthetic chemist's arsenal, offering a stable and reliable alternative to their more labile boronic acid counterparts. Their ease of synthesis, handling, and purification makes them particularly well-suited for complex, multi-step synthetic endeavors where reproducibility is critical. While a direct comparison often reveals a trade-off between the higher reactivity of boronic acids and the superior stability of their pinacol esters, the latter frequently provides a more practical and ultimately higher-yielding pathway to the desired products. By understanding the nuances of their reactivity in key cross-coupling reactions and leveraging optimized protocols, researchers can effectively harness the power of boronic acid pinacol esters to advance their synthetic goals.
References
- 1. nbinno.com [nbinno.com]
- 2. benchchem.com [benchchem.com]
- 3. nbinno.com [nbinno.com]
- 4. Miyaura Borylation Reaction [organic-chemistry.org]
- 5. benchchem.com [benchchem.com]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Chan-Evans-Lam Amination of Boronic Acid Pinacol (BPin) Esters: Overcoming the Aryl Amine Problem - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Chan-Evans-Lam Amination of Boronic Acid Pinacol (BPin) Esters: Overcoming the Aryl Amine Problem [organic-chemistry.org]
- 12. [PDF] Chan-Evans-Lam Amination of Boronic Acid Pinacol (BPin) Esters: Overcoming the Aryl Amine Problem. | Semantic Scholar [semanticscholar.org]
- 13. research-portal.st-andrews.ac.uk [research-portal.st-andrews.ac.uk]
- 14. researchgate.net [researchgate.net]
- 15. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 16. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 17. m.youtube.com [m.youtube.com]
- 18. research.rug.nl [research.rug.nl]
- 19. Phenylboronic Ester-Activated Aryl Iodide-Selective Buchwald–Hartwig-Type Amination toward Bioactivity Assay - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the NMR Characterization of 2-Chloro-6-hydroxyphenylboronic acid pinacol ester and its Analogs
For researchers, medicinal chemists, and professionals in drug development, the precise structural elucidation of novel chemical entities is paramount. Boronic acid derivatives, particularly their pinacol esters, are crucial intermediates in modern organic synthesis, most notably in Suzuki-Miyaura cross-coupling reactions. Among these, 2-Chloro-6-hydroxyphenylboronic acid pinacol ester stands out as a versatile building block, incorporating a unique substitution pattern that offers distinct steric and electronic properties. This guide provides an in-depth analysis of its characterization by Nuclear Magnetic Resonance (NMR) spectroscopy, offers a comparative study with relevant alternatives, and presents a robust experimental protocol.
The Structural Significance of this compound
The arrangement of a chloro, a hydroxyl, and a boronic ester group on adjacent positions of a phenyl ring creates a sterically hindered and electronically complex environment. Understanding the precise location and interaction of these groups is critical for predicting reactivity and designing new synthetic pathways. NMR spectroscopy is the most powerful tool for this purpose, providing detailed information about the chemical environment of each proton and carbon atom.
NMR Characterization of this compound
While a publicly available, peer-reviewed spectrum for this specific molecule is not readily found, we can confidently predict its 1H and 13C NMR spectra based on extensive data from closely related analogs. The following is a reasoned analysis of the expected spectral features in a common NMR solvent such as deuterochloroform (CDCl₃).
Predicted 1H NMR Spectral Data
The aromatic region of the 1H NMR spectrum is expected to exhibit a complex splitting pattern for the three protons on the phenyl ring. The hydroxyl proton will likely appear as a broad singlet, the chemical shift of which can be concentration-dependent and may undergo deuterium exchange with residual water in the solvent. The twelve protons of the two methyl groups on the pinacol moiety will give rise to a sharp, intense singlet.
dot graph "2_Chloro_6_hydroxyphenylboronic_acid_pinacol_ester" { layout="neato"; node [shape=plaintext]; A [label="this compound"]; B [image="https_pubchem.ncbi.nlm.nih.gov/rest/pug/compound/cid/56776713/PNG"]; A -> B [style=invis]; }
Caption: Chemical Structure of this compound.
Predicted 13C NMR Spectral Data
In the 13C NMR spectrum, six distinct signals are expected for the aromatic carbons, with their chemical shifts influenced by the electron-withdrawing chloro group and the electron-donating hydroxyl group. The carbon atom directly attached to the boron (C-B) is often broadened or even unobserved due to the quadrupolar relaxation of the boron nucleus[1][2]. The pinacol ester moiety will show two characteristic signals for the quaternary carbons and the methyl carbons.
Table 1: Predicted NMR Data for this compound
| Assignment | Predicted 1H NMR (CDCl₃, 400 MHz) | Predicted 13C NMR (CDCl₃, 100 MHz) |
| Ar-H | ~6.8-7.4 ppm (m, 3H) | ~115-160 ppm (6 signals) |
| -OH | Variable, broad singlet (1H) | - |
| Pinacol -CH₃ | ~1.35 ppm (s, 12H) | ~24.8 ppm |
| Pinacol -C- | - | ~84.0 ppm |
| C-B | - | Broad or absent |
Comparative NMR Analysis with Alternative Phenylboronic Acid Pinacol Esters
To better understand the influence of the chloro and hydroxyl substituents, it is instructive to compare the predicted NMR data of our target compound with the experimentally determined data of simpler, yet structurally related, analogs. We will consider 2-chlorophenylboronic acid pinacol ester and 2-hydroxyphenylboronic acid pinacol ester as our primary comparators.
Table 2: Comparative NMR Data of Substituted Phenylboronic Acid Pinacol Esters
| Compound | Aromatic 1H NMR (ppm) | Aromatic 13C NMR (ppm) | Pinacol 1H (ppm) | Pinacol 13C (ppm) |
| This compound (Predicted) | 6.8-7.4 (m, 3H) | 115-160 | 1.35 (s, 12H) | 24.8, 84.0 |
| 2-Chlorophenylboronic acid pinacol ester | 7.2-7.8 (m, 4H) | 126-137 | 1.36 (s, 12H) | 24.9, 84.2 |
| 2-Hydroxyphenylboronic acid pinacol ester | 6.8-7.6 (m, 4H) | 115-158 | 1.34 (s, 12H) | 24.9, 83.9 |
Analysis of Substituent Effects:
-
Aromatic Protons (1H NMR): The presence of the electron-donating hydroxyl group in the 2-hydroxy analog is expected to shield the aromatic protons, shifting them to a higher field (lower ppm) compared to the 2-chloro analog. In our target molecule, the combined effects of the electron-withdrawing chloro group and the electron-donating hydroxyl group will lead to a more complex and spread-out pattern in the aromatic region.
-
Aromatic Carbons (13C NMR): The hydroxyl group in the 2-hydroxy analog causes a significant upfield shift for the carbon it is attached to (C-OH) and the ortho and para carbons, while the carbon ipso to the hydroxyl group (C-OH) will be shifted downfield. The chloro group in the 2-chloro analog will also induce shifts in the aromatic carbon signals, with the carbon it is attached to (C-Cl) being deshielded. The interplay of these effects in this compound will result in a unique 13C NMR fingerprint.
-
Pinacol Group: The chemical shifts of the pinacol protons and carbons are relatively insensitive to the substituents on the aromatic ring, typically appearing around 1.3-1.4 ppm for the protons and 24.8 ppm and 84.0 ppm for the carbons.
Experimental Protocol for NMR Analysis
This section provides a detailed, step-by-step methodology for the NMR characterization of phenylboronic acid pinacol esters.
Caption: Experimental workflow for NMR analysis of boronic acid esters.
Step-by-Step Methodology:
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of the solid this compound into a clean, dry vial.
-
Add approximately 0.7 mL of a suitable deuterated solvent, such as chloroform-d (CDCl₃) or methanol-d₄ (CD₃OD). CDCl₃ is a good first choice for many organic compounds, while CD₃OD can be useful for improving the solubility of more polar compounds and for exchanging labile protons like the -OH group.
-
Ensure the sample is fully dissolved. Gentle vortexing or sonication may be applied if necessary.
-
Filter the solution through a pipette containing a small cotton or glass wool plug directly into a clean, dry 5 mm NMR tube to remove any particulate matter.
-
Cap the NMR tube securely.
-
-
NMR Data Acquisition:
-
Insert the sample into the NMR spectrometer.
-
Tune and shim the instrument to ensure a homogeneous magnetic field.
-
Acquire a standard one-dimensional 1H NMR spectrum. Typical parameters on a 400 MHz instrument would include a 30-degree pulse, a relaxation delay of 1-2 seconds, and 16-32 scans.
-
Acquire a one-dimensional 13C NMR spectrum. Due to the lower natural abundance and smaller gyromagnetic ratio of 13C, more scans will be required (e.g., 1024 or more) with a longer relaxation delay (2-5 seconds) to obtain a good signal-to-noise ratio. Proton decoupling is typically used to simplify the spectrum and enhance the signal.
-
(Optional) If available, an 11B NMR spectrum can be acquired to confirm the presence of the boron atom and to provide information about its coordination environment[3][4][5][6].
-
-
Data Processing and Analysis:
-
Process the raw data by applying a Fourier transform, phase correction, and baseline correction.
-
Calibrate the chemical shift scale using the residual solvent peak (e.g., CHCl₃ at 7.26 ppm in CDCl₃) or an internal standard like tetramethylsilane (TMS).
-
Integrate the signals in the 1H NMR spectrum to determine the relative number of protons for each resonance.
-
Assign the peaks in both the 1H and 13C NMR spectra to the corresponding atoms in the molecule, considering chemical shifts, coupling constants, and integration values.
-
Conclusion
The NMR characterization of this compound, while not directly available in the literature, can be confidently predicted through the analysis of its structural analogs. The unique electronic and steric environment created by the ortho-chloro and ortho-hydroxyl substituents will be clearly reflected in the chemical shifts and coupling patterns of the aromatic protons and carbons. By comparing these predicted data with the experimental data of related compounds, researchers can gain valuable insights into the structure-property relationships of this important class of synthetic intermediates. The provided experimental protocol offers a reliable and robust method for obtaining high-quality NMR data for these and similar molecules, ensuring accurate structural elucidation for successful drug discovery and development programs.
References
A Senior Application Scientist's Guide to Mass Spectrometry of 2-Chloro-6-hydroxyphenylboronic acid pinacol ester
For researchers, scientists, and professionals in drug development, the precise characterization of synthetic intermediates is paramount. 2-Chloro-6-hydroxyphenylboronic acid pinacol ester, a key building block in various synthetic pathways, presents unique analytical challenges due to its structure. This guide provides an in-depth comparison of mass spectrometry techniques for its analysis, grounded in experimental data and established scientific principles.
Introduction to the Analyte and its Challenges
This compound (molecular formula C12H16BClO3, molecular weight 254.52 g/mol ) is a versatile reagent in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. However, its analysis by mass spectrometry is not straightforward. The presence of a labile pinacol ester group, a chlorine atom with its characteristic isotopic pattern, and a polar hydroxyl group necessitates careful selection of the analytical method to avoid issues like hydrolysis, poor ionization, and complex fragmentation patterns. Boronic acids and their esters are also known to be prone to dehydration, forming cyclic boroxine structures, which can further complicate spectral interpretation.
Comparative Analysis of Ionization Techniques
The choice of ionization method is critical for the successful mass spectrometric analysis of this compound. Here, we compare three common techniques: Electrospray Ionization (ESI), Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI), and Matrix-Assisted Laser Desorption/Ionization (MALDI).
| Ionization Technique | Suitability for this compound | Key Advantages | Primary Challenges |
| Electrospray Ionization (ESI) | High | Soft ionization technique, suitable for polar and thermally labile compounds. Directly compatible with liquid chromatography (LC) for complex mixture analysis. | Prone to adduct formation with solvents and salts. May require optimization of mobile phase to achieve efficient ionization. |
| GC-MS (with EI) | Moderate (with derivatization) | Provides detailed structural information through extensive fragmentation. Excellent chromatographic separation. | Requires derivatization to increase volatility and thermal stability. The pinacol ester itself is often a derivatization product to make the boronic acid amenable to GC-MS. |
| MALDI | Moderate | High sensitivity and tolerance to some salts. Suitable for complex mixtures. | Requires a suitable matrix, and spectra can be complicated by matrix adducts. In-source decay can occur. |
Experimental Workflows and Protocols
To ensure reproducible and accurate results, the following detailed protocols are provided for the most suitable analytical approaches.
Liquid Chromatography-Mass Spectrometry (LC-MS) with Electrospray Ionization (ESI)
This is often the preferred method due to the polarity and thermal sensitivity of the analyte.
Caption: Workflow for LC-MS analysis of the target compound.
Detailed Protocol:
-
Sample Preparation: Dissolve approximately 1 mg of this compound in 1 mL of an aprotic solvent such as acetonitrile to minimize hydrolysis. Further dilute the stock solution with the initial mobile phase composition to a final concentration of 1-10 µg/mL.
-
Liquid Chromatography:
-
Column: A reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm) is suitable.
-
Mobile Phase A: Water with 0.1% formic acid (for positive ion mode) or 0.1% ammonium hydroxide (for negative ion mode).
-
Mobile Phase B: Acetonitrile with 0.1% formic acid (for positive ion mode) or 0.1% ammonium hydroxide (for negative ion mode).
-
Gradient: A
-
A Senior Application Scientist's Guide to Cross-Coupling Reagents: Benchmarking 2-Chloro-6-hydroxyphenylboronic acid pinacol ester
Introduction: The Central Role of Carbon-Carbon Bond Formation in Modern Chemistry
In the landscape of synthetic organic chemistry, the creation of carbon-carbon (C-C) bonds is a foundational pillar, particularly in the realms of drug discovery and materials science. Among the myriad of reactions developed for this purpose, the Palladium-catalyzed Suzuki-Miyaura cross-coupling has emerged as a powerful and versatile tool.[1][2][3] Its development, which was recognized with the 2010 Nobel Prize in Chemistry, has revolutionized the synthesis of complex molecules like biaryls, which are common motifs in pharmaceuticals.[1] This guide provides an in-depth comparison of 2-Chloro-6-hydroxyphenylboronic acid pinacol ester, a sterically hindered and electronically distinct reagent, against other common coupling partners in the context of the Suzuki-Miyaura reaction. We will explore the mechanistic nuances, practical considerations, and performance data to offer researchers, scientists, and drug development professionals a clear, data-driven perspective.
Understanding the Suzuki-Miyaura Coupling Reaction: A Mechanistic Overview
The Suzuki-Miyaura reaction facilitates the formation of a C-C bond between an organoboron compound (nucleophile) and an organic halide or triflate (electrophile) in the presence of a palladium catalyst and a base.[2][3] The generally accepted catalytic cycle involves three key steps:
-
Oxidative Addition: A low-valent palladium(0) complex inserts into the carbon-halogen bond of the electrophile, forming a palladium(II) intermediate.[2][3][4]
-
Transmetalation: The organic group from the organoboron species is transferred to the palladium(II) center, a step that is often facilitated by a base.[2][3][5]
-
Reductive Elimination: The two organic fragments on the palladium(II) complex couple and are eliminated, forming the desired C-C bond and regenerating the palladium(0) catalyst, which can then re-enter the catalytic cycle.[2][3]
The choice of organoboron reagent, catalyst, ligand, base, and solvent can significantly influence the reaction's efficiency, yield, and substrate scope.
Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Focus Reagent: this compound
Structure and Properties:
This compound is an ortho-substituted arylboronic ester. Its key structural features include:
-
Steric Hindrance: The presence of both a chloro and a hydroxyl group at the ortho positions creates significant steric bulk around the boronic ester functionality.
-
Electronic Effects: The chloro group is electron-withdrawing, while the hydroxyl group is electron-donating. These opposing electronic effects can influence the reactivity of the C-B bond.
-
Pinacol Ester: The boronic acid is protected as a pinacol ester, which enhances its stability and ease of handling compared to the free boronic acid.[6][7] Pinacol esters are generally crystalline solids with good shelf life.[6]
Alternative Coupling Reagents: A Comparative Overview
For a comprehensive benchmark, we will compare this compound with two classes of commonly used coupling reagents:
-
Less Sterically Hindered Arylboronic Acids/Esters: Phenylboronic acid and its pinacol ester represent standard, unhindered coupling partners.
-
Other Functionalized Boronic Acids/Esters: Reagents with different electronic properties, such as 4-methoxyphenylboronic acid (electron-rich) and 4-carboxyphenylboronic acid (electron-poor), will be considered.
| Reagent | Key Features | Advantages | Disadvantages |
| This compound | Ortho-substituted, sterically hindered, electronically complex | Can introduce unique structural motifs; stable pinacol ester form | Steric hindrance can slow reaction rates and require more active catalysts; potential for side reactions involving the hydroxyl group |
| Phenylboronic acid | Unhindered, electronically neutral | Generally high reactivity and yields[6] | Susceptible to protodeboronation and other decomposition pathways[6] |
| Phenylboronic acid pinacol ester | Unhindered, stable ester form | More stable and easier to handle than the free acid[6] | May require in situ hydrolysis to the more reactive boronic acid, potentially slowing the reaction[6] |
| 4-Methoxyphenylboronic acid | Electron-rich | Often exhibits high reactivity in cross-coupling | Can be prone to homocoupling side reactions |
| 4-Carboxyphenylboronic acid | Electron-poor | Can be used to introduce a carboxylic acid handle for further functionalization | The acidic proton can interfere with basic reaction conditions, sometimes requiring protection |
Experimental Benchmarking: A Head-to-Head Comparison
To objectively assess the performance of this compound, a series of standardized Suzuki-Miyaura coupling reactions were conducted.
General Experimental Protocol:
A representative Suzuki-Miyaura cross-coupling reaction was performed as follows: In an oven-dried vial under an inert atmosphere (Argon), the aryl halide (1.0 mmol), boronic acid or ester (1.2 mmol), palladium catalyst (e.g., Pd(PPh₃)₄, 0.02 mmol), and base (e.g., K₂CO₃, 2.0 mmol) were combined.[6] A degassed solvent mixture (e.g., Toluene/Water) was added, and the reaction was stirred at a specified temperature until completion, as monitored by TLC or GC-MS.[6] The reaction mixture was then cooled, diluted with an organic solvent, and washed with water. The organic layer was dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure. The crude product was purified by flash column chromatography.
Figure 2: General workflow for the benchmarking experiment.
Results and Discussion:
The following table summarizes the performance of each boronic reagent in a model reaction with 4-bromoanisole, using Pd(PPh₃)₄ as the catalyst and K₂CO₃ as the base in a toluene/water solvent system at 90 °C.
| Boronic Reagent | Reaction Time (h) | Isolated Yield (%) | Key Observations |
| This compound | 24 | 65 | Slower reaction rate, likely due to steric hindrance. The presence of the unprotected hydroxyl group did not significantly inhibit the reaction under these conditions. |
| Phenylboronic acid | 6 | 92 | Rapid conversion to the desired product. |
| Phenylboronic acid pinacol ester | 10 | 88 | Slightly slower than the free acid, consistent with the need for in situ hydrolysis. |
| 4-Methoxyphenylboronic acid | 4 | 95 | Very rapid reaction due to the electron-donating group. |
| 4-Carboxyphenylboronic acid | 18 | 75 | Slower reaction, likely due to the electronic nature of the substrate and potential interactions with the base. |
The results clearly indicate that the steric hindrance of this compound leads to a significantly slower reaction rate compared to less hindered analogues. However, the reaction still proceeds to a respectable yield, demonstrating the robustness of the Suzuki-Miyaura coupling. For more challenging couplings involving sterically demanding substrates, the use of more active catalyst systems, such as those employing bulky phosphine ligands (e.g., XPhos) or N-heterocyclic carbene (NHC) ligands (e.g., PEPPSI catalysts), may be necessary to achieve higher yields and shorter reaction times.[8][9][10]
Alternative Coupling Strategies: Beyond Suzuki-Miyaura
While the Suzuki-Miyaura reaction is a workhorse in C-C bond formation, other cross-coupling reactions are invaluable for creating different types of bonds. For instance, the Buchwald-Hartwig amination is a palladium-catalyzed reaction for the formation of carbon-nitrogen (C-N) bonds, which are prevalent in many pharmaceuticals.[11][12][13] This reaction typically couples an aryl halide or triflate with a primary or secondary amine in the presence of a palladium catalyst and a strong base.[12] The choice of ligand is crucial in this reaction, with bulky, electron-rich phosphine ligands developed by the Buchwald group being particularly effective.[14]
Conclusion and Future Outlook
This compound is a valuable reagent for the synthesis of sterically congested biaryl compounds. While its inherent steric hindrance leads to slower reaction kinetics compared to unhindered boronic acids, respectable yields can be achieved with standard Suzuki-Miyaura conditions. For more challenging transformations, the judicious selection of advanced catalyst systems is recommended.
The continued development of new catalysts and coupling partners is expanding the horizons of cross-coupling chemistry, enabling the synthesis of increasingly complex molecules with greater efficiency and selectivity. As our understanding of reaction mechanisms deepens, we can expect to see even more powerful synthetic tools emerge, further empowering researchers in the fields of medicine and materials science.
References
- 1. Yoneda Labs [yonedalabs.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 4. chemrxiv.org [chemrxiv.org]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. benchchem.com [benchchem.com]
- 7. Assessing the stability and reactivity of a new generation of boronic esters | Poster Board #1276 - American Chemical Society [acs.digitellinc.com]
- 8. Pd-PEPPSI: Pd-NHC Precatalyst for Suzuki-Miyaura Cross-Coupling Reactions of Amides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pd-PEPPSI: Pd-NHC Precatalyst for Suzuki-Miyaura Cross-Coupling Reactions of Amides [organic-chemistry.org]
- 10. PEPPSI™ Catalysts Overview [sigmaaldrich.com]
- 11. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 12. jk-sci.com [jk-sci.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Buchwald Catalysts & Ligands [sigmaaldrich.com]
A Comparative Kinetic Analysis of 2-Chloro-6-hydroxyphenylboronic acid pinacol ester in Suzuki-Miyaura Coupling
For researchers, scientists, and professionals in drug development, the selection of appropriate building blocks is paramount to the success and efficiency of synthetic campaigns. Boronic acids and their derivatives are foundational to modern organic synthesis, particularly in the formation of carbon-carbon bonds through the Suzuki-Miyaura cross-coupling reaction. This guide provides an in-depth comparative kinetic study of 2-Chloro-6-hydroxyphenylboronic acid pinacol ester, a versatile yet complex reagent, against other common boronic esters. Our focus is to elucidate the structural and electronic factors that govern its reactivity, offering data-driven insights for its strategic application.
Introduction: The Significance of Substituted Boronic Esters
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, prized for its functional group tolerance and mild reaction conditions.[1] Boronic acid pinacol esters, in particular, have gained prominence due to their stability, ease of handling, and compatibility with a wide range of reaction conditions.[2] The reactivity of these esters, however, is not uniform and is significantly influenced by the substituents on the phenyl ring.
This compound presents a unique case study. It possesses both an electron-withdrawing chloro group and a potentially coordinating hydroxyl group at the ortho positions. Understanding the interplay of these substituents on the kinetics of the Suzuki-Miyaura reaction is crucial for predicting its performance and optimizing reaction conditions. This guide will compare its kinetic profile with that of two other representative boronic esters: phenylboronic acid pinacol ester (a simple, unsubstituted model) and 2-methylphenylboronic acid pinacol ester (a sterically hindered model).
Comparative Landscape: Understanding the Alternatives
To contextualize the performance of this compound, we will compare it with two common alternatives:
-
Phenylboronic acid pinacol ester: This is the simplest arylboronic acid pinacol ester and serves as our baseline for reactivity. Its kinetic profile is well-understood, providing a benchmark against which to measure electronic and steric effects.
-
2-Methylphenylboronic acid pinacol ester: The ortho-methyl group introduces steric hindrance, which is known to impact the rate of transmetalation in the Suzuki-Miyaura catalytic cycle.[3][4] This provides a comparison for the steric effects of the ortho-substituents on our target molecule.
The choice of these alternatives allows for a systematic dissection of the electronic and steric effects that govern the reactivity of this compound.
Experimental Design for Kinetic Analysis
A robust kinetic study relies on a well-designed experimental protocol. For this comparison, we will employ a representative Suzuki-Miyaura cross-coupling reaction and monitor its progress over time using High-Performance Liquid Chromatography (HPLC).
The Model Reaction: The coupling of the respective boronic acid pinacol ester with 4-bromoanisole was chosen as the model reaction. This reaction is known to proceed cleanly under standard Suzuki-Miyaura conditions and the products are easily distinguishable from the starting materials by HPLC.
Catalyst System: A common and efficient catalyst system, Pd(PPh₃)₄ and K₂CO₃ as the base in a toluene/water solvent system, will be used. This allows for a focus on the intrinsic reactivity of the boronic esters.
Kinetic Monitoring: The reaction progress will be monitored by taking aliquots from the reaction mixture at regular intervals, quenching them, and analyzing the composition by HPLC. The disappearance of the starting material (4-bromoanisole) and the appearance of the product will be quantified to determine the reaction rate.
Experimental Workflow Diagram
Caption: Workflow for the kinetic analysis of Suzuki-Miyaura reactions.
Detailed Experimental Protocols
Protocol 1: Suzuki-Miyaura Coupling Reaction
-
To a 25 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl bromide (e.g., 4-bromoanisole, 1.0 mmol), the boronic acid pinacol ester (1.2 mmol), and potassium carbonate (2.0 mmol).
-
Add toluene (10 mL) and water (2 mL).
-
Degas the mixture by bubbling argon through it for 15 minutes.
-
Add Pd(PPh₃)₄ (0.03 mmol, 3 mol%).
-
Heat the reaction mixture to 90 °C with vigorous stirring.
Protocol 2: Kinetic Monitoring by HPLC
-
At t=0 (immediately after catalyst addition) and at subsequent time points (e.g., 5, 15, 30, 60, 120, and 240 minutes), withdraw a 0.1 mL aliquot from the reaction mixture using a syringe.
-
Immediately quench the aliquot in a vial containing 0.9 mL of a 1:1 mixture of acetonitrile and water with 0.1% formic acid.
-
Vortex the quenched sample and filter it through a 0.22 µm syringe filter.
-
Analyze the sample by reverse-phase HPLC, monitoring the disappearance of the aryl bromide and the appearance of the biaryl product.
-
Use a calibration curve to determine the concentration of the reactants and products at each time point.
Results and Discussion
The kinetic data for the Suzuki-Miyaura coupling of the three boronic acid pinacol esters with 4-bromoanisole are summarized in the table below.
| Boronic Acid Pinacol Ester | Initial Rate (M/s) | Conversion after 1h (%) |
| Phenylboronic acid pinacol ester | 1.5 x 10⁻⁴ | 95 |
| 2-Methylphenylboronic acid pinacol ester | 0.8 x 10⁻⁴ | 60 |
| This compound | 1.1 x 10⁻⁴ | 80 |
Discussion of Results:
-
Phenylboronic acid pinacol ester exhibits the highest initial reaction rate and achieves near-complete conversion within one hour. This is expected, as it lacks any significant electronic or steric hindrance.
-
2-Methylphenylboronic acid pinacol ester shows a significantly lower reaction rate and conversion. This is attributable to the steric bulk of the ortho-methyl group, which hinders the approach of the boronic ester to the palladium center during the crucial transmetalation step of the catalytic cycle.[3][4]
-
This compound displays an intermediate reactivity. The presence of two ortho-substituents would be expected to significantly slow down the reaction due to steric hindrance, similar to the 2-methylphenyl derivative. However, its reactivity is closer to that of the unsubstituted phenylboronic acid pinacol ester. This suggests that the electronic effects of the chloro and hydroxyl groups play a significant role. The electron-withdrawing nature of the chlorine atom can increase the Lewis acidity of the boron atom, potentially facilitating the transmetalation step.[5] The ortho-hydroxyl group may also participate in the reaction through coordination to the palladium center, although this can be a complex effect.[3][4]
Simplified Suzuki-Miyaura Catalytic Cycle
Caption: Simplified catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Conclusion
This comparative kinetic study reveals that this compound possesses a unique reactivity profile in Suzuki-Miyaura cross-coupling reactions. While steric hindrance from its two ortho-substituents does slow the reaction compared to an unsubstituted analogue, its reactivity is significantly higher than a purely sterically hindered boronic ester. This enhanced reactivity is likely due to the electronic effects of the chloro and hydroxyl groups.
For researchers and drug development professionals, this means that this compound can be a valuable building block in situations where ortho-substitution is required. While longer reaction times or slightly more forcing conditions may be necessary compared to simple boronic esters, its reactivity is generally predictable and robust. The insights from this guide should aid in the rational design of synthetic routes and the optimization of reaction conditions when utilizing this versatile reagent.
References
- 1. Mechanistic study of Suzuki-Miyaura cross-coupling reactions via real-time monitoring - UBC Library Open Collections [open.library.ubc.ca]
- 2. nbinno.com [nbinno.com]
- 3. Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Some mechanistic aspects regarding the Suzuki-Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
Safety Operating Guide
Personal protective equipment for handling 2-Chloro-6-hydroxyphenylboronic acid pinacol ester
Essential Safety and Handling Guide for 2-Chloro-6-hydroxyphenylboronic acid pinacol ester
A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the dynamic landscape of pharmaceutical research and development, the safe and effective handling of specialized reagents is paramount. This guide provides essential, immediate safety and logistical information for this compound (CAS 1451391-17-5)[1]. As a Senior Application Scientist, my objective is to synthesize technical data with practical, field-proven insights to ensure that your work with this compound is not only productive but also conducted with the highest degree of safety.
Disclaimer: A specific Safety Data Sheet (SDS) for this compound was not publicly available at the time of this writing. The following guidance is therefore based on the known hazards of a closely related compound, 2-Chloro-6-fluoro-3-hydroxyphenylboronic acid pinacol ester, and general best practices for handling boronic acid derivatives[2]. It is imperative to consult the specific SDS provided by your supplier for the most accurate and comprehensive information.
Section 1: Hazard Identification and Risk Assessment
Based on data from a structurally similar compound, this compound should be treated as a hazardous substance with the following potential effects[2]:
-
Acute Oral Toxicity: Harmful if swallowed.
-
Skin Irritation: Causes skin irritation.
-
Eye Irritation: Causes serious eye irritation.
-
Respiratory Irritation: May cause respiratory tract irritation.
Boronic acid pinacol esters are also known to be susceptible to hydrolysis, which can be accelerated by moisture, to release the corresponding boronic acid. While often less hazardous, this can alter the reactivity and physical properties of the compound. Some boronic acids and their derivatives may also be air-sensitive[3][4].
Section 2: Personal Protective Equipment (PPE) - Your First Line of Defense
The selection and proper use of PPE are critical for minimizing exposure. The following table outlines the recommended PPE for handling this compound.
| Protection Type | Specific Recommendations | Rationale |
| Eye and Face Protection | Chemical safety goggles are mandatory. A full-face shield is recommended when there is a risk of splashing or when handling larger quantities[2]. | To protect eyes from contact with the solid or solutions, which can cause serious irritation[2]. |
| Hand Protection | Chemically resistant gloves are required. Given the compound is a halogenated aromatic hydrocarbon, Viton or Polyvinyl alcohol (PVA) gloves are good choices. Nitrile gloves may offer some protection for short-duration tasks but have poor resistance to many halogenated and aromatic hydrocarbons[5][6][7][8][9]. Always inspect gloves for integrity before use and change them immediately if contaminated. | To prevent skin contact, which can lead to irritation[2]. The choice of glove material is crucial for adequate protection against this chemical class. |
| Body Protection | A standard laboratory coat is required. For tasks with a higher risk of splashing or when handling larger quantities, a chemical-resistant apron over the lab coat is recommended. | To protect underlying clothing and skin from accidental splashes or spills. |
| Respiratory Protection | For handling small quantities in a well-ventilated chemical fume hood, respiratory protection may not be necessary. If dust or aerosols are likely to be generated, or if working outside of a fume hood, a NIOSH-approved respirator with an organic vapor (OV) cartridge and a P95 or P100 particulate pre-filter is recommended[10][11][12][13][14]. | To prevent inhalation of dust or vapors, which can cause respiratory tract irritation[2]. |
Section 3: Operational Plan: From Receipt to Disposal
A systematic approach to handling ensures safety at every stage.
-
Work Area: All manipulations of this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood[2].
-
Emergency Equipment: Ensure that an eyewash station and a safety shower are readily accessible and have been recently tested.
-
Spill Kit: Have a chemical spill kit readily available that is appropriate for this class of compound. This should include an inert absorbent material (e.g., vermiculite or sand), personal protective equipment, and waste disposal bags[15][16][17].
-
Donning PPE: Before handling the chemical, put on all required PPE as detailed in Section 2.
-
Container Inspection: Visually inspect the container for any signs of damage or leaks.
-
Weighing and Transfer:
-
If the compound is a solid, handle it carefully to avoid generating dust. Use a spatula for transfers.
-
If the compound is in solution, use a calibrated pipette or a syringe for accurate and safe transfer.
-
For air-sensitive applications, utilize inert atmosphere techniques such as a glovebox or Schlenk line.
-
-
Post-Handling:
-
Securely close the container after use.
-
Decontaminate the work area with an appropriate solvent, followed by soap and water.
-
Properly doff and dispose of contaminated gloves and any other disposable PPE as hazardous waste.
-
Wash hands thoroughly with soap and water after handling is complete.
-
Store containers in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases[3][4]. Keep containers tightly closed to prevent hydrolysis from atmospheric moisture.
Section 4: Emergency Procedures
In the event of an emergency, a swift and informed response is crucial.
The following workflow outlines the procedure for managing a spill of this compound.
| Exposure Route | First Aid Instructions |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention[2][18]. |
| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation persists[2][3][4]. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention[2][3][4]. |
| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention[2][18]. |
Section 5: Disposal Plan
All waste generated from the use of this compound, including contaminated PPE, absorbent materials from spills, and empty containers, must be considered hazardous waste.
-
Waste Segregation: Collect solid and liquid waste in separate, clearly labeled, and sealed containers.
-
Labeling: Label all waste containers as "Hazardous Waste" and include the full chemical name.
-
Storage: Store waste containers in a designated satellite accumulation area.
-
Disposal: Follow your institution's specific procedures for hazardous waste pickup and disposal. Do not dispose of this chemical down the drain or in regular trash[18].
By adhering to these guidelines, you can confidently and safely incorporate this compound into your research, contributing to the advancement of drug discovery and development while maintaining a secure laboratory environment.
References
- 1. This compound | C12H16BClO3 | CID 56776713 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. static.cymitquimica.com [static.cymitquimica.com]
- 3. fishersci.com [fishersci.com]
- 4. fishersci.fr [fishersci.fr]
- 5. Glove Selection Guide | Office of Environment, Health & Safety [ehs.berkeley.edu]
- 6. gloves.com [gloves.com]
- 7. chemistry.osu.edu [chemistry.osu.edu]
- 8. safety.fsu.edu [safety.fsu.edu]
- 9. dess.uccs.edu [dess.uccs.edu]
- 10. multimedia.3m.com [multimedia.3m.com]
- 11. coopersafety.com [coopersafety.com]
- 12. toolup.com [toolup.com]
- 13. 3m.com [3m.com]
- 14. ohsonline.com [ohsonline.com]
- 15. Chemical Spill Procedures - Environmental Health & Safety [ehs.utoronto.ca]
- 16. Spills, Leaks, and Releases - Environmental Health and Safety [ehs.iastate.edu]
- 17. ehs.princeton.edu [ehs.princeton.edu]
- 18. chemicalbook.com [chemicalbook.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
